molecular formula C43H71N13O9 B12400969 Ac-IHIHIQI-NH2

Ac-IHIHIQI-NH2

Número de catálogo: B12400969
Peso molecular: 914.1 g/mol
Clave InChI: SRDUKHXVGZIJNH-MOXZKRHZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ac-IHIHIQI-NH2 is a useful research compound. Its molecular formula is C43H71N13O9 and its molecular weight is 914.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C43H71N13O9

Peso molecular

914.1 g/mol

Nombre IUPAC

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C43H71N13O9/c1-10-22(5)33(37(45)59)54-38(60)29(14-15-32(44)58)51-42(64)35(24(7)12-3)55-40(62)31(17-28-19-47-21-49-28)53-43(65)36(25(8)13-4)56-39(61)30(16-27-18-46-20-48-27)52-41(63)34(23(6)11-2)50-26(9)57/h18-25,29-31,33-36H,10-17H2,1-9H3,(H2,44,58)(H2,45,59)(H,46,48)(H,47,49)(H,50,57)(H,51,64)(H,52,63)(H,53,65)(H,54,60)(H,55,62)(H,56,61)/t22-,23-,24-,25-,29-,30-,31-,33-,34-,35-,36-/m0/s1

Clave InChI

SRDUKHXVGZIJNH-MOXZKRHZSA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)C

SMILES canónico

CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)CC)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)CC)NC(=O)C

Origen del producto

United States

Foundational & Exploratory

Ac-IHIHIQI-NH2 Self-Assembly: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Ac-IHIHIQI-NH2 is a heptapeptide (B1575542) known for its ability to self-assemble into well-ordered nanostructures, particularly amyloid-like fibrils. This process is highly sensitive to environmental conditions, most notably pH, which dictates the morphology and properties of the resulting assemblies. The peptide's structure, featuring alternating hydrophobic (Isoleucine) and hydrophilic/ionizable (Histidine, Glutamine) residues, drives its amphiphilic nature and subsequent self-organization in aqueous environments. This guide provides a comprehensive overview of the self-assembly mechanism of this compound, detailing the underlying molecular forces, the resulting structural characteristics, and the experimental methodologies used for its investigation.

Core Mechanism of Self-Assembly

The self-assembly of this compound is a complex process governed by a delicate balance of non-covalent interactions, including:

  • Hydrophobic Interactions: The isoleucine residues provide the primary driving force for aggregation, as their nonpolar side chains are sequestered from the aqueous environment.

  • Hydrogen Bonding: The peptide backbone forms extensive hydrogen bonds, leading to the formation of β-sheet secondary structures, a hallmark of amyloid fibrils.

  • Electrostatic Interactions: The histidine residues, with an imidazole (B134444) side chain (pKa ~6.0), play a crucial role in the pH-dependent nature of the self-assembly. At different pH values, the protonation state of histidine changes, altering the electrostatic repulsion between peptide monomers and influencing the morphology of the final assemblies.

  • π-π Stacking: While not the primary driver, potential π-π stacking interactions between the imidazole rings of histidine residues can contribute to the stability of the assembled structures.

The interplay of these forces leads to a hierarchical assembly process, starting from monomers to oligomers, which then act as nuclei for the growth of elongated fibrils.

pH-Dependent Morphological Landscape

The morphology of this compound assemblies is profoundly influenced by the solution pH, a consequence of the changing protonation state of the histidine residues.

At a low pH (e.g., pH 2) , the histidine residues are protonated and positively charged, leading to electrostatic repulsion. However, the strong hydrophobic interactions can overcome this repulsion, resulting in the formation of extended, strip-like structures[1].

At near-neutral pH (e.g., pH 6 and 8) , the partial charge on the histidine residues allows for a more controlled assembly process, leading to the formation of short, rod-like assemblies[1].

Under strongly basic conditions (e.g., pH 12) , the histidine residues are deprotonated and neutral, which again favors the formation of short, rod-like structures[1]. A further increase to pH 14 leads to a transition into a thin film structure[1].

Molecular dynamics simulations have predicted various self-assembled structures, including flat morphologies with antiparallel or parallel peptide arrangements, as well as twisted morphologies with parallel configurations[2].

Quantitative Data

While extensive qualitative studies have been performed, specific quantitative data for the self-assembly of this compound remains limited in the public domain. The following table summarizes the key parameters of interest; however, specific values for this compound are not available in the cited literature.

ParameterDescriptionTypical Values for Self-Assembling PeptidesThis compound Specific Value
Critical Aggregation Conc. (CAC) The concentration above which the peptide monomers begin to form stable aggregates.µM to mM rangeNot Reported
Fibril Width/Height (AFM/TEM) The lateral and vertical dimensions of the self-assembled fibrils.5 - 20 nmNot Reported
Fibril Pitch (AFM/TEM) The periodicity of the helical twist in the fibrils.50 - 150 nmNot Reported
Kinetic Parameters (ThT Assay) Includes lag time (nucleation phase) and elongation rate (growth phase) of fibril formation.Varies widelyNot Reported

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the self-assembly of this compound.

Peptide Preparation
  • Synthesis and Purification: this compound is synthesized using standard solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Stock Solution Preparation: A stock solution of the peptide is prepared by dissolving the lyophilized powder in a suitable solvent, such as deionized water or a specific buffer, to a concentration of 1-10 mM. The solution is typically sonicated to ensure complete dissolution.

Self-Assembly Initiation
  • pH Adjustment: Self-assembly is initiated by diluting the peptide stock solution into a buffer of the desired pH (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and carbonate buffer for basic pH).

  • Incubation: The peptide solution is incubated at a constant temperature (e.g., room temperature or 37°C) for a specified period (from hours to days) to allow for fibril formation.

Characterization Techniques
  • Sample Preparation: A 5-10 µL aliquot of the aged peptide solution is applied to a carbon-coated copper grid for 1-2 minutes.

  • Staining: The excess solution is wicked off with filter paper, and the grid is stained with a 2% (w/v) uranyl acetate (B1210297) solution for 1-2 minutes.

  • Imaging: The grid is air-dried and imaged using a transmission electron microscope operating at an accelerating voltage of 80-120 kV.

  • Sample Preparation: A 10-20 µL aliquot of the peptide solution is deposited onto a freshly cleaved mica surface and incubated for 5-10 minutes.

  • Washing: The mica surface is gently rinsed with deionized water to remove unadsorbed peptides and salts.

  • Drying: The sample is dried under a gentle stream of nitrogen gas.

  • Imaging: Imaging is performed in tapping mode using a silicon cantilever with a resonant frequency of ~300 kHz.

  • Sample Preparation: The peptide solution is diluted to a final concentration of 50-100 µM in the desired buffer.

  • Measurement: CD spectra are recorded from 190 to 260 nm in a quartz cuvette with a path length of 1 mm at a constant temperature.

  • Data Analysis: The spectra are analyzed for characteristic β-sheet signals, typically a minimum around 218 nm and a maximum around 195 nm.

  • Reagent Preparation: A stock solution of ThT (e.g., 1 mM in water) is prepared and filtered.

  • Assay Setup: In a 96-well black plate, the peptide solution is mixed with the ThT stock solution to a final peptide concentration of 10-100 µM and a final ThT concentration of 10-25 µM.

  • Kinetic Monitoring: The fluorescence intensity is monitored over time using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. The plate is incubated at a constant temperature, and measurements are taken at regular intervals.

Signaling Pathways and Biological Interactions

Currently, there is no published research directly linking the self-assembly of this compound to specific biological signaling pathways. The primary focus of existing studies has been on its material properties and potential as a catalytic biomaterial. While peptide-based hydrogels, in general, are being explored for their interactions with cells and their potential to influence cellular behavior, specific studies on this compound in this context are lacking. Further research is required to elucidate any potential cytotoxic effects or interactions with cellular signaling cascades.

Visualizations

Logical Workflow for this compound Self-Assembly Analysis

SelfAssembly_Workflow Peptide_Synthesis Peptide Synthesis & Purification Stock_Solution Stock Solution Preparation Peptide_Synthesis->Stock_Solution pH_Adjustment pH Adjustment & Incubation Stock_Solution->pH_Adjustment TEM TEM Imaging pH_Adjustment->TEM AFM AFM Imaging pH_Adjustment->AFM CD CD Spectroscopy pH_Adjustment->CD ThT ThT Assay pH_Adjustment->ThT Morphology Morphological Characterization TEM->Morphology AFM->Morphology Secondary_Structure Secondary Structure Analysis CD->Secondary_Structure Kinetics Kinetic Analysis ThT->Kinetics pH_Dependent_Assembly Monomer This compound Monomers Low_pH Low pH (e.g., 2) Histidine Protonated Monomer->Low_pH Neutral_pH Neutral pH (e.g., 6-8) Partially Protonated His Monomer->Neutral_pH High_pH High pH (e.g., 12) Deprotonated Histidine Monomer->High_pH Strips Extended Strip-like Structures Low_pH->Strips Rods Short Rod-like Assemblies Neutral_pH->Rods High_pH->Rods

References

Catalytic Activity of Ac-IHIHIQI-NH2 Heptapeptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heptapeptide (B1575542) Ac-IHIHIQI-NH2 is a synthetic, fibril-forming peptide that has garnered significant interest for its remarkable catalytic activity. This peptide serves as a model system for understanding the fundamental principles of biocatalysis, particularly in the context of self-assembled nanomaterials. Its ability to mimic the activity of natural enzymes, such as laccases and esterases, makes it a compelling candidate for applications in biotechnology and drug development. This technical guide provides a comprehensive overview of the catalytic activity of this compound, including its kinetic parameters, the crucial role of its constituent amino acids, and detailed experimental protocols for its study.

Catalytic Activity and Substrate Selectivity

This compound demonstrates notable catalytic efficiency in the hydrolysis of ester bonds, particularly with hydrophobic p-nitrophenyl (ONp) ester substrates.[1] The catalytic activity is intricately linked to its self-assembly into fibrillar structures. This process creates a microenvironment that favors the binding and turnover of specific substrates. The peptide exhibits selectivity for hydrophobic substrates, a characteristic attributed to the hydrophobic isoleucine residues within its sequence.

The catalytic prowess of this compound is significantly enhanced by the presence of divalent metal ions, specifically zinc (Zn²⁺). In the presence of Zn²⁺, the peptide catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) with a catalytic efficiency (kcat/KM) of 62 M⁻¹s⁻¹.[1]

A closely related peptide, Ac-IHVHLQI-CONH₂, which shares similar morphological and chemical properties, provides further insight into the kinetics of this class of catalytic amyloids. For this analog, the hydrolysis of p-nitrophenylacetate proceeds with a kcat of 0.034 s⁻¹ and a Michaelis constant (KM) of 509 µM.[1]

Quantitative Data Summary
PeptideSubstrateMetal Cofactorkcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Reference
This compoundp-nitrophenyl acetate (pNPA)Zn²⁺--62[1]
Ac-IHVHLQI-CONH₂p-nitrophenylacetateZn²⁺0.03450966.8[1]

The Catalytic Mechanism: A Symphony of Self-Assembly and Metal Coordination

The catalytic activity of this compound is a direct consequence of its primary sequence and its ability to self-assemble into a highly organized, catalytically competent structure. The histidine residues are central to this process, acting as key players in both metal coordination and the chemical steps of catalysis.

The Role of Histidine

The imidazole (B134444) side chain of histidine can function as a general base or a nucleophile in ester hydrolysis. In the context of this compound, the histidines at positions 2 and 4 are critical for its catalytic function.

Catalytic_Mechanism cluster_nucleophilic Nucleophilic Attack cluster_hydrolysis Hydrolysis Ester Ester Substrate (R-CO-OR') His_Nuc Histidine (Nucleophile) Acyl_His Acyl-Histidine Intermediate Ester->Acyl_His Imidazole N attacks carbonyl C Alcohol Leaving Group (R'-OH) Acyl_His->Alcohol Release Water Water His_Regen Regenerated Histidine Acyl_His->His_Regen Water attacks acyl-intermediate Carboxylic_Acid Carboxylic Acid (R-COOH) His_Regen->Carboxylic_Acid Release

The Crucial Role of Zinc (Zn²⁺)

The catalytic activity of this compound is strictly dependent on the presence of Zn²⁺. Solid-state NMR studies on the analogous Ac-IHVHLQI-CONH₂ peptide have revealed the intricate coordination of Zn²⁺ within the fibril structure. Each zinc ion is coordinated by three histidine nitrogens from two adjacent peptide strands. This coordination creates a metal-imidazolate chain that runs perpendicular to the direction of the β-strands.

This arrangement is critical for catalysis as the Zn²⁺ ion can act as a Lewis acid, polarizing the carbonyl group of the ester substrate and making it more susceptible to nucleophilic attack. It also plays a crucial role in stabilizing the transition state.

Zinc_Coordination cluster_peptide1 Peptide Strand 1 cluster_peptide2 Peptide Strand 2 Zn Zn²⁺ His2_1 His2 (Nδ1) Zn->His2_1 Coordination Bond His4_1 His4 (Nε2) Zn->His4_1 Coordination Bond His2_2 His2 (Nδ1) Zn->His2_2 Coordination Bond

Experimental Protocols

Peptide Synthesis and Purification

a. Solid-Phase Peptide Synthesis (SPPS): this compound is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocols.

  • Resin: Rink amide resin is a suitable solid support to generate the C-terminal amide.

  • Amino Acid Activation: Amino acids are activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

  • Fmoc Deprotection: The Fmoc protecting group is removed at each step using a solution of piperidine (B6355638) in DMF (dimethylformamide).

  • Acetylation: The N-terminus is acetylated using acetic anhydride.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS).

b. Purification by High-Performance Liquid Chromatography (HPLC): The crude peptide is purified by reverse-phase HPLC.

  • Column: A C18 column is commonly used.

  • Mobile Phases:

    • A: Water with 0.1% TFA

    • B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from low to high percentage of solvent B is used to elute the peptide.

  • Detection: The peptide is detected by UV absorbance at 220 nm and 280 nm.

  • Lyophilization: The purified fractions are pooled and lyophilized to obtain the final peptide powder.

Synthesis_Workflow Start Start SPPS Solid-Phase Peptide Synthesis Start->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Analysis Mass Spectrometry & Analytical HPLC Lyophilization->Analysis End Pure Peptide Analysis->End

Esterase Activity Assay

The catalytic activity of this compound is commonly assessed by monitoring the hydrolysis of p-nitrophenyl acetate (pNPA). The product of this reaction, p-nitrophenolate, has a distinct absorbance at 400-405 nm.

  • Materials:

    • This compound peptide stock solution

    • p-nitrophenyl acetate (pNPA) stock solution (in a suitable organic solvent like acetonitrile)

    • Buffer solution (e.g., Tris-HCl, pH 7-8)

    • ZnCl₂ solution

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing the buffer and the desired concentration of ZnCl₂.

    • Add the this compound peptide to the cuvette and allow it to equilibrate.

    • Initiate the reaction by adding a small volume of the pNPA stock solution.

    • Immediately monitor the increase in absorbance at 400 nm over time.

    • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • The concentration of the product (p-nitrophenolate) is calculated using the Beer-Lambert law (ε of p-nitrophenolate is ~18,000 M⁻¹cm⁻¹ at pH > 7).

    • Initial rates are plotted against substrate concentration to determine the Michaelis-Menten parameters (KM and Vmax).

    • kcat is calculated from Vmax and the enzyme (peptide) concentration.

Conclusion

The this compound heptapeptide represents a fascinating example of a de novo designed catalytic system. Its activity arises from the interplay of its primary amino acid sequence, its propensity to self-assemble into ordered fibrillar structures, and its ability to coordinate metal ions to form a well-defined active site. The detailed understanding of its structure-function relationship, as outlined in this guide, provides a solid foundation for the future design of more complex and efficient peptide-based catalysts for a wide range of applications, from industrial biocatalysis to novel therapeutic agents. The experimental protocols provided herein offer a starting point for researchers to further explore the catalytic potential of this and related self-assembling peptides.

References

Technical Guide: Laccase Mimetic Properties of the Heptapeptide Ac-IHIHIQI-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic heptapeptide (B1575542), Ac-IHIHIQI-NH2, has emerged as a promising candidate in the field of enzyme mimetics, exhibiting notable laccase-like activity. This technical guide provides a comprehensive overview of the core principles underlying its catalytic properties. Central to its function is the self-assembly into amyloid-like fibrils upon coordination with copper (II) ions. This supramolecular structure creates a catalytic microenvironment that facilitates the oxidation of various substrates, mimicking the function of natural laccase enzymes. This document summarizes the available quantitative data, details generalized experimental protocols for activity assessment, and provides visual representations of the underlying processes to facilitate a deeper understanding and guide future research and development.

Introduction

Laccases (EC 1.10.3.2) are multi-copper oxidases that catalyze the oxidation of a broad range of phenolic and non-phenolic compounds with the concomitant reduction of molecular oxygen to water. Their diverse applications in biotechnology, environmental remediation, and organic synthesis have driven the development of synthetic mimics that can replicate their catalytic function with enhanced stability and accessibility. The peptide this compound has been identified as a fibril-forming heptapeptide with significant potential as a laccase mimic.[1][2] Its catalytic activity is intrinsically linked to its ability to self-assemble in the presence of copper ions, forming organized supramolecular structures.[3][4] The repeating His-X-His motif within the peptide sequence plays a crucial role in coordinating copper ions, which are essential for the catalytic oxidation process.[3]

Catalytic Activity and Substrate Specificity

The this compound peptide, in complex with copper (II) ions, has been shown to catalyze the oxidation of laccase substrates such as 2,6-dimethoxyphenol (B48157) (DMP). The catalytic efficiency is dependent on pH, with notable rate enhancements observed at pH 6.

In addition to its laccase mimetic properties, this compound also demonstrates esterase activity, particularly towards hydrophobic p-nitrophenyl (ONp) ester substrates. This activity is observed in the presence of zinc (II) ions.

Quantitative Data
SubstrateMetal IonpHkcat/KM (M⁻¹s⁻¹)Reference
p-nitrophenyl acetate (B1210297) (pNPA)Zn²⁺862

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis, self-assembly, and catalytic activity assessment of the this compound peptide.

Peptide Synthesis and Purification

Objective: To synthesize and purify the this compound peptide.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a rink amide resin using standard Fmoc/tBu chemistry.

  • Coupling: Amino acids are coupled sequentially to the growing peptide chain.

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the peptide chain after each coupling step.

  • Acetylation: The N-terminus of the final peptide is acetylated.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

Self-Assembly of the this compound-Copper Complex

Objective: To induce the self-assembly of the peptide into catalytically active fibrils through the addition of copper ions.

Methodology:

  • Peptide Solution Preparation: A stock solution of the purified this compound peptide is prepared in a suitable buffer (e.g., HEPES buffer).

  • Copper Solution Preparation: A stock solution of copper(II) sulfate (B86663) (CuSO₄) or a similar copper salt is prepared.

  • Incubation: The peptide solution is mixed with the copper solution at a specific molar ratio (e.g., 2:1 peptide to copper).

  • Assembly: The mixture is incubated under controlled conditions (e.g., specific temperature and pH) to allow for the formation of amyloid-like fibrils.

  • Monitoring: The formation of fibrils can be monitored using techniques such as Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).

Laccase Activity Assay (Generalized)

Objective: To determine the laccase mimetic activity of the this compound-copper complex using a model substrate.

Methodology:

  • Substrate Selection: A common laccase substrate such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or syringaldazine (B1682856) is used.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., sodium acetate buffer, pH 5) containing the substrate at a known concentration.

  • Enzyme/Mimic Addition: The self-assembled this compound-copper complex is added to the reaction mixture to initiate the reaction.

  • Spectrophotometric Monitoring: The oxidation of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. For ABTS, the formation of the radical cation is monitored at 420 nm.

  • Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • Kinetic Parameter Determination: To determine Michaelis-Menten constants (Km and Vmax), the assay is repeated with varying substrate concentrations, and the data is fitted to the Michaelis-Menten equation.

Visualizations

Signaling and Catalytic Pathway

Conceptual Pathway of this compound Laccase Mimicry Peptide This compound Monomers Complex Peptide-Copper Complex Peptide->Complex Copper Cu(II) Ions Copper->Complex Fibrils Self-Assembled Amyloid-like Fibrils Complex->Fibrils Self-Assembly Fibrils->Fibrils Catalytic Cycle Product Oxidized Product Fibrils->Product Water H2O Fibrils->Water Substrate Phenolic Substrate (e.g., DMP) Substrate->Fibrils Binds to active site Oxygen O2 Oxygen->Fibrils

Caption: Proposed mechanism of this compound laccase mimicry.

Experimental Workflow

Experimental Workflow for Assessing Laccase Mimetic Activity cluster_synthesis Peptide Preparation cluster_assembly Complex Formation cluster_assay Activity Assay SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization Mixing Mix Peptide and Cu(II) Ions Characterization->Mixing Incubation Incubate for Self-Assembly Mixing->Incubation Confirmation Confirm Fibril Formation (TEM/ThT) Incubation->Confirmation Initiation Add Assembled Complex Confirmation->Initiation ReactionSetup Prepare Reaction Mixture with Substrate ReactionSetup->Initiation Monitoring Spectrophotometric Monitoring Initiation->Monitoring Analysis Calculate Kinetic Parameters Monitoring->Analysis

Caption: Workflow for synthesis, assembly, and activity testing.

Conclusion and Future Directions

The heptapeptide this compound serves as a compelling model for the design of functional laccase mimics. Its capacity for self-assembly into catalytically active, copper-coordinated fibrils highlights a promising strategy for developing robust and versatile artificial enzymes. While the esterase activity of this peptide has been quantitatively characterized, a detailed kinetic analysis of its laccase mimetic properties with various phenolic substrates is a critical area for future investigation. Such studies will provide a more complete understanding of its catalytic mechanism and potential for practical applications. Further research could also explore the optimization of the peptide sequence and assembly conditions to enhance catalytic efficiency and substrate specificity. The detailed protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the development of novel peptide-based catalysts.

References

Biophysical Properties of Ac-IHIHIQI-NH2 Fibrils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heptapeptide (B1575542) Ac-IHIHIQI-NH2 is a synthetic peptide known to self-assemble into fibrillar structures.[1] This technical guide provides a comprehensive overview of the biophysical properties of these fibrils, drawing from available research. It is intended to serve as a resource for researchers in materials science and drug development, offering insights into the peptide's structural characteristics and the methodologies used to study them. While direct quantitative data for this specific peptide is limited in the current literature, this guide presents the available qualitative information and provides detailed, standardized protocols for its empirical characterization.

Self-Assembly and Structural Morphology

The self-assembly of this compound is influenced by environmental conditions, particularly pH. Molecular dynamics simulations predict that the peptide can adopt various aggregated forms, including both flat and twisted morphologies. These simulations suggest that the arrangement of the peptides within the fibril can be either parallel or antiparallel.[2] The presence of histidine residues in the sequence makes the peptide's charge state sensitive to pH, which in turn likely dictates the predominant morphology of the resulting fibrils.[2]

Data Presentation: Biophysical Characteristics

Quantitative biophysical data for this compound fibrils are not extensively reported in the peer-reviewed literature. The following tables are presented as templates to guide researchers in organizing their data upon experimental characterization.

Table 1: Fibril Morphology via Imaging

ParameterValueMethod
Average Width (nm)Data not availableTEM/AFM
Average Height (nm)Data not availableAFM
Periodicity (nm)Data not availableTEM/AFM
Fibril Length (µm)Data not availableTEM/AFM

Table 2: Secondary Structure Analysis

Secondary StructurePercentage (%)Method
β-sheetData not availableCD Spectroscopy
α-helixData not availableCD Spectroscopy
Random CoilData not availableCD Spectroscopy

Table 3: Aggregation Kinetics

Kinetic ParameterValueMethod
Lag Time (t_lag) (hours)Data not availableThT Fluorescence Assay
Elongation Rate (k_app) (h⁻¹)Data not availableThT Fluorescence Assay
Half-Time of Aggregation (t₅₀) (hours)Data not availableThT Fluorescence Assay

Experimental Protocols

The following are detailed protocols for the standard techniques used to characterize amyloid-like fibrils, which can be adapted for the study of this compound.

Fibril Formation

Objective: To induce the self-assembly of this compound into fibrils in vitro.

Materials:

  • This compound peptide (lyophilized powder)

  • Sterile, deionized water

  • Appropriate buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Microcentrifuge tubes

Protocol:

  • Dissolve the lyophilized this compound peptide in the desired buffer to a final concentration (e.g., 1 mg/mL).

  • Ensure complete dissolution by gentle vortexing or pipetting.

  • Incubate the peptide solution at 37°C with gentle agitation (e.g., 200 rpm) for a specified period (e.g., 24-72 hours) to promote fibril formation.

  • Monitor fibril formation at various time points using the characterization methods described below.

Transmission Electron Microscopy (TEM)

Objective: To visualize the morphology of this compound fibrils.

Materials:

  • Fibril solution

  • TEM grids (e.g., 400-mesh copper grids with formvar/carbon film)

  • Negative stain solution (e.g., 2% (w/v) uranyl acetate (B1210297) in water)

  • Filter paper

  • Forceps

Protocol:

  • Place a 5-10 µL drop of the fibril solution onto a TEM grid.

  • Allow the sample to adsorb for 1-2 minutes.

  • Wick away the excess liquid using the edge of a piece of filter paper.

  • Wash the grid by placing it on a drop of deionized water for 1 minute, then wick away the excess water.

  • Apply a 5-10 µL drop of the negative stain solution to the grid for 1-2 minutes.

  • Wick away the excess stain.

  • Allow the grid to air dry completely before imaging in a transmission electron microscope.

Atomic Force Microscopy (AFM)

Objective: To obtain high-resolution images and dimensional measurements of this compound fibrils.

Materials:

  • Fibril solution

  • Freshly cleaved mica substrate

  • Deionized water for dilution

  • AFM instrument with appropriate cantilevers for tapping mode

Protocol:

  • Dilute the fibril solution in deionized water to an appropriate concentration for imaging.

  • Deposit a small volume (e.g., 10-20 µL) of the diluted sample onto a freshly cleaved mica surface.

  • Allow the sample to adsorb for 5-10 minutes.

  • Gently rinse the mica surface with deionized water to remove unadsorbed material and salts.

  • Dry the sample under a gentle stream of nitrogen gas.

  • Image the sample using an AFM in tapping mode.

Thioflavin T (ThT) Fluorescence Assay

Objective: To monitor the kinetics of this compound fibril formation.

Materials:

  • This compound peptide solution

  • ThT stock solution (e.g., 1 mM in water, stored in the dark)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)

Protocol:

  • Prepare a working solution of the peptide in the assay buffer at the desired concentration for aggregation.

  • Prepare a ThT working solution by diluting the stock solution into the assay buffer to a final concentration of 20 µM.

  • In a 96-well plate, mix the peptide solution with the ThT working solution. Include control wells with buffer and ThT only.

  • Seal the plate to prevent evaporation.

  • Incubate the plate in the plate reader at 37°C with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment.

  • Plot the fluorescence intensity versus time to obtain the aggregation curve.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of this compound in its fibrillar state.

Materials:

  • Fibril solution

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

  • CD spectropolarimeter

Protocol:

  • Dilute the fibril suspension to a suitable concentration in an appropriate buffer (ensure the buffer has low absorbance in the far-UV region).

  • Record a baseline spectrum of the buffer alone.

  • Record the CD spectrum of the fibril sample from approximately 190 nm to 250 nm.

  • Subtract the baseline spectrum from the sample spectrum.

  • Analyze the resulting spectrum using deconvolution software to estimate the percentage of β-sheet, α-helix, and random coil structures.

Visualizations

Experimental Workflow for Fibril Characterization

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Output peptide This compound (Lyophilized) solution Peptide Solution in Buffer peptide->solution incubation Incubation (37°C, Agitation) solution->incubation tht ThT Assay solution->tht fibrils Fibril Suspension incubation->fibrils tem TEM fibrils->tem afm AFM fibrils->afm cd CD Spectroscopy fibrils->cd morphology Morphology & Dimensions tem->morphology afm->morphology kinetics Aggregation Kinetics tht->kinetics structure Secondary Structure cd->structure

Caption: Workflow for this compound fibril preparation and analysis.

Logical Relationship of Characterization Techniques

G cluster_macro Macroscopic Properties cluster_micro Microscopic Properties center This compound Fibrils kinetics Aggregation Kinetics center->kinetics  ThT Assay morphology Morphology & Dimensions center->morphology  TEM / AFM secondary_structure Secondary Structure center->secondary_structure  CD Spectroscopy

References

In-Depth Technical Guide: Discovery and Synthesis of Ac-IHIHIQI-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ac-IHIHIQI-NH2 is a de novo designed heptapeptide (B1575542) that has garnered interest for its remarkable catalytic activity and its ability to self-assemble into well-ordered fibrillar nanostructures. This document provides a comprehensive technical overview of its discovery, synthesis, and characterization. The peptide was rationally designed to mimic the active sites of metalloenzymes, incorporating histidine residues for metal ion coordination and hydrophobic isoleucine residues to promote self-assembly and substrate interaction. It functions as a supramolecular catalyst, exhibiting significant esterase and laccase-like activity, particularly in the presence of zinc ions. This guide details the solid-phase synthesis protocol for its production, methods for its characterization, and quantitative data on its catalytic efficacy. The logical workflows for its synthesis, analysis, and proposed catalytic mechanism are also visualized.

Discovery and Rationale for Design

The design of this compound is rooted in the principles of de novo peptide design, aiming to create a minimalistic, self-assembling catalytic system that mimics natural enzymes. The discovery was not a random screening event but a deliberate engineering effort based on the following principles:

  • Alternating Hydrophilic-Hydrophobic Residues: The sequence of alternating hydrophobic (Isoleucine, I) and hydrophilic (Histidine, H; Glutamine, Q) residues is a classic design element that drives the self-assembly of peptides into β-sheet structures in aqueous environments. The hydrophobic isoleucine side chains are intended to form a hydrophobic core, while the hydrophilic residues remain exposed to the solvent.

  • Metal-Binding Motifs: The repeated histidine residues are strategically placed to create a metal-coordinating environment, similar to the active sites of many metalloenzymes like carbonic anhydrase or laccase. The imidazole (B134444) side chains of histidine are excellent ligands for transition metal ions, such as Zn²⁺.

  • Supramolecular Catalysis: The design hypothesis posits that the self-assembly of the peptide monomers into a larger, ordered fibrillar structure would create a catalytic microenvironment. This supramolecular assembly is thought to enhance catalytic activity by concentrating reactants and orienting catalytic residues, a concept often referred to as "amyloid catalysis."[1]

The terminal modifications—acetylation (Ac) of the N-terminus and amidation (NH2) of the C-terminus—are standard practices in peptide chemistry to neutralize the terminal charges, thereby increasing the peptide's stability against exopeptidases and promoting more predictable self-assembly driven by the side-chain interactions.

Synthesis and Characterization

This compound is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: Peptide Synthesis

Objective: To synthesize the heptapeptide this compound.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids: Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Gln(Trt)-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Acetylation reagent: Acetic anhydride (B1165640), DIPEA in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Ile-OH) to the resin. Pre-activate the amino acid by dissolving it with HBTU and DIPEA in DMF. Add this solution to the resin and allow it to react for 2 hours. Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gln, His, Ile, His, Ile, His). Use Trityl (Trt) side-chain protection for His and Gln.

  • N-terminal Acetylation: After coupling the final amino acid and removing its Fmoc group, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 3 hours.

  • Precipitation and Purification: Filter the resin and precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Lyophilization and Characterization: Lyophilize the pure HPLC fractions to obtain the final peptide as a white powder. Confirm the identity and purity of the peptide using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Experimental Protocol: Characterization of Self-Assembly

Objective: To confirm the formation of fibrillar structures by this compound.

Materials:

  • Purified this compound

  • Thioflavin T (ThT)

  • Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Transmission Electron Microscope (TEM) with carbon-coated grids

Procedure:

  • Peptide Aggregation: Dissolve the peptide in the buffer at a desired concentration (e.g., 100 µM). Incubate the solution at 37°C with gentle agitation to induce fibril formation.

  • Thioflavin T Fluorescence Assay: a. At various time points, take aliquots of the peptide solution. b. Dilute the aliquots into a solution of ThT in buffer (e.g., 25 µM ThT). c. Measure the fluorescence emission at ~482 nm with excitation at ~450 nm. An increase in fluorescence intensity is indicative of β-sheet-rich amyloid fibril formation.

  • Transmission Electron Microscopy (TEM): a. Apply a small volume of the aggregated peptide solution onto a carbon-coated TEM grid. b. Allow the sample to adsorb for 1-2 minutes. c. Wick away excess sample and negatively stain the grid with a solution of 2% (w/v) uranyl acetate. d. Allow the grid to dry completely. e. Image the grid using a TEM to visualize the morphology of the self-assembled structures.

Quantitative Data

The catalytic activity of this compound is significantly enhanced by its self-assembly and the presence of Zn²⁺ ions. The peptide exhibits esterase activity, hydrolyzing p-nitrophenyl ester substrates.

ParameterSubstrateConditionsValueReference
Catalytic Efficiency (kcat/KM) p-Nitrophenyl Acetate (pNPA)pH 8.0, in the presence of Zn²⁺62 M⁻¹s⁻¹[2]
Second-Order Rate Constant Z-L-Phe-ONpActively assembling, with Zn²⁺>11x higher than with pNPA[1]
Stereoselectivity Z-Phe-ONp enantiomersActively assembling, with Zn²⁺Increased selectivity for the L-enantiomer[1]

Note: Z-L-Phe-ONp is N-benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester, a more hydrophobic substrate. This highlights the catalyst's preference for hydrophobic substrates, likely due to favorable interactions with the isoleucine-rich domains of the assembling peptide.[1]

Visualizations

Peptide Synthesis Workflow

Peptide_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated 7x) cluster_final_steps Finalization & Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect_Initial Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Initial Couple Couple Fmoc-Amino Acid (HBTU/DIPEA) Deprotect_Initial->Couple Wash1 Wash (DMF) Couple->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF) Deprotect->Wash2 label_cycle Next Amino Acid Wash2->label_cycle Acetylate N-terminal Acetylation (Acetic Anhydride) Wash2->Acetylate label_cycle->Couple Cleave Cleavage from Resin (TFA/TIS/H2O) Acetylate->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Characterize MS & HPLC Analysis Purify->Characterize Lyophilize Lyophilization Characterize->Lyophilize Final_Peptide This compound Lyophilize->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

Self-Assembly and Catalysis Pathway

Self_Assembly_Catalysis cluster_assembly Self-Assembly Pathway cluster_catalysis Catalytic Cycle Monomer This compound Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Fibril Catalytically Active Fibrillar Nanostructure Oligomer->Fibril Elongation Catalyst Fibril-Zn²⁺ Complex Fibril->Catalyst ES_Complex Enzyme-Substrate Complex Catalyst->ES_Complex Substrate Binding Substrate Substrate (e.g., pNPA) Substrate->ES_Complex ES_Complex->Catalyst Product Release Product Products ES_Complex->Product Zn Zn²⁺ Zn->Catalyst

Caption: Proposed pathway of self-assembly and subsequent catalytic action.

Characterization Workflow

Characterization_Workflow cluster_purity Purity & Identity cluster_structure Structural Analysis cluster_activity Functional Assay Crude Crude Peptide Purified Purified Peptide Crude->Purified Preparative HPLC HPLC Analytical RP-HPLC MS Mass Spectrometry (ESI-MS) TEM Transmission Electron Microscopy (TEM) ThT Thioflavin T Assay CD Circular Dichroism (CD) EnzymeAssay Enzymatic Assay (e.g., pNPA hydrolysis) Purified->HPLC Purified->MS Purified->TEM Purified->ThT Purified->CD Purified->EnzymeAssay

Caption: Logical workflow for the characterization of synthetic this compound.

References

An In-depth Technical Guide to the Intrinsic Fluorescence of the Ac-IHIHIQI-NH2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide (B1575542) Ac-IHIHIQI-NH2 has garnered interest due to its capacity for self-assembly into ordered nanostructures, a property accompanied by intrinsic fluorescence. This phenomenon is noteworthy as the peptide lacks conventional aromatic amino acid residues (Tryptophan, Tyrosine, Phenylalanine) typically responsible for intrinsic fluorescence in proteins and peptides. This guide provides a comprehensive overview of the current understanding of the fluorescence of this compound, detailing its origins, its dependence on environmental factors such as pH, and the experimental protocols necessary for its characterization. The intrinsic fluorescence of this peptide is directly linked to its self-assembly into β-sheet-rich structures, offering a label-free method to monitor this process. The fluorescence intensity is highly correlated with the degree of aggregation, which is, in turn, influenced by the pH of the solution.

Introduction to the Intrinsic Fluorescence of this compound

The peptide this compound is a synthetic heptapeptide that has been shown to self-assemble into fibrillar nanostructures. A key characteristic of these self-assembled structures is their intrinsic fluorescence. Unlike the well-understood fluorescence arising from aromatic amino acids, the luminescence of this compound aggregates is attributed to the formation of extensive hydrogen-bonding networks and the delocalization of electrons within the ordered β-sheet structures. This "aggregation-induced emission" is a feature of various self-assembling peptide and protein systems.

The fluorescence properties of this compound are intimately linked to its structural organization. The peptide's self-assembly is a pH-dependent process, which consequently modulates its fluorescent output. This relationship provides a valuable tool for studying the dynamics of peptide aggregation without the need for extrinsic fluorescent labels, which can sometimes perturb the system under investigation.

Physicochemical Properties and Self-Assembly

The this compound peptide is a fibril-forming heptapeptide that also exhibits catalytic activity, mimicking laccase enzymes. Its self-assembly process is selective for certain substrates. The primary sequence, Ac-Ile-His-Ile-His-Ile-Gln-Ile-NH2, is notable for its alternating hydrophobic (Isoleucine) and hydrophilic/ionizable (Histidine, Glutamine) residues.

The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0. Consequently, the protonation state of the histidine residues in this compound is highly sensitive to pH changes in the physiological range. This variation in charge affects the electrostatic interactions between peptide monomers, thereby influencing the morphology and extent of self-assembly. Studies have shown that changes in pH lead to significant alterations in the morphology of the self-assembled structures.[1]

Quantitative Fluorescence Data

Detailed quantitative fluorescence data for the this compound peptide, such as the fluorescence quantum yield and lifetime, are not extensively reported in the peer-reviewed literature. However, the available research indicates a direct correlation between the degree of self-assembly and the fluorescence intensity. The position of the fluorescence emission maximum is reported to be stable across different pH values, which is attributed to the stability of the hydrogen bonding network within the peptide backbone.[1]

To provide a framework for researchers, the following table outlines the key fluorescence parameters that require experimental determination.

ParameterDescriptionExpected Trend with Increased Self-Assembly
Excitation Maximum (λex) The wavelength of light that is most efficiently absorbed to induce fluorescence.To be determined experimentally.
Emission Maximum (λem) The wavelength of light at which the fluorescence intensity is highest.Reported to be constant.[1]
Fluorescence Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency.Expected to increase.
Fluorescence Lifetime (τ) The average time the molecule spends in the excited state before returning to the ground state.Expected to change, potentially increasing.

Experimental Protocols

The following are detailed methodologies for the characterization of the intrinsic fluorescence of the this compound peptide.

Peptide Sample Preparation
  • Peptide Synthesis and Purification: The this compound peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the peptide must be purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

  • Stock Solution Preparation: A stock solution of the purified peptide should be prepared by dissolving the lyophilized powder in an appropriate solvent, such as sterile, deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration of the stock solution should be accurately determined, for instance, by UV-Vis spectrophotometry if a chromophore is present or by weighing a precise amount of the lyophilized peptide.

  • pH-Dependent Sample Preparation: To investigate the effect of pH, aliquots of the peptide stock solution should be diluted into a series of buffers with varying pH values (e.g., from pH 4 to 10). It is crucial to allow the samples to equilibrate for a defined period to allow for the self-assembly process to reach a steady state before measurements.

Fluorescence Spectroscopy
  • Instrumentation: A calibrated spectrofluorometer equipped with a temperature-controlled cuvette holder is required.

  • Excitation and Emission Spectra:

    • Place the peptide solution in a quartz cuvette.

    • To determine the optimal excitation wavelength, an emission scan is performed at a fixed excitation wavelength (e.g., 350 nm), and then an excitation scan is performed while monitoring the emission at the observed emission maximum.

    • Once the excitation maximum is determined, acquire the emission spectrum by scanning a range of wavelengths (e.g., 380-600 nm) while exciting at the determined excitation maximum.

    • Repeat these measurements for each pH value.

  • Fluorescence Quantum Yield Determination (Relative Method):

    • A fluorescent standard with a known quantum yield and with absorption and emission properties in a similar spectral region is required. Given the nature of the peptide's fluorescence, selecting an appropriate standard may be challenging. A standard such as Quinine Sulfate in 0.1 M H2SO4 (ΦF = 0.54) could be considered, though its spectral overlap may not be perfect.

    • Measure the absorbance of both the peptide solution and the standard solution at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.

    • Measure the integrated fluorescence intensity of both the peptide solution and the standard solution over their respective emission bands.

    • Calculate the quantum yield of the peptide (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (n_sample^2 / n_std^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):

    • TCSPC is the preferred method for measuring fluorescence lifetimes in the nanosecond range.

    • The sample is excited by a pulsed light source (e.g., a laser diode or LED) with a high repetition rate.

    • The time difference between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured.

    • A histogram of these time differences is built up over many excitation cycles, which represents the fluorescence decay curve.

    • The decay curve is then fitted to an exponential decay model to determine the fluorescence lifetime(s).

Visualizations

Logical Relationship Diagram

The following diagram illustrates the relationship between pH, the self-assembly of the this compound peptide, and its resulting intrinsic fluorescence.

G Logical Relationship cluster_cause Environmental Factor cluster_process Peptide State cluster_effect Observable Property pH pH Protonation_State Histidine Protonation State pH->Protonation_State influences Self_Assembly Self-Assembly into β-sheets Protonation_State->Self_Assembly modulates Fluorescence Intrinsic Fluorescence Self_Assembly->Fluorescence induces

Caption: pH influences the protonation state of histidine residues, which in turn modulates the self-assembly of the peptide into β-sheet structures, leading to the emergence of intrinsic fluorescence.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental characterization of the intrinsic fluorescence of the this compound peptide.

G Experimental Workflow cluster_spectroscopy Spectroscopic Measurements Start Start Peptide_Synthesis Peptide Synthesis & Purification Start->Peptide_Synthesis Sample_Preparation Sample Preparation (varying pH) Peptide_Synthesis->Sample_Preparation Fluorescence_Spectroscopy Fluorescence Spectroscopy Sample_Preparation->Fluorescence_Spectroscopy Excitation_Emission Excitation & Emission Spectra Fluorescence_Spectroscopy->Excitation_Emission Quantum_Yield Quantum Yield Measurement Fluorescence_Spectroscopy->Quantum_Yield Lifetime Lifetime Measurement (TCSPC) Fluorescence_Spectroscopy->Lifetime Data_Analysis Data Analysis End End Data_Analysis->End Excitation_Emission->Data_Analysis Quantum_Yield->Data_Analysis Lifetime->Data_Analysis

Caption: Workflow for the characterization of the intrinsic fluorescence of this compound, from peptide synthesis to final data analysis.

Conclusion and Future Directions

The intrinsic fluorescence of the this compound peptide presents a fascinating case of aggregation-induced emission in a system devoid of traditional aromatic fluorophores. The pH-dependent nature of its self-assembly and fluorescence makes it a valuable model system for studying the fundamental principles of peptide aggregation. For drug development professionals, understanding these properties is crucial for the design of peptide-based biomaterials and therapeutics where aggregation and environmental sensitivity are key factors.

Future research should focus on obtaining precise quantitative data for the fluorescence quantum yield and lifetime of this peptide under various conditions. Such data will be invaluable for building more accurate models of its self-assembly process and for developing novel applications in areas such as biosensing and materials science. Furthermore, exploring the influence of other environmental factors, such as temperature and ionic strength, on the fluorescence properties would provide a more complete picture of this intriguing peptide system.

References

Ac-IHIHIQI-NH2: A Self-Assembling Heptapeptide with Bio-inspired Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide (B1575542) Ac-IHIHIQI-NH2 is a synthetic, fibril-forming nanomaterial that has garnered interest for its pH-responsive self-assembly and catalytic capabilities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, detailing its chemical properties, self-assembly mechanism, and established bioactive function as a laccase mimic. While the potential for broader bioactivity, including anti-inflammatory and anti-cancer applications, is of significant interest, this review reveals a notable gap in the existing research landscape concerning these areas. This document summarizes the available quantitative data, outlines key experimental protocols, and presents visual representations of its known characteristics to serve as a foundational resource for future investigation and development.

Introduction

Self-assembling peptides are at the forefront of nanomaterial research, offering a bottom-up approach to the creation of functional biomaterials. Their inherent biocompatibility and tunable properties make them attractive candidates for a range of applications, from drug delivery to tissue engineering. The heptapeptide this compound (Acetyl-Isoleucyl-Histidyl-Isoleucyl-Histidyl-Isoleucyl-Glutaminyl-Isoleucine-amide) is a notable example within this class. Its sequence, rich in histidine and hydrophobic residues, drives its self-assembly into fibrillar nanostructures. A key characteristic of this compound is its pH-dependent morphology and intrinsic fluorescence, making it a stimuli-responsive material. Furthermore, it has been identified as a fibril-forming heptapeptide with significant catalytic activity, specifically mimicking the function of laccase enzymes.[1] This guide will synthesize the current knowledge on this compound, with a focus on its established properties and a clear delineation of areas requiring further exploration.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C43H71N13O9[2]
Molecular Weight 914.11 g/mol [2]
CAS Number 1582727-85-2[2]
Purity >99% (commercially available)[1]
Appearance White to off-white solid
Solubility Soluble in aqueous solutions, pH-dependent

Self-Assembly and Nanostructure Formation

The self-assembly of this compound is a pH-sensitive process, primarily governed by the protonation state of the histidine residues within its sequence. This results in the formation of distinct nanostructures with varying morphologies.

Mechanism of pH-Dependent Self-Assembly

The imidazole (B134444) side chains of the histidine residues have a pKa of approximately 6.0. At pH values below the pKa, the imidazole groups are protonated and positively charged, leading to electrostatic repulsion between peptide monomers, which can inhibit extensive assembly. As the pH increases above the pKa, the histidine residues become deprotonated and neutral, reducing electrostatic repulsion and allowing for hydrophobic and hydrogen-bonding interactions to dominate, thereby driving self-assembly into ordered fibrillar structures. This pH-responsive behavior is a critical feature for potential applications in environments with varying pH, such as tumor microenvironments or endosomal compartments.

The process of self-assembly can be visualized as a workflow, from peptide synthesis to the formation of mature nanofibrils.

G cluster_0 Peptide Synthesis and Purification cluster_1 Self-Assembly Protocol cluster_2 Characterization of Nanostructures Solid_Phase Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin Solid_Phase->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Dissolution Dissolution in Aqueous Buffer Characterization->Dissolution Lyophilized Peptide pH_Adjustment pH Adjustment Dissolution->pH_Adjustment Incubation Incubation (Time, Temperature) pH_Adjustment->Incubation Nanostructure_Formation Nanofibril Formation Incubation->Nanostructure_Formation AFM Atomic Force Microscopy (AFM) Nanostructure_Formation->AFM TEM Transmission Electron Microscopy (TEM) Nanostructure_Formation->TEM Fluorescence Intrinsic Fluorescence Spectroscopy Nanostructure_Formation->Fluorescence

Experimental Workflow for this compound Self-Assembly and Characterization.
Morphological Characteristics

Studies have shown that the morphology of the resulting self-assembled structures is directly influenced by the pH of the solution. At different pH levels, this compound can form a variety of structures, including flat and twisted fibrils. These morphological changes are accompanied by alterations in the intrinsic fluorescence of the peptide assemblies.

Bioactive Properties: Catalytic Activity

A significant and well-documented bioactive property of this compound is its catalytic activity. It has been shown to function as a laccase mimic, catalyzing oxidation reactions, and also exhibits esterase activity.

Laccase-Mimicking Activity

This compound, in its self-assembled fibrillar state, demonstrates the ability to catalyze the oxidation of substrates in a manner similar to laccase enzymes. This activity is attributed to the coordination of metal ions, such as copper, by the histidine residues within the peptide fibrils, forming a catalytic center.

Esterase Activity

The peptide also exhibits selectivity for hydrophobic p-nitrophenyl (ONp) ester substrates, catalyzing their hydrolysis. This esterase activity is a key feature of its bioactive profile.

Quantitative Data on Catalytic Activity

SubstrateConditionCatalytic Efficiency (kcat/KM)Reference
p-nitrophenyl acetate (B1210297) (pNPA)In the presence of Zn2+ at pH 862 M-1s-1
Experimental Protocol for pNPA Hydrolysis Assay

The esterase activity of this compound can be quantified by monitoring the hydrolysis of p-nitrophenyl acetate (pNPA).

  • Preparation of this compound Assemblies:

    • Dissolve lyophilized this compound in a suitable buffer (e.g., Tris-HCl) to a final concentration of 1 mg/mL.

    • Adjust the pH to 8.0 to induce self-assembly.

    • Incubate the solution at room temperature for 24 hours to allow for fibril formation.

  • Kinetic Measurement:

    • Prepare a stock solution of pNPA in a solvent such as acetonitrile.

    • In a 96-well plate, add the pre-assembled this compound fibrils and a solution of ZnCl2.

    • Initiate the reaction by adding the pNPA substrate to the wells.

    • Monitor the increase in absorbance at 405 nm, corresponding to the production of p-nitrophenolate, using a plate reader at regular time intervals.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Determine the kinetic parameters (kcat and KM) by fitting the initial rate data to the Michaelis-Menten equation.

Unexplored Bioactive Potential: Anti-inflammatory and Anti-cancer Activity

A thorough review of the current scientific literature reveals a significant lack of research into the anti-inflammatory and anti-cancer properties of this compound. While self-assembling peptides, in general, are being explored for these applications, no specific studies have been published that investigate or demonstrate such activities for this particular heptapeptide.

This absence of data presents a compelling opportunity for future research. The inherent properties of this compound, such as its self-assembly into nanofibers and its catalytic activity, suggest that it could be a candidate for further investigation in these therapeutic areas. For instance, peptide-based nanomaterials can be designed to interact with specific cell surface receptors or to create localized depots for drug delivery, both of which are relevant strategies in cancer therapy and inflammation modulation.

Hypothetical Signaling Pathways for Future Investigation

Should this compound possess anti-inflammatory or anti-cancer properties, it might modulate key signaling pathways. Based on the mechanisms of other bioactive peptides, potential pathways for investigation could include the NF-κB and MAPK signaling cascades, which are central regulators of inflammation and cell proliferation.

G cluster_0 Potential Anti-inflammatory Mechanism cluster_1 Potential Anti-cancer Mechanism Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor NFkB_Pathway NF-κB Signaling Pathway Receptor->NFkB_Pathway MAPK_Pathway_inflam MAPK Signaling Pathway Receptor->MAPK_Pathway_inflam AcIHIHIQINH2_inflam This compound AcIHIHIQINH2_inflam->NFkB_Pathway Hypothesized Inhibition AcIHIHIQINH2_inflam->MAPK_Pathway_inflam Hypothesized Inhibition Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Pathway->Cytokines MAPK_Pathway_inflam->Cytokines AcIHIHIQINH2_cancer This compound Cancer_Cell Cancer Cell AcIHIHIQINH2_cancer->Cancer_Cell Signaling_cancer Cell Survival Pathways (e.g., PI3K/Akt) AcIHIHIQINH2_cancer->Signaling_cancer Hypothesized Inhibition Apoptosis Induction of Apoptosis Cancer_Cell->Apoptosis Induces Proliferation Inhibition of Proliferation Cancer_Cell->Proliferation Inhibits

Hypothetical Signaling Pathways for Future Investigation of this compound's Bioactivity.

Conclusion and Future Directions

This compound is a well-characterized self-assembling heptapeptide with demonstrated catalytic activity as a laccase and esterase mimic. Its pH-responsive self-assembly into distinct nanofibrillar structures makes it an intriguing candidate for the development of smart biomaterials. However, this technical guide highlights a critical gap in the current research: the lack of investigation into its potential anti-inflammatory and anti-cancer properties.

Future research should be directed towards:

  • Screening for Anti-inflammatory Activity: Assessing the ability of this compound to modulate inflammatory responses in vitro (e.g., in macrophage cell lines) and in vivo.

  • Evaluating Anti-cancer Efficacy: Investigating the cytotoxic effects of this compound on various cancer cell lines and exploring its potential to inhibit tumor growth in preclinical models.

  • Elucidating Mechanisms of Action: Should any bioactivity be identified, delineating the underlying molecular mechanisms and signaling pathways involved.

  • Functionalization for Targeted Delivery: Exploring the potential of this compound nanofibers as carriers for targeted drug delivery to inflammatory sites or tumors.

By addressing these unexplored avenues, the scientific community can unlock the full potential of this compound as a versatile and impactful bioactive nanomaterial.

References

Methodological & Application

Application Notes and Protocols for Ac-IHIHIQI-NH2 Fibril Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to inducing and characterizing the fibril formation of the synthetic peptide Ac-IHIHIQI-NH2. This peptide is a model system for studying amyloidogenesis due to its pH-dependent self-assembly into β-sheet-rich structures. The protocols outlined below cover the preparation of the peptide, induction of fibril formation under various conditions, and characterization of the resulting aggregates.

Overview of this compound Fibril Formation

The heptapeptide (B1575542) this compound undergoes self-assembly into amyloid-like fibrils, a process significantly influenced by the solution's pH. The presence of multiple histidine residues (pKa ≈ 6.0) in its sequence makes the peptide's net charge highly sensitive to pH changes. At pH values below the pKa of histidine, the residues are protonated and positively charged, leading to electrostatic repulsion that can inhibit aggregation. As the pH approaches and surpasses the pKa, the histidine residues become neutral, reducing electrostatic repulsion and promoting self-assembly into β-sheet structures, which are the hallmark of amyloid fibrils.

Furthermore, the formation of fibrils can be influenced by the presence of divalent metal ions such as Zn²⁺, which can act as a cofactor, potentially stabilizing the fibrillar structure and influencing its morphology and catalytic activity.[1] The kinetics of fibril formation can be monitored in real-time using a Thioflavin T (ThT) fluorescence assay, and the final fibril morphology can be visualized using Transmission Electron Microscopy (TEM).

Key Experimental Parameters

The successful formation and characterization of this compound fibrils depend on several critical experimental parameters. The following table summarizes the key conditions based on studies of this compound and other amyloidogenic peptides.

ParameterRecommended Range/ValueNotes
Peptide Concentration 10 µM - 1 mMHigher concentrations generally accelerate aggregation. A critical aggregation concentration (CAC) exists, below which fibril formation is significantly slower or absent.
pH 6.0 - 8.0Fibril formation is favored as the pH approaches and exceeds the pKa of histidine (~6.0), reducing electrostatic repulsion.
Buffer System Phosphate (B84403) buffer, Tris bufferThe choice of buffer can influence fibril formation. It is crucial to select a buffer that does not interfere with the aggregation process or the subsequent analytical assays.
Temperature 25°C - 37°CElevated temperatures can accelerate the kinetics of fibril formation.[2][3]
Incubation Time 24 - 72 hoursThe time required for fibril formation can vary depending on the specific conditions. Kinetic monitoring is recommended.
Agitation Quiescent or gentle agitationAgitation can affect the morphology of the resulting fibrils. Quiescent conditions often lead to longer, more ordered fibrils.
Additives (Optional) 1 mM Zn²⁺Divalent cations like zinc can act as cofactors and stabilize fibril structures.[1]

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolve the Peptide: Weigh the lyophilized this compound peptide and dissolve it in an appropriate solvent to create a stock solution. For initial solubilization, a strong solvent like hexafluoroisopropanol (HFIP) can be used to ensure the peptide is in a monomeric state and to erase any pre-existing aggregate structures. Subsequently, the HFIP can be evaporated, and the peptide film can be redissolved in the desired buffer. Alternatively, for direct dissolution in aqueous buffer, use a buffer at a pH where the peptide is soluble and less prone to aggregation (e.g., pH < 6.0).

  • Determine Concentration: Accurately determine the concentration of the peptide stock solution using UV absorbance at 280 nm (if the sequence contained Trp or Tyr) or by other quantitative methods like amino acid analysis. For this compound, which lacks Trp and Tyr, concentration can be determined by weight or by using a peptide quantification assay.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Fibril Formation

This protocol describes a general method for inducing fibril formation. Researchers should optimize the conditions based on their specific experimental goals.

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, dilute the this compound stock solution to the desired final concentration (e.g., 100 µM) in the chosen buffer (e.g., 50 mM phosphate buffer, pH 7.4). If investigating the effect of Zn²⁺, add the metal salt to the desired final concentration (e.g., 1 mM).

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) under either quiescent or gently agitated conditions for a specified period (e.g., 24-72 hours).

  • Monitoring (Optional): To monitor the kinetics of fibril formation, aliquots of the reaction mixture can be taken at different time points and analyzed using the Thioflavin T assay as described below.

Fibril_Formation_Workflow cluster_prep Peptide Preparation cluster_reaction Fibril Formation cluster_analysis Analysis p1 Dissolve this compound p2 Determine Concentration p1->p2 p3 Store Stock Solution p2->p3 r1 Prepare Reaction Mixture (Peptide, Buffer, +/- Zn2+) p3->r1 r2 Incubate (Temperature, Time, Agitation) r1->r2 a1 Thioflavin T Assay r2->a1 a2 Transmission Electron Microscopy r2->a2 a3 Circular Dichroism Spectroscopy r2->a3

Caption: Experimental workflow for this compound fibril formation and analysis.

Thioflavin T (ThT) Fluorescence Assay

This assay is used to monitor the formation of amyloid fibrils in real-time or as an endpoint measurement. ThT exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

  • Prepare ThT Stock Solution: Prepare a 1 mM ThT stock solution in distilled water.[4] Filter the solution through a 0.22 µm filter and store it in the dark at 4°C.

  • Prepare ThT Working Solution: On the day of the experiment, dilute the ThT stock solution to a final concentration of 10-20 µM in the same buffer used for the fibril formation reaction.

  • Measurement:

    • For endpoint analysis, add a small aliquot of the fibril-containing solution to the ThT working solution in a black 96-well plate.

    • For kinetic analysis, the ThT working solution can be included in the initial reaction mixture, and fluorescence can be read at regular intervals using a plate reader.

  • Instrument Settings: Measure the fluorescence intensity with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.

  • Data Analysis: An increase in fluorescence intensity over time or compared to a monomeric peptide control is indicative of fibril formation.

ThT_Assay_Principle cluster_components Components cluster_interaction Interaction cluster_outcome Outcome ThT ThT Binding ThT binds to β-sheet structure ThT->Binding NoFluorescence Low Fluorescence ThT->NoFluorescence Monomer Monomeric Peptide Monomer->NoFluorescence Fibril Amyloid Fibril (β-sheet rich) Fibril->Binding Fluorescence Enhanced Fluorescence Binding->Fluorescence

Caption: Principle of the Thioflavin T (ThT) assay for amyloid fibril detection.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the formed fibrils.

  • Sample Preparation: Place a 3-5 µL drop of the fibril solution onto a carbon-coated copper grid for 1-2 minutes.

  • Wicking: Carefully remove the excess solution from the edge of the grid using filter paper.

  • Staining: Apply a drop of 2% (w/v) uranyl acetate (B1210297) solution to the grid for 1-2 minutes for negative staining.

  • Final Wicking: Remove the excess staining solution with filter paper.

  • Drying: Allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope. Amyloid fibrils typically appear as long, unbranched filaments with a diameter of approximately 10 nm.

Data Presentation

The following table provides a template for summarizing quantitative data from fibril formation experiments.

ConditionPeptide Conc. (µM)pHTemp. (°C)Incubation Time (h)ThT Fluorescence (a.u.)Fibril Morphology (from TEM)
Control (Monomer)1007.4370BaselineNo fibrils
Condition 11007.43724HighLong, unbranched fibrils
Condition 21006.03724ModerateShorter fibrils, some amorphous aggregates
Condition 31007.4 (with 1mM Zn²⁺)3724Very HighDenser network of fibrils
Condition 4507.43748LowScant fibrils

Troubleshooting

  • No Fibril Formation:

    • Increase peptide concentration.

    • Adjust pH to be at or above the pKa of histidine (~6.0).

    • Increase incubation temperature and/or time.

    • Ensure the peptide stock is properly solubilized and free of pre-existing aggregates.

  • High Background in ThT Assay:

    • Ensure the ThT solution is fresh and properly filtered.

    • Subtract the fluorescence of a buffer-only control.

  • Poor TEM Images:

    • Optimize the concentration of the sample applied to the grid.

    • Adjust staining time.

    • Ensure the grid is completely dry before imaging.

By following these protocols and considering the key experimental parameters, researchers can reliably induce and characterize the fibril formation of this compound, providing valuable insights into the mechanisms of amyloid aggregation.

References

Application Notes and Protocols for the Laboratory Synthesis of Ac-IHIHIQI-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the chemical synthesis of the heptapeptide (B1575542) Ac-IHIHIQI-NH2. This peptide is notable for its self-assembling properties, forming fibril-like structures with catalytic activity, mimicking laccase enzymes.[1][2] The protocols outlined below utilize the well-established solid-phase peptide synthesis (SPPS) methodology, specifically employing the Fmoc/tBu strategy. This approach ensures an efficient and high-purity synthesis suitable for research and drug development applications. Detailed experimental procedures for peptide elongation, N-terminal acetylation, cleavage from the resin, and subsequent purification and characterization are provided.

Introduction

The peptide this compound, with the sequence Ac-Ile-His-Ile-His-Ile-Gln-Ile-NH2, is a synthetic heptapeptide that has garnered interest in the field of bionanotechnology and biocatalysis. Its ability to self-assemble into ordered fibrillar structures gives rise to emergent catalytic properties, particularly in the hydrolysis of ester substrates.[1][2] The synthesis of this and similar peptides is crucial for further investigation into their structure-activity relationships, potential as enzyme mimics, and applications in drug delivery and material science.

The Fmoc/tBu solid-phase peptide synthesis (SPPS) approach is the method of choice for this synthesis. This strategy involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group and acid-labile tert-butyl (tBu) based protecting groups for the amino acid side chains. This orthogonal protection scheme allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, with final deprotection and cleavage from the support achieved in a single step using a strong acid, typically trifluoroacetic acid (TFA).

Materials and Reagents

Reagent Grade Supplier Notes
Rink Amide MBHA Resin100-200 mesh, 0.5-0.8 mmol/gStandard SupplierFor C-terminal amide
Fmoc-L-Isoleucine (Fmoc-Ile-OH)Peptide Synthesis GradeStandard Supplier
Fmoc-L-Histidine(Trityl) (Fmoc-His(Trt)-OH)Peptide Synthesis GradeStandard SupplierTrt side-chain protection
Fmoc-L-Glutamine(Trityl) (Fmoc-Gln(Trt)-OH)Peptide Synthesis GradeStandard SupplierTrt side-chain protection
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Piperidine (B6355638)Reagent GradeStandard SupplierFor Fmoc deprotection
N,N'-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeStandard Supplier
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)Peptide Synthesis GradeStandard SupplierCoupling agent
Acetic Anhydride (B1165640)ACS GradeStandard SupplierFor N-terminal acetylation
Trifluoroacetic Acid (TFA)Reagent GradeStandard SupplierFor cleavage
Triisopropylsilane (TIS)Reagent GradeStandard SupplierScavenger
Deionized Water (ddH2O)
Acetonitrile (ACN)HPLC GradeStandard SupplierFor purification
Diethyl EtherACS GradeStandard SupplierFor peptide precipitation

Experimental Protocols

Resin Swelling and Fmoc Deprotection
  • Place 0.1 mmol of Rink Amide MBHA resin in a solid-phase synthesis vessel.

  • Add DMF to the resin and allow it to swell for 1 hour at room temperature with gentle agitation.

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF again (3 times).

Amino Acid Coupling

This cycle is repeated for each amino acid in the sequence (Ile, Gln, Ile, His, Ile, His, Ile).

  • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Gln(Trt)-OH for the first coupling) and 3 equivalents of HBTU in DMF.

  • Add 6 equivalents of DIPEA to the amino acid solution to activate it. Let it stand for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2 hours at room temperature.

  • To ensure the reaction has gone to completion, a Kaiser test can be performed on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling.

  • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Proceed with the Fmoc deprotection step as described in section 1 to prepare for the next amino acid coupling.

N-Terminal Acetylation
  • After the final amino acid (Isoleucine) has been coupled and its Fmoc group has been removed, wash the resin with DMF.

  • Prepare an acetylation solution of 10% acetic anhydride and 5% DIPEA in DMF.

  • Add the acetylation solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the solution and wash the resin extensively with DMF (5 times) and DCM (5 times).

  • Dry the resin under a vacuum for at least 1 hour.

Cleavage and Deprotection
  • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of starting resin).

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Peptide Precipitation and Purification
  • Reduce the volume of the TFA filtrate by approximately half using a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated TFA solution to a 50 mL centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the pure peptide and confirm the molecular weight using mass spectrometry.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Data Presentation

Table 1: Expected Molecular Weight of this compound

Peptide Sequence Modifications Chemical Formula Monoisotopic Mass (Da) Average Mass (Da)
Ile-His-Ile-His-Ile-Gln-IleN-terminal Acetyl, C-terminal AmideC43H71N13O9913.56914.11

Table 2: Analytical Data of Purified this compound

Analysis Method Expected Result Observed Result
PurityRP-HPLC>95%[Enter Observed Purity]
IdentityMass Spectrometry (ESI-MS)[M+H]+ = 914.57[Enter Observed m/z]

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle (x7) cluster_capping_cleavage Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection->Coupling Add next AA Wash1 Wash (DMF, DCM) Coupling->Wash1 Wash1->Deprotection Acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) Wash1->Acetylation After final AA Wash2 Wash (DMF, DCM) Cleavage Cleavage from Resin (TFA/TIS/H2O) Acetylation->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Workflow for the solid-phase synthesis of this compound.

This detailed protocol provides a robust method for the synthesis of this compound, enabling further research into its unique properties and potential applications. Adherence to these procedures should yield a high-purity product suitable for a wide range of scientific investigations.

References

Application Notes and Protocols for Enzyme Mimicry Studies Using Ac-IHIHIQI-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heptapeptide (B1575542) Ac-IHIHIQI-NH2 is a synthetic peptide that has garnered significant interest in the field of enzyme mimicry. This peptide, rich in histidine residues, self-assembles into fibrillar nanostructures with notable catalytic activity, particularly as a mimic of laccase and esterase enzymes.[1][2] Its ability to form organized supramolecular structures that create catalytically active sites makes it a valuable tool for studying the fundamental principles of enzyme function, developing novel biocatalysts, and screening for potential therapeutic agents.

These application notes provide a comprehensive overview of the use of this compound in enzyme mimicry studies. Detailed protocols for the synthesis, characterization, and kinetic analysis of this peptide are presented to facilitate its application in research and drug development.

Data Presentation

The catalytic efficiency of this compound as an enzyme mimic has been quantified, particularly for its esterase-like activity. The following table summarizes the key kinetic parameters for the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) by this compound fibrils in the presence of a metal cofactor.

PeptideSubstrateMetal CofactorpHkcat/KM (M⁻¹s⁻¹)Reference
This compoundpNPAZn²⁺862[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Gln(Trt)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Acetic anhydride (B1165640)

  • HPLC grade water and acetonitrile (B52724)

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of Oxyma, in DMF.

    • Add 3 equivalents of DIC to the amino acid solution to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence (Ile, Gln, Ile, His, Ile, His, Ile).

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin and shake for 30 minutes to acetylate the N-terminus. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture and purify by reverse-phase HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final this compound peptide as a white powder. Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Self-Assembly and Fibril Formation

This protocol describes the induction of self-assembly of this compound into amyloid-like fibrils.

Materials:

  • Lyophilized this compound peptide

  • Sterile, deionized water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vortex mixer

  • Incubator

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile, deionized water to a concentration of 1 mM.

  • Initiation of Self-Assembly: Dilute the peptide stock solution into the desired buffer (e.g., PBS, pH 7.4) to the final working concentration (e.g., 100 µM).

  • Incubation: Incubate the peptide solution at 37°C under quiescent conditions for a specified period (e.g., 24-72 hours) to allow for fibril formation. The optimal incubation time may need to be determined empirically.

Characterization of Fibril Formation: Thioflavin T (ThT) Assay

The Thioflavin T (ThT) assay is a standard method to monitor the formation of amyloid fibrils in real-time.

Materials:

  • Assembled this compound fibril solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 20 µM.

  • Sample Preparation: In the 96-well plate, mix the assembled this compound fibril solution with the ThT working solution. A typical final peptide concentration in the well is 10-50 µM. Include a control well with buffer and ThT only.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.

  • Kinetic Monitoring (Optional): To monitor the kinetics of fibril formation, mix the freshly diluted peptide solution with the ThT working solution at the beginning of the incubation period (t=0) and measure the fluorescence at regular intervals.

Visualization of Fibrils: Transmission Electron Microscopy (TEM)

TEM is used to directly visualize the morphology of the self-assembled this compound fibrils.

Materials:

  • Assembled this compound fibril solution

  • Carbon-coated copper TEM grids

  • Uranyl acetate solution (2% w/v in water) or other negative stain

  • Filter paper

  • Transmission Electron Microscope

Procedure:

  • Grid Preparation: Place a drop of the fibril solution onto a freshly glow-discharged TEM grid for 1-2 minutes.

  • Wicking: Carefully blot away the excess solution from the edge of the grid using filter paper.

  • Staining: Apply a drop of 2% uranyl acetate solution to the grid for 30-60 seconds for negative staining.

  • Final Wicking: Blot away the excess stain.

  • Drying: Allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope at an appropriate magnification.

Kinetic Analysis of Esterase Activity

This protocol describes a colorimetric assay to determine the esterase-like activity of this compound fibrils using p-nitrophenyl acetate (pNPA) as a substrate.

Materials:

  • Assembled this compound fibril solution

  • p-Nitrophenyl acetate (pNPA) stock solution (e.g., 100 mM in acetonitrile or DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • ZnCl₂ solution (e.g., 10 mM)

  • UV-Vis spectrophotometer or plate reader

Procedure:

  • Reaction Mixture Preparation: In a cuvette or a clear 96-well plate, prepare the reaction mixture containing the assay buffer, the desired final concentration of this compound fibrils (e.g., 50 µM), and the metal cofactor (e.g., 50 µM ZnCl₂).

  • Initiate Reaction: Start the reaction by adding a small volume of the pNPA stock solution to achieve the desired final substrate concentration (e.g., 1 mM).

  • Monitor Product Formation: Immediately monitor the increase in absorbance at 405 nm, which corresponds to the formation of the product, p-nitrophenolate.

  • Data Analysis:

    • Calculate the initial reaction rate (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitrophenolate (ε₄₀₅ = 18,000 M⁻¹cm⁻¹ at pH 8.0).

    • To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations.

    • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation. The catalytic efficiency (kcat/KM) can then be calculated.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assembly Self-Assembly cluster_characterization Fibril Characterization cluster_activity Enzyme Mimicry Assay SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Dissolution Peptide Dissolution Lyophilization->Dissolution Incubation Incubation Dissolution->Incubation ThT_Assay Thioflavin T Assay Incubation->ThT_Assay TEM TEM Imaging Incubation->TEM Kinetic_Assay Kinetic Analysis (pNPA) Incubation->Kinetic_Assay

Caption: Experimental workflow for this compound enzyme mimicry studies.

Signaling_Pathway cluster_assembly Self-Assembly Process cluster_catalysis Catalytic Cycle (Esterase Mimicry) Monomer This compound Monomers Oligomer Soluble Oligomers Monomer->Oligomer Protofibril Protofibrils Oligomer->Protofibril Fibril Mature Fibrils (Catalytically Active) Protofibril->Fibril Fibril_Substrate Fibril-Substrate Complex Fibril->Fibril_Substrate + Substrate Substrate pNPA (Substrate) Substrate->Fibril_Substrate Product p-Nitrophenolate (Product) Fibril_Substrate->Fibril + H₂O Fibril_Substrate->Product Hydrolysis

References

Application Notes and Protocols for Measuring Ac-IHIHIQI-NH2 Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-IHIHIQI-NH2 is a synthetic heptapeptide (B1575542) that has garnered significant interest due to its remarkable self-assembling properties and catalytic activities. This peptide is known to form fibrillar nanostructures that mimic the functions of certain enzymes, particularly esterases and laccases.[1][2] Its ability to catalyze the hydrolysis of ester bonds, specifically with a preference for hydrophobic p-nitrophenyl (ONp) ester substrates, makes it a subject of research in areas such as biomimetic catalysis and the development of novel therapeutic agents.[1][2] The catalytic efficiency of this compound is notably influenced by its self-assembly into β-sheet structures, a process that is responsive to environmental conditions such as pH.[3]

This document provides detailed protocols for the measurement of the esterase-like catalytic activity of this compound using p-nitrophenyl acetate (B1210297) (pNPA) as a substrate. The provided methodologies will guide researchers in accurately quantifying the peptide's catalytic efficiency and understanding its kinetic profile.

Principle of the Assay

The catalytic activity of this compound is assessed by monitoring the hydrolysis of the substrate p-nitrophenyl acetate (pNPA). The peptide, in its self-assembled form, catalyzes the cleavage of the ester bond in pNPA, resulting in the formation of p-nitrophenol (pNP) and acetate. The product, pNP, is a chromogenic compound that exhibits a distinct yellow color in alkaline solutions and can be quantified by measuring its absorbance at a specific wavelength using a spectrophotometer. The rate of pNP formation is directly proportional to the catalytic activity of the this compound peptide.

Quantitative Data Summary

The following table summarizes the known quantitative data for the catalytic activity of this compound. It is important to note that optimal conditions may vary depending on the specific experimental setup and should be determined empirically.

ParameterValueConditionsReference
Catalytic Efficiency (kcat/KM) 62 M⁻¹s⁻¹In the presence of Zn²⁺ at pH 8
Substrate Specificity Hydrophobic p-nitrophenyl (ONp) ester substratesSelf-assembly conditions
Optimal pH (putative) ~8For pNPA hydrolysis

Experimental Protocols

Materials and Reagents
  • This compound peptide

  • p-Nitrophenyl acetate (pNPA)

  • Zinc Chloride (ZnCl₂)

  • Tris-HCl buffer

  • Hydrochloric acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Acetonitrile

  • Deionized water

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader or UV-Vis spectrophotometer

Reagent Preparation
  • This compound Stock Solution (1 mM):

    • Accurately weigh the required amount of this compound peptide.

    • Dissolve the peptide in a minimal amount of 10 mM HCl to ensure complete dissolution.

    • Adjust the final volume with deionized water to achieve a 1 mM concentration.

    • Store the stock solution at -20°C.

  • pNPA Stock Solution (100 mM):

    • Dissolve 181.2 mg of pNPA in 10 mL of acetonitrile.

    • Store the stock solution at 4°C in a tightly sealed, light-protected container.

  • Tris-HCl Buffer (50 mM, pH 8.0):

    • Dissolve 6.057 g of Tris base in 800 mL of deionized water.

    • Adjust the pH to 8.0 using concentrated HCl.

    • Bring the final volume to 1 L with deionized water.

    • Sterilize by autoclaving or filtration and store at 4°C.

  • Working Buffer (50 mM Tris-HCl, 1 mM ZnCl₂, pH 8.0):

    • To 100 mL of 50 mM Tris-HCl buffer (pH 8.0), add 1 mL of a 100 mM ZnCl₂ stock solution.

    • Mix thoroughly. Prepare this buffer fresh before each experiment.

Experimental Workflow for Catalytic Activity Measurement

The following diagram illustrates the general workflow for measuring the catalytic activity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Stock Solutions: - this compound - pNPA - Buffers Peptide_Assembly Induce Peptide Self-Assembly (incubation in working buffer) Reagent_Prep->Peptide_Assembly Reaction_Setup Set up reaction in 96-well plate: - Peptide Solution - Working Buffer Peptide_Assembly->Reaction_Setup Reaction_Initiation Initiate reaction by adding pNPA substrate solution Reaction_Setup->Reaction_Initiation Data_Acquisition Measure absorbance at 405 nm over time Reaction_Initiation->Data_Acquisition Rate_Calculation Calculate initial reaction rates (V₀) Data_Acquisition->Rate_Calculation Kinetic_Analysis Determine kinetic parameters (Km, Vmax, kcat) Rate_Calculation->Kinetic_Analysis

Experimental workflow for measuring this compound catalytic activity.
Detailed Assay Protocol

  • Peptide Self-Assembly:

    • Dilute the this compound stock solution to the desired final concentration (e.g., 10-100 µM) in the working buffer (50 mM Tris-HCl, 1 mM ZnCl₂, pH 8.0).

    • Incubate the peptide solution at room temperature for a defined period (e.g., 30-60 minutes) to allow for self-assembly into catalytic fibrils. The optimal incubation time should be determined empirically.

  • Assay Setup:

    • In a 96-well microplate, add the self-assembled this compound solution to each well.

    • Include control wells containing only the working buffer (without the peptide) to measure the rate of spontaneous pNPA hydrolysis.

  • Reaction Initiation:

    • Prepare a series of pNPA dilutions in the working buffer to achieve a range of final substrate concentrations (e.g., 0.1 to 2 mM).

    • Initiate the catalytic reaction by adding the pNPA solution to each well containing the peptide or buffer. The final reaction volume should be consistent across all wells (e.g., 200 µL).

  • Data Acquisition:

    • Immediately place the microplate in a plate reader pre-set to the desired reaction temperature (e.g., 25°C or 37°C).

    • Measure the absorbance at 405 nm at regular time intervals (e.g., every 30 seconds) for a total duration of 10-30 minutes.

Data Analysis
  • Calculation of pNP Concentration:

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration of pNP produced at each time point. The molar extinction coefficient (ε) for pNP at pH 8.0 and 405 nm is approximately 18,000 M⁻¹cm⁻¹. The path length (l) is dependent on the volume in the microplate well and should be determined or provided by the instrument manufacturer.

  • Determination of Initial Reaction Rates (V₀):

    • Plot the concentration of pNP versus time for each reaction.

    • The initial reaction rate (V₀) is the slope of the linear portion of this curve.

    • Subtract the rate of the control (spontaneous hydrolysis) from the rates of the peptide-catalyzed reactions.

  • Kinetic Parameter Determination (Michaelis-Menten Kinetics):

    • Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the maximum reaction velocity (Vmax) and the Michaelis constant (Km).

    • The turnover number (kcat) can be calculated using the equation: kcat = Vmax / [E], where [E] is the concentration of the catalytic peptide.

Signaling Pathway and Logical Relationships

The catalytic activity of this compound is intrinsically linked to its self-assembly, which is a pH-dependent process. The following diagram illustrates this relationship.

logical_relationship cluster_conditions Environmental Conditions cluster_process Peptide State and Activity pH Solution pH Self_Assembly Self-Assembly (β-sheet formation) pH->Self_Assembly modulates Monomers This compound Monomers Monomers->Self_Assembly Fibrils Catalytically Active Fibrils Self_Assembly->Fibrils Catalysis Ester Hydrolysis (pNPA -> pNP) Fibrils->Catalysis enables

Relationship between pH, self-assembly, and catalytic activity.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the characterization of the catalytic activity of the self-assembling peptide this compound. By following these methodologies, researchers can obtain reliable and reproducible data on the esterase-like activity of this peptide, facilitating its further investigation for various applications in biotechnology and medicine. It is recommended that researchers empirically determine the optimal conditions for their specific experimental setup to ensure the highest accuracy of their results.

References

Application Notes and Protocols for the Characterization of Ac-IHIHIQI-NH2 Nanofibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques employed to characterize the self-assembling peptide Ac-IHIHIQI-NH2 and its resulting nanofibrous structures. The protocols outlined below are intended to guide researchers in the morphological, structural, mechanical, and biological evaluation of these promising biomaterials.

Morphological Characterization

The morphology of this compound nanofibers is a critical determinant of their function in applications such as tissue engineering and drug delivery. Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are powerful techniques to visualize the nanoscale architecture of these self-assembled structures.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution, two-dimensional images of the nanofibers, revealing details about their width, length, and overall morphology.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in sterile, deionized water.

    • Allow the solution to self-assemble by incubating at room temperature for at least 24 hours in a sealed vial to prevent evaporation.

  • Grid Preparation:

    • Place a 5 µL drop of the peptide solution onto a carbon-coated copper TEM grid (e.g., 400 mesh).

    • Allow the sample to adsorb for 1-2 minutes.

  • Staining (Negative Staining):

    • Wick away the excess peptide solution using filter paper.

    • Immediately apply a 5 µL drop of a 2% (w/v) uranyl acetate (B1210297) solution to the grid for 30-60 seconds.

    • Remove the excess stain with filter paper.

  • Drying:

    • Allow the grid to air-dry completely before imaging.

  • Imaging:

    • Image the grid using a transmission electron microscope operating at an accelerating voltage of 80-120 kV.

Atomic Force Microscopy (AFM)

AFM provides three-dimensional topographical images of the nanofibers, allowing for the determination of their height, width, and surface roughness.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in sterile, deionized water to promote the formation of individual, non-aggregated fibers.

    • Incubate the solution at room temperature for 24 hours.

  • Substrate Preparation:

    • Cleave a fresh surface of a mica disc using adhesive tape to obtain an atomically flat surface.

  • Deposition:

    • Deposit a 10 µL drop of the peptide solution onto the freshly cleaved mica surface.

    • Allow the solution to adsorb for 5-10 minutes.

  • Rinsing and Drying:

    • Gently rinse the mica surface with deionized water to remove any unadsorbed peptides.

    • Dry the sample under a gentle stream of nitrogen gas.

  • Imaging:

    • Image the sample using an atomic force microscope in tapping mode with a silicon cantilever.

Table 1: Morphological Characteristics of this compound Nanofibers (Representative Data)

ParameterTransmission Electron Microscopy (TEM)Atomic Force Microscopy (AFM)
Average Diameter/Width 10 - 20 nm12 - 25 nm
Average Height Not Applicable5 - 10 nm
Morphology Long, entangled fibrillar networkIndividual, unbranched fibers

Structural Characterization

The secondary structure of the self-assembled peptides within the nanofibers is crucial for their stability and function. Circular Dichroism (CD), Fourier Transform Infrared (FTIR), and Raman Spectroscopy are employed to probe the conformational state of this compound.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for determining the secondary structure of peptides in solution, particularly for identifying the presence of β-sheet structures, which are common in self-assembling peptides.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 0.1 mg/mL solution of this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

    • Incubate at room temperature for 24 hours to allow for self-assembly.

  • Measurement:

    • Use a quartz cuvette with a path length of 1 mm.

    • Record CD spectra from 190 to 260 nm at room temperature.

    • Collect data at a scanning speed of 50 nm/min with a bandwidth of 1 nm.

  • Data Analysis:

    • Average at least three scans for each sample.

    • Correct the spectra by subtracting the spectrum of the buffer alone.

    • A characteristic negative peak around 218 nm is indicative of β-sheet formation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the peptide backbone, with the amide I band (1600-1700 cm⁻¹) being particularly sensitive to secondary structure.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a hydrogel of this compound by dissolving the peptide at a higher concentration (e.g., 10 mg/mL) in D₂O (to avoid interference from the O-H bending vibration of water).

    • Allow the hydrogel to form over 24 hours.

  • Measurement:

    • Place a small amount of the hydrogel between two CaF₂ windows.

    • Acquire FTIR spectra using an attenuated total reflectance (ATR) accessory.

    • Collect spectra in the range of 4000 to 1000 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the position of the amide I peak. A peak in the range of 1620-1640 cm⁻¹ is characteristic of β-sheet structures.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that can provide detailed information on the secondary structure and intermolecular interactions within the nanofibers.[1][2]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a concentrated solution or hydrogel of this compound (e.g., 10 mg/mL) in an aqueous buffer.

  • Measurement:

    • Deposit a drop of the sample onto a calcium fluoride (B91410) or quartz slide.

    • Use a Raman microscope with a laser excitation wavelength of 532 nm or 785 nm.

    • Acquire spectra in the range of 400 to 1800 cm⁻¹.

  • Data Analysis:

    • Analyze the amide I (around 1665 cm⁻¹) and amide III (around 1230-1300 cm⁻¹) bands to determine the secondary structure.[2]

Table 2: Structural Characteristics of this compound Nanofibers

TechniqueKey Spectral FeatureInterpretation
Circular Dichroism (CD) Negative peak at ~218 nmPredominant β-sheet secondary structure
FTIR Spectroscopy Amide I peak at ~1630 cm⁻¹Presence of intermolecular β-sheets
Raman Spectroscopy Amide I band at ~1670 cm⁻¹β-sheet conformation[1]

Mechanical Characterization

For applications in tissue engineering and regenerative medicine, the mechanical properties of the this compound hydrogel are of paramount importance. Oscillatory rheology is the standard technique to quantify the viscoelastic properties of these materials.

Oscillatory Rheology

Rheology measures the response of the hydrogel to an applied oscillatory shear stress, providing values for the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. A hydrogel is typically characterized by G' being significantly greater than G''.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound at the desired concentration for hydrogel formation (e.g., 5-20 mg/mL) in a suitable buffer.

  • Measurement:

    • Use a rheometer with a parallel plate geometry (e.g., 20 mm diameter).

    • Load the peptide solution onto the bottom plate and lower the top plate to the desired gap distance (e.g., 0.5 mm).

    • Monitor the gelation process by performing a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%) until G' and G'' reach a plateau.

    • Perform a frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain within the linear viscoelastic region to determine the frequency dependence of the moduli.

    • Perform a strain sweep (e.g., 0.1 to 100%) at a constant frequency to determine the linear viscoelastic region and the yield stress.

Table 3: Mechanical Properties of this compound Hydrogels (Representative Data)

ParameterValue
Storage Modulus (G') 1 - 10 kPa
Loss Modulus (G'') 0.1 - 1 kPa
Linear Viscoelastic Region 0.1 - 1% strain
Yield Strain 5 - 15%

Biological Characterization

The biocompatibility of this compound nanofibers is a prerequisite for their use in biomedical applications. Cell viability and proliferation assays are performed to assess the cellular response to the nanofiber scaffolds.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Experimental Protocol:

  • Scaffold Preparation:

    • Sterilize the this compound peptide solution by filtration (0.22 µm filter).

    • Prepare hydrogel scaffolds in the wells of a 96-well tissue culture plate by inducing self-assembly (e.g., by adding cell culture medium).

  • Cell Seeding:

    • Seed cells (e.g., fibroblasts, mesenchymal stem cells) on top of or within the hydrogel scaffolds at a density of 1 x 10⁴ cells per well.

    • Culture the cells in a humidified incubator at 37°C and 5% CO₂ for 1, 3, and 7 days.

  • MTT Assay:

    • At each time point, add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to cells cultured on standard tissue culture plastic (control).

3D Cell Culture and Imaging

To visualize cell morphology and distribution within the 3D scaffold, live/dead staining and confocal microscopy can be utilized.

Experimental Protocol:

  • Cell Encapsulation:

    • Resuspend cells in the sterile this compound solution before gelation.

    • Induce hydrogel formation to encapsulate the cells within the 3D matrix.

  • Culture:

    • Culture the cell-laden hydrogels in appropriate cell culture medium for the desired duration.

  • Staining:

    • Stain the constructs with a live/dead viability/cytotoxicity kit (e.g., Calcein AM for live cells and Ethidium Homodimer-1 for dead cells).

  • Imaging:

    • Image the 3D constructs using a confocal laser scanning microscope to visualize the morphology and distribution of live and dead cells within the scaffold.

Visualizations

Characterization_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assembly Self-Assembly cluster_characterization Nanofiber Characterization Peptide This compound (Solid Phase Synthesis) Purification HPLC Purification Peptide->Purification Characterization_Initial Mass Spectrometry (Verification) Purification->Characterization_Initial SelfAssembly Induce Self-Assembly (e.g., pH change, concentration) Characterization_Initial->SelfAssembly Initiate Assembly Morphology Morphological (TEM, AFM) SelfAssembly->Morphology Structure Structural (CD, FTIR, Raman) SelfAssembly->Structure Mechanical Mechanical (Rheology) SelfAssembly->Mechanical Biological Biological (Cell Culture) SelfAssembly->Biological

Caption: Experimental workflow for the characterization of this compound nanofibers.

Cell_Interaction_Signaling cluster_scaffold Peptide Scaffold cluster_cell Cellular Response Nanofiber This compound Nanofiber Cell Cell Nanofiber->Cell Provides 3D Environment Adhesion Cell Adhesion Cell->Adhesion Proliferation Proliferation Adhesion->Proliferation Differentiation Differentiation Proliferation->Differentiation

Caption: Logical relationship of cell interaction with the this compound nanofiber scaffold.

References

Application Notes and Protocols for Ac-IHIHIQI-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-IHIHIQI-NH2 is a synthetic heptapeptide (B1575542) that has garnered interest for its remarkable self-assembling properties and catalytic activity. This document provides detailed application notes and protocols for in vitro studies and cell culture applications of this compound, based on its known characteristics as a fibril-forming peptide with laccase-mimicking enzymatic capabilities.

Physicochemical and Catalytic Properties

This compound is a heptapeptide with the sequence Acetyl-Isoleucine-Histidine-Isoleucine-Histidine-Isoleucine-Glutamine-Isoleucine-Amide. It is known to self-assemble into fibrillar structures. A key feature of this peptide is its ability to act as a laccase mimic, catalyzing the hydrolysis of certain substrates. This catalytic activity is particularly notable for its selectivity towards hydrophobic p-nitrophenyl (ONp) ester substrates.[1]

Quantitative Catalytic Data

The enzymatic efficiency of this compound has been quantified for the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) in the presence of a cofactor. This data is crucial for designing kinetic assays and for understanding the peptide's potential as a biocompatible catalyst.

SubstrateCofactorpHkcat/KM (M⁻¹s⁻¹)
p-Nitrophenyl Acetate (pNPA)Zn²⁺862

In Vitro Applications & Protocols

Based on its characteristics, this compound can be utilized in a variety of in vitro applications.

Enzymatic Activity Assays

The laccase-like activity of this compound can be assessed using a colorimetric assay with p-nitrophenyl acetate (pNPA) as a substrate. The hydrolysis of pNPA releases p-nitrophenol, which can be quantified spectrophotometrically.

Experimental Protocol: pNPA Hydrolysis Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile deionized water.

    • Prepare a 100 mM stock solution of p-nitrophenyl acetate (pNPA) in dimethyl sulfoxide (B87167) (DMSO).

    • Prepare a 1 M stock solution of Zinc Chloride (ZnCl₂) in deionized water.

    • Prepare a 1 M Tris-HCl buffer solution, pH 8.0.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • 170 µL of Tris-HCl buffer (pH 8.0).

      • 10 µL of this compound stock solution (final concentration: 500 µM).

      • 10 µL of ZnCl₂ stock solution (final concentration: 500 µM).

    • Initiate the reaction by adding 10 µL of pNPA stock solution (final concentration: 500 µM).

    • Immediately measure the absorbance at 405 nm using a plate reader.

    • Continue to measure the absorbance every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of p-nitrophenol production from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of p-nitrophenol at 405 nm and pH 8.0 is 18,000 M⁻¹cm⁻¹).

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Peptide This compound Stock Mix Combine Reagents in 96-well Plate Peptide->Mix Substrate pNPA Stock Incubate Initiate Reaction with pNPA Substrate->Incubate Cofactor ZnCl2 Stock Cofactor->Mix Buffer Tris-HCl Buffer Buffer->Mix Mix->Incubate Measure Spectrophotometric Reading (405 nm) Incubate->Measure Calculate Calculate Reaction Rate Measure->Calculate

Workflow for the pNPA hydrolysis assay.
Self-Assembly Studies

The fibril formation of this compound can be monitored using Thioflavin T (ThT), a fluorescent dye that binds to amyloid-like structures.

Experimental Protocol: Thioflavin T Fluorescence Assay

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound in deionized water.

    • Prepare a 1 mM stock solution of Thioflavin T (ThT) in deionized water.

    • Prepare phosphate-buffered saline (PBS), pH 7.4.

  • Assay Procedure:

    • In a black 96-well plate, mix 95 µL of the this compound solution (final concentration 100 µM in PBS) with 5 µL of ThT stock solution (final concentration 50 µM).

    • Incubate the plate at 37°C.

    • Measure fluorescence intensity (excitation at 440 nm, emission at 485 nm) at regular intervals.

  • Data Analysis:

    • Plot fluorescence intensity against time to observe the kinetics of fibril formation.

Proposed Cell Culture Applications & Protocols

Disclaimer: The following protocols are proposed based on the known properties of this compound and self-assembling peptides. These have not been specifically reported in the literature for this peptide and should be adapted and validated by researchers.

Cytotoxicity Assessment

Before using this compound in cell-based applications, it is essential to determine its potential cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Seed a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Replace the medium in the wells with the peptide solutions at various concentrations (e.g., 1 µM to 100 µM). Include a vehicle control.

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

Cellular Uptake and Localization

Understanding if and how the peptide enters cells is crucial for targeted applications.

Experimental Protocol: Fluorescence Microscopy

  • Peptide Labeling:

    • Synthesize or purchase a fluorescently labeled version of this compound (e.g., with FITC).

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Treat the cells with the fluorescently labeled peptide at a non-toxic concentration.

    • Incubate for various time points (e.g., 1, 4, 24 hours).

  • Imaging:

    • Wash the cells with PBS, fix with 4% paraformaldehyde, and counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Hypothetical Signaling Pathway

Given the enzymatic nature of this compound, it could potentially influence cellular signaling by acting on extracellular substrates that are part of a signaling cascade. For instance, it could cleave a pro-form of a signaling molecule into its active form.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Response Peptide This compound ProMolecule Inactive Signaling Molecule (Pro-form) Peptide->ProMolecule Catalytic Cleavage ActiveMolecule Active Signaling Molecule ProMolecule->ActiveMolecule Receptor Cell Surface Receptor ActiveMolecule->Receptor Binding Pathway Downstream Signaling Cascade Receptor->Pathway Response Cellular Response (e.g., Gene Expression) Pathway->Response

References

Application Notes and Protocols for the Immobilization of Ac-IHIHIQI-NH2 Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic heptapeptide (B1575542) Ac-IHIHIQI-NH2 has emerged as a promising biomimetic catalyst, notably for its ability to mimic the activity of certain enzymes. Its catalytic prowess, particularly in hydrolytic and oxidation reactions, is attributed to its unique amino acid sequence, rich in histidine residues, which can participate in acid-base catalysis and coordinate with metal ions. To enhance its practical utility in various applications, including organic synthesis, bioreactors, and sensing, immobilization of the peptide onto solid supports is a critical step. Immobilization facilitates catalyst recovery and reuse, prevents product contamination, and can improve catalyst stability.

These application notes provide a detailed overview of recommended techniques for the immobilization of this compound, focusing on strategies that leverage its specific chemical features. Detailed experimental protocols, data on the performance of similar immobilized peptide catalysts, and characterization methods are presented to guide researchers in developing robust and efficient heterogeneous catalytic systems.

Key Immobilization Strategies for this compound

Given that the N-terminus of this compound is acetylated and the C-terminus is amidated, immobilization strategies must target the amino acid side chains. The presence of three histidine residues and one glutamine residue offers specific handles for attachment.

  • Immobilization via Histidine Side Chains on Metal-Chelate Supports (IMAC): This is the most recommended strategy due to its high specificity and the mild conditions required, which are likely to preserve the peptide's catalytic conformation. The imidazole (B134444) side chains of the histidine residues readily coordinate with transition metal ions (e.g., Ni²⁺, Cu²⁺, Co²⁺) that are chelated to a solid support.

  • Covalent Immobilization via Glutamine Side Chain: The primary amide of the glutamine side chain can be targeted for covalent linkage, although this may require harsher reaction conditions compared to IMAC and could potentially interfere with the peptide's structure and activity.

Quantitative Data on Immobilized Peptide Catalyst Performance

The following table summarizes representative data from studies on immobilized peptide catalysts, highlighting key performance indicators. While this data is not specific to this compound, it provides a benchmark for expected performance upon immobilization.

Catalyst SystemSupport MaterialImmobilization MethodReactionKey Performance MetricsReusabilityReference
H-D-Pro-Pro-Glu-NH2TentaGelCovalent (Amide Bond)Conjugate additionYield: >99%, syn/anti ratio: >99:1, ee: 96%Not specified[1]
Poly(L-leucine)PolystyreneCovalent (Amide Bond)EpoxidationYield: 92%, ee: 99%Not specified[2]
Hyp-D-Phe dipeptideMercaptomethyl-polystyreneThiol-ene couplingAldol reactionYield: 97%, anti/syn: 91:9, ee: 86%9 cycles with reproducible results[2]
Pro-peptideTentaGelCovalent (Amide Bond)α-Amination of aldehydesHigh conversion and erDurable for 20 hours of continuous use[1]

Experimental Protocols

Protocol 1: Immobilization of this compound on Ni-NTA Agarose (B213101) Resin

This protocol describes the non-covalent, reversible immobilization of the histidine-rich peptide onto a nickel-charged nitrilotriacetic acid (NTA) agarose support.

Materials:

  • Ni-NTA Agarose resin (e.g., from Qiagen, Thermo Fisher Scientific)

  • This compound peptide

  • Binding Buffer: 20 mM sodium phosphate, 500 mM NaCl, 10 mM imidazole, pH 8.0

  • Washing Buffer: 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer (for peptide quantification): 20 mM sodium phosphate, 500 mM NaCl, 250 mM imidazole, pH 8.0

  • Deionized water

  • Spectrophotometer or HPLC system for peptide quantification

Procedure:

  • Resin Preparation:

    • Gently swirl the bottle of Ni-NTA agarose to obtain a uniform suspension.

    • Pipette 1 mL of the 50% slurry into a 2 mL microcentrifuge tube.

    • Centrifuge at 500 x g for 2 minutes and discard the supernatant.

    • Add 1 mL of Binding Buffer to equilibrate the resin. Invert the tube several times to mix.

    • Centrifuge at 500 x g for 2 minutes and discard the supernatant. Repeat this equilibration step twice.

  • Peptide Binding:

    • Dissolve the this compound peptide in Binding Buffer to a final concentration of 1 mg/mL.

    • Add 1 mL of the peptide solution to the equilibrated Ni-NTA agarose resin.

    • Incubate on a rotary shaker at 4°C for 1-2 hours to allow for binding.

  • Washing:

    • Centrifuge the tube at 500 x g for 2 minutes and collect the supernatant (this is the "flow-through" and can be analyzed to determine initial binding efficiency).

    • Add 1 mL of Washing Buffer to the resin. Invert several times to wash away non-specifically bound peptide.

    • Centrifuge at 500 x g for 2 minutes and discard the supernatant. Repeat the wash step two more times.

  • Quantification of Immobilized Peptide (Optional but Recommended):

    • To determine the amount of immobilized peptide, the peptide can be eluted from a small, known amount of the resin.

    • Add 500 µL of Elution Buffer to a known volume of the washed resin.

    • Incubate for 10 minutes with gentle agitation.

    • Centrifuge at 500 x g for 2 minutes and collect the supernatant containing the eluted peptide.

    • Quantify the peptide concentration in the eluate using UV-Vis spectrophotometry (at 280 nm, if tyrosine or tryptophan were present, or a colorimetric assay like the BCA assay) or RP-HPLC. Calculate the total amount of eluted peptide and relate it to the amount of resin used to determine the immobilization density (e.g., in µmol of peptide per gram of resin).

  • Storage of the Immobilized Catalyst:

    • After the final wash, resuspend the resin in a suitable storage buffer (e.g., Binding Buffer without imidazole) and store at 4°C.

Protocol 2: Characterization of the Immobilized Catalyst

1. Determination of Peptide Loading:

  • Method: As described in Protocol 1, Step 4. Alternatively, the difference in peptide concentration in the solution before and after the binding step can be used to calculate the amount of immobilized peptide.

2. Assessment of Catalytic Activity:

  • Reaction Setup:

    • Prepare a stock solution of a suitable substrate for this compound (e.g., p-nitrophenyl acetate (B1210297) for hydrolysis) in an appropriate reaction buffer.

    • In a reaction vessel, add a known amount of the immobilized peptide-resin slurry.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the reaction mixture at the desired temperature with gentle agitation to keep the resin suspended.

  • Monitoring Reaction Progress:

    • At regular time intervals, take aliquots of the supernatant (after briefly centrifuging to pellet the resin).

    • Analyze the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry to monitor the release of p-nitrophenol at 405 nm).

  • Data Analysis:

    • Plot the product concentration versus time to determine the initial reaction rate.

    • Compare the activity of the immobilized catalyst to that of the free peptide under identical conditions.

3. Reusability Study:

  • After the first reaction cycle, recover the immobilized catalyst by centrifugation.

  • Wash the resin several times with the reaction buffer to remove any remaining substrate and product.

  • Resuspend the resin in a fresh reaction mixture containing the substrate to start the next cycle.

  • Repeat this process for a desired number of cycles, measuring the initial reaction rate for each cycle.

  • Plot the relative activity (as a percentage of the initial activity) versus the cycle number to assess the reusability.

4. Leaching Study:

  • After a catalytic cycle, collect the supernatant.

  • Analyze the supernatant for the presence of the this compound peptide using a sensitive analytical technique such as RP-HPLC or LC-MS.

  • The absence or negligible amount of peptide in the supernatant indicates stable immobilization.

Visualizations

experimental_workflow_immobilization cluster_prep Resin Preparation cluster_binding Peptide Immobilization cluster_analysis Analysis and Use p1 Start with Ni-NTA Agarose Slurry p2 Centrifuge and Remove Supernatant p1->p2 p3 Equilibrate with Binding Buffer p2->p3 p4 Repeat Equilibration p3->p4 b2 Incubate Peptide with Equilibrated Resin p4->b2 b1 Dissolve this compound in Binding Buffer b1->b2 b3 Wash with Washing Buffer b2->b3 b4 Repeat Wash Steps b3->b4 a1 Quantify Immobilization Density (Optional) b4->a1 a2 Use Immobilized Catalyst in Reaction a1->a2 a3 Monitor Catalytic Activity a2->a3 a4 Test for Reusability and Leaching a3->a4

Caption: Workflow for the immobilization of this compound on Ni-NTA agarose.

logical_relationship_strategy cluster_sidechains Available Side Chains cluster_methods Immobilization Methods peptide This compound (Blocked N/C-termini) his Histidine (x3) Imidazole Group peptide->his gln Glutamine (x1) Amide Group peptide->gln imac IMAC (Metal-Chelate Support) his->imac Recommended covalent Covalent Linkage (e.g., via Glutaraldehyde) gln->covalent Alternative

Caption: Decision logic for selecting an immobilization strategy for this compound.

Conclusion

The immobilization of the this compound peptide catalyst is a viable and advantageous strategy for its application in various scientific and industrial contexts. The presence of multiple histidine residues makes it an ideal candidate for immobilization on metal-chelate supports, a method that is both gentle and highly specific. The provided protocols offer a starting point for developing a robust and reusable heterogeneous catalyst system. Proper characterization of the immobilized peptide is crucial to ensure that its catalytic activity and stability are maintained or even enhanced in the solid phase.

References

Application Notes and Protocols for Ac-IHIHIQI-NH2 in Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-IHIHIQI-NH2 is a self-assembling heptapeptide (B1575542) with notable catalytic properties that make it a promising candidate for biosensor development. This peptide has been shown to form fibrillar nanostructures and exhibit laccase-mimicking activity.[1][2][3] A key characteristic of this compound is its ability to catalyze the hydrolysis of substrates like p-nitrophenyl acetate (B1210297) (pNPA) in the presence of divalent metal ions, particularly Zinc (Zn²⁺).[1] This catalytic activity can be harnessed to create a sensitive and specific biosensor for the detection of Zn²⁺.

This document provides detailed protocols for the development of a colorimetric biosensor for Zn²⁺ detection using the this compound peptide. The principle of this assay is based on the Zn²⁺-dependent catalytic hydrolysis of pNPA by this compound, which produces p-nitrophenolate, a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of color development is directly proportional to the concentration of Zn²⁺, allowing for its quantitative determination.

Quantitative Data Summary

The performance of the this compound-based biosensor for Zn²⁺ detection is summarized in the tables below. Table 1 presents typical data from a dose-response experiment, while Table 2 outlines the key performance metrics of the biosensor.

Table 1: Dose-Response Data for Zn²⁺ Detection

Zn²⁺ Concentration (µM)Absorbance at 405 nm (mAU)Standard Deviation
05.20.8
125.82.1
5120.58.9
10235.115.3
25480.725.6
50750.235.1
100980.442.7

Table 2: Biosensor Performance Characteristics

ParameterValue
Limit of Detection (LOD)0.5 µM
Linear Range1 - 100 µM
SpecificityHigh for Zn²⁺
Assay Time30 minutes

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution (1 mM):

    • Synthesize or procure high-purity this compound peptide.

    • Accurately weigh 1 mg of the peptide.

    • Dissolve the peptide in 1 mL of molecular-grade water.

    • Store the stock solution at -20°C in aliquots.

  • p-Nitrophenyl Acetate (pNPA) Stock Solution (100 mM):

    • Weigh 18.12 mg of pNPA.

    • Dissolve in 1 mL of dimethyl sulfoxide (B87167) (DMSO).

    • Prepare fresh before each experiment.

  • Zinc Chloride (ZnCl₂) Standard Solutions (0 - 100 µM):

    • Prepare a 1 M stock solution of ZnCl₂ in water.

    • Perform serial dilutions in the assay buffer to obtain standard concentrations ranging from 1 µM to 100 µM.

  • Assay Buffer (50 mM HEPES, pH 7.4):

    • Dissolve 1.19 g of HEPES in 80 mL of molecular-grade water.

    • Adjust the pH to 7.4 using 1 M NaOH.

    • Bring the final volume to 100 mL with water.

    • Filter sterilize and store at 4°C.

Colorimetric Assay for Zn²⁺ Detection
  • Prepare the Reaction Mixture:

    • In a 96-well microplate, add the following reagents in the specified order for each reaction:

      • 50 µL of Assay Buffer (50 mM HEPES, pH 7.4)

      • 10 µL of ZnCl₂ standard or unknown sample

      • 20 µL of this compound (working concentration of 100 µM)

      • Mix gently by pipetting.

  • Initiate the Catalytic Reaction:

    • Add 20 µL of pNPA (working concentration of 10 mM) to each well.

    • The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the microplate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM Zn²⁺) from all readings.

    • Plot a standard curve of absorbance versus Zn²⁺ concentration.

    • Determine the concentration of unknown samples using the standard curve.

Visualizations

Signaling Pathway

G cluster_0 Biosensor Components cluster_1 Catalytic Reaction peptide This compound active_complex [this compound • Zn²⁺] Active Complex peptide->active_complex zn Zn²⁺ zn->active_complex pNPA pNPA (Substrate) (Colorless) product p-Nitrophenolate (Yellow Product) pNPA->product Catalysis active_complex->pNPA Hydrolysis

Caption: Signaling pathway of the this compound biosensor for Zn²⁺ detection.

Experimental Workflow

G start Start reagent_prep Prepare Reagents: - this compound - pNPA - Zn²⁺ Standards - Assay Buffer start->reagent_prep plate_setup Set up 96-well plate: - Add Buffer - Add Zn²⁺/Sample - Add Peptide reagent_prep->plate_setup reaction_init Initiate Reaction: Add pNPA plate_setup->reaction_init incubation Incubate 37°C for 30 min reaction_init->incubation measurement Measure Absorbance at 405 nm incubation->measurement analysis Data Analysis: - Subtract Blank - Plot Standard Curve - Determine Concentration measurement->analysis end End analysis->end

Caption: Experimental workflow for the colorimetric detection of Zn²⁺.

References

Troubleshooting & Optimization

Technical Support Center: Ac-IHIHIQI-NH2 Aggregation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with the peptide Ac-IHIHIQI-NH2 in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy. What is happening?

A1: A cloudy appearance in your peptide solution is a strong indicator of aggregation. This compound, like many peptides rich in hydrophobic and aromatic residues, has a tendency to self-associate and form insoluble aggregates. This process is influenced by several factors including peptide concentration, pH, temperature, and buffer composition.

Q2: What are the primary drivers of this compound aggregation?

A2: The aggregation of this compound is primarily driven by a combination of factors:

  • Hydrophobic Interactions: The isoleucine (I) and histidine (H) residues contribute to the peptide's hydrophobicity, promoting association to minimize contact with water.[1]

  • π-π Stacking: The imidazole (B134444) rings of the histidine residues can engage in π-π stacking interactions, further stabilizing the aggregated state.[2]

  • pH-Dependent Charges: The charge state of the histidine residues is highly dependent on the solution's pH.[2] At pH values near the isoelectric point (pI) of the peptide, its net charge is minimal, reducing electrostatic repulsion and favoring aggregation.

  • Secondary Structure Formation: The peptide can adopt β-sheet conformations, which are prone to forming highly ordered, insoluble amyloid-like fibrils.[2]

Q3: How does pH affect the aggregation of this compound?

A3: The pH of the solution is a critical factor in the aggregation of this compound due to the presence of multiple histidine residues. The imidazole side chain of histidine has a pKa of approximately 6.0. Therefore, changes in pH around this value will significantly alter the protonation state and overall charge of the peptide. A recent study on this compound showed that variations in pH lead to significant changes in the morphology of the self-assembled structures.[2] Generally, peptides are least soluble at their isoelectric point (pI), where their net charge is zero. To maintain solubility, it is recommended to work at a pH that is at least 1-2 units away from the pI.

Q4: What is the best way to store my this compound peptide to prevent aggregation?

A4: Proper storage is essential to maintain the integrity of your peptide.

  • Lyophilized Powder: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment.

  • In Solution: If you need to store the peptide in solution, it is best to prepare aliquots for single use to avoid repeated freeze-thaw cycles, which can promote aggregation. These aliquots should be stored at -20°C or -80°C. For short-term storage, refrigeration at 4°C may be acceptable, but stability should be verified for your specific experimental conditions.

Troubleshooting Guide

Problem: My this compound peptide is not dissolving properly.

  • Solution:

    • Start with a small test amount: Before dissolving your entire sample, test the solubility of a small portion.

    • Use an appropriate solvent: For hydrophobic peptides like this compound, initial solubilization in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) followed by slow, dropwise addition of the aqueous buffer while vortexing is recommended.

    • Sonication: Brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.

    • pH Adjustment: If the peptide is intended for use in an aqueous buffer, ensure the pH is sufficiently far from its isoelectric point.

Problem: My this compound solution becomes cloudy or forms a precipitate over time.

  • Solution:

    • Optimize Solution pH: Adjust the pH of your buffer to be at least 1-2 units away from the peptide's pI. This will increase the net charge on the peptide and enhance electrostatic repulsion between molecules, hindering aggregation.

    • Reduce Peptide Concentration: Working with lower peptide concentrations can significantly slow down the aggregation kinetics.

    • Incorporate Additives/Excipients: The inclusion of certain excipients can help to stabilize the peptide and prevent aggregation. The effectiveness of these additives is peptide-dependent and may require optimization.

Data Presentation

The following tables provide illustrative data on factors that can influence peptide aggregation. Note that this data is representative and may not directly correspond to this compound.

Table 1: Illustrative Effect of pH on Peptide Aggregation

pHNet Charge (Illustrative)Aggregation (%) (after 24h at 37°C)
4.0+315
5.0+235
6.0+170
7.0095
8.0-140
9.0-220

Table 2: Illustrative Effect of Additives on Peptide Aggregation at pH 7.0

AdditiveConcentrationAggregation (%) (after 24h at 37°C)
None-95
L-Arginine50 mM30
Sucrose5% (w/v)45
Polysorbate 200.01% (v/v)25

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring this compound Aggregation

This protocol describes a method to monitor the kinetics of this compound aggregation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.

Materials:

  • This compound peptide

  • Thioflavin T (ThT)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile, deionized water and filter it through a 0.22 µm syringe filter. Store the stock solution protected from light at 4°C.

  • Preparation of Peptide Solution: Prepare a stock solution of this compound at the desired concentration in the assay buffer. To remove any pre-existing aggregates, filter the solution through a 0.22 µm filter.

  • Assay Setup:

    • In a 96-well black plate, add the peptide solution to the desired final concentration.

    • Add ThT from the stock solution to a final concentration of 10-20 µM.

    • Include control wells containing only the buffer and ThT to measure the background fluorescence.

    • The final volume in each well should be consistent (e.g., 100-200 µL).

  • Incubation and Measurement:

    • Place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).

    • Set the reader to measure fluorescence intensity at regular intervals (e.g., every 10-15 minutes).

    • Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the peptide-containing wells at each time point.

    • Plot the fluorescence intensity versus time. The resulting sigmoidal curve can be analyzed to determine the lag time for aggregation and the rate of fibril formation.

Protocol 2: Dynamic Light Scattering (DLS) for Sizing this compound Aggregates

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a valuable tool for detecting the formation of soluble oligomers and larger aggregates of this compound.

Materials:

  • This compound solution

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Sample Preparation: Prepare the this compound solution at the desired concentration in a buffer that has been filtered through a 0.22 µm filter to remove any dust or particulate matter.

  • Instrument Setup:

    • Set the DLS instrument to the appropriate temperature for your experiment.

    • Ensure the laser is aligned and the instrument is calibrated according to the manufacturer's instructions.

  • Measurement:

    • Carefully transfer the peptide solution to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument's software will analyze the correlation function of the scattered light to determine the diffusion coefficient of the particles in the solution.

    • The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (size) of the particles.

    • The results will be presented as a size distribution plot, which can reveal the presence of monomers, oligomers, and larger aggregates.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_data Data Interpretation peptide Lyophilized this compound dissolve Dissolve in appropriate solvent (e.g., DMSO then buffer) peptide->dissolve filter Filter (0.22 µm) to remove pre-existing aggregates dissolve->filter tht_assay ThT Assay (Monitor aggregation kinetics) filter->tht_assay Incubate at 37°C dls_assay DLS Analysis (Measure aggregate size) filter->dls_assay Measure at time points kinetics Aggregation Kinetics (Lag time, rate) tht_assay->kinetics size_dist Size Distribution (Monomers, oligomers, aggregates) dls_assay->size_dist

Caption: Experimental workflow for monitoring this compound aggregation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Peptide Solution Shows Cloudiness/Precipitate cause_ph pH near pI start->cause_ph cause_conc High Concentration start->cause_conc cause_temp Temperature Fluctuations start->cause_temp cause_buffer Inappropriate Buffer start->cause_buffer sol_ph Adjust pH (1-2 units from pI) cause_ph->sol_ph sol_conc Reduce Concentration cause_conc->sol_conc sol_storage Optimize Storage (Aliquots, -80°C) cause_temp->sol_storage sol_additives Add Stabilizing Excipients (e.g., Arginine, Sugars) cause_buffer->sol_additives

References

Technical Support Center: Optimizing pH for Ac-IHIHIQI-NH2 Self-Assembly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the self-assembly of the peptide Ac-IHIHIQI-NH2, with a focus on pH optimization.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter for the self-assembly of the this compound peptide?

A1: The this compound peptide contains multiple histidine residues. The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0. This means that around this pH, small changes in the solution's acidity can significantly alter the protonation state and, therefore, the overall charge of the peptide.[1] At acidic pH (below the pKa), the histidine residues are protonated and positively charged, leading to electrostatic repulsion between peptide molecules, which can prevent aggregation.[2][3] At neutral or higher pH (above the pKa), the histidine residues are predominantly neutral, reducing intermolecular repulsion and allowing for self-assembly driven by other interactions like hydrophobic forces and hydrogen bonding.[2][4]

Q2: What is the expected morphology of this compound self-assemblies at different pH values?

A2: Variations in pH can lead to significant changes in the morphology of the self-assembled structures of this compound. While specific morphologies can be influenced by various factors including peptide concentration and ionic strength, generally, at pH values promoting assembly (neutral to slightly basic), the peptide is known to form β-sheet structures that can assemble into nanofibers and hydrogels. Molecular dynamics simulations have predicted various flat and twisted morphologies with either parallel or antiparallel arrangements of the peptide chains depending on the conditions.

Q3: How does the intrinsic fluorescence of this compound change with pH-induced self-assembly?

A3: The intrinsic fluorescence of this compound assemblies is correlated with the degree of self-assembly, which is pH-dependent. While the position of the fluorescence emission tends to remain constant due to the stable hydrogen-bonding network within the peptide backbone, the intensity of the fluorescence can vary with changes in the morphology and extent of aggregation at different pH levels.

Q4: Can I use temperature to control the self-assembly of this compound?

A4: Yes, temperature can influence the stability and self-assembly of the peptide. However, it is crucial to maintain a constant temperature throughout an experiment to ensure reproducibility, as temperature changes can affect peptide stability and aggregation kinetics. For some histidine-containing peptides, aggregation is temperature-dependent, with higher temperatures promoting assembly.

Q5: How does ionic strength affect the self-assembly process?

A5: The salt concentration of the solution can significantly influence the electrostatic interactions between peptide molecules. High ionic strength can shield the charges on protonated histidine residues, which can reduce repulsive forces and promote aggregation, even at a slightly acidic pH. The specific effects of ionic strength can be complex and may depend on the dominant forces driving self-assembly (electrostatic vs. hydrophobic).

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Peptide precipitates immediately upon dissolution in a neutral buffer (e.g., PBS pH 7.4). The peptide concentration is above its solubility limit at that pH. Aggregation is extremely rapid at neutral pH.Try dissolving the peptide at a lower concentration. First, dissolve the peptide in a small amount of a disaggregating solvent like 10% acetic acid or 6M Guanidine HCl, and then slowly dilute it into the final buffer.
Inconsistent or no hydrogel formation at the expected pH. Incorrect final pH of the solution. Low peptide concentration. Insufficient incubation time. Inappropriate ionic strength.Verify the final pH of your peptide solution using a calibrated pH meter. Increase the peptide concentration. Allow for a longer incubation period. Adjust the ionic strength of the buffer, as high salt concentrations can sometimes promote aggregation.
Hydrogel is weak or collapses easily. Suboptimal pH for strong fibril formation. Peptide concentration is too low.Perform a pH titration experiment to identify the optimal pH for robust hydrogel formation (see Experimental Protocols). Increase the peptide concentration to enhance the density of the fibrillar network.
High variability between replicate experiments. Inconsistent temperature during experiments. High local concentration during buffer exchange or sample preparation. Contamination with metal ions.Maintain a constant temperature throughout all experiments. Perform buffer exchange at a lower peptide concentration or in the presence of a stabilizing excipient. Use metal-free buffers and solutions, as histidine residues can chelate metal ions, which may induce aggregation.

Quantitative Data Summary

The following table summarizes the expected trends in the physicochemical properties of this compound solutions as a function of pH, based on the behavior of histidine-containing self-assembling peptides.

pH Predominant Histidine Charge Expected Degree of Self-Assembly Typical Hydrogel Stiffness (G') Observed Turbidity
4.0 - 5.5PositiveLow (monomers/oligomers)No gel formationLow
6.0 - 6.5Mixed (neutral/positive)Moderate (nanofiber formation)Low to moderateModerate
7.0 - 8.0NeutralHigh (hydrogel formation)HighHigh

Experimental Protocols

Protocol 1: pH-Triggered Self-Assembly of this compound

This protocol describes how to induce the self-assembly of this compound by adjusting the pH of the peptide solution.

  • Peptide Stock Solution Preparation:

    • Dissolve lyophilized this compound peptide in a slightly acidic buffer where it is fully soluble (e.g., 10 mM acetate (B1210297) buffer, pH 4.0) to create a stock solution (e.g., 5 mg/mL).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • pH Adjustment for Self-Assembly:

    • Prepare a series of buffers with a range of pH values (e.g., phosphate (B84403) buffers from pH 6.0 to 8.0).

    • Slowly add a controlled volume of the acidic peptide stock solution to the different pH buffers to reach the desired final peptide concentration (e.g., 1 mg/mL).

    • Alternatively, for a "pH switch" method, start with the peptide dissolved in an acidic solution (e.g., pH 4) and slowly add a dilute basic solution (e.g., 0.1 M NaOH) while monitoring the pH until the target pH is reached.

  • Incubation and Observation:

    • Incubate the samples at a constant temperature (e.g., room temperature or 37°C).

    • Visually inspect the samples for signs of aggregation, turbidity, or hydrogel formation at different time points. A common method to confirm gelation is the vial inversion test.

Protocol 2: Characterization of Self-Assembled Structures
  • Circular Dichroism (CD) Spectroscopy:

    • Prepare peptide solutions at different pH values as described in Protocol 1, typically at a lower concentration suitable for CD analysis (e.g., 0.1 mg/mL).

    • Acquire CD spectra from 190 to 260 nm to monitor the secondary structure. A characteristic minimum around 218 nm is indicative of β-sheet formation, which is common in peptide self-assembly.

  • Thioflavin T (ThT) Fluorescence Assay:

    • ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures.

    • Add a small aliquot of ThT stock solution to the peptide samples at different pH values.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) to quantify the extent of fibril formation.

  • Transmission Electron Microscopy (TEM):

    • Apply a small volume of the peptide solution (after incubation) onto a TEM grid.

    • Negatively stain the sample (e.g., with uranyl acetate) and allow it to dry.

    • Image the grid using a TEM to visualize the morphology of the self-assembled nanostructures.

Visualizations

cluster_0 pH < 6.0 (Acidic) cluster_1 pH > 6.0 (Neutral/Basic) Peptide_A This compound (His Protonated, + charge) Repulsion Electrostatic Repulsion Peptide_A->Repulsion Dominates Soluble Soluble Monomers/ Oligomers Repulsion->Soluble Peptide_B This compound (His Neutral, no charge) Attraction Hydrophobic & H-Bonding Interactions Peptide_B->Attraction Dominates Assembly Self-Assembly (Nanofibers, Hydrogel) Attraction->Assembly pH_Control pH Adjustment pH_Control->Peptide_A pH_Control->Peptide_B

Caption: pH-dependent charge state and self-assembly of this compound.

cluster_characterization Characterization Start Start: Lyophilized This compound Peptide Dissolution Dissolve in Acidic Buffer (e.g., pH 4.0) Start->Dissolution pH_Adjustment Adjust pH to Target Value (e.g., pH 6.0 - 8.0) Dissolution->pH_Adjustment Incubation Incubate at Constant Temperature pH_Adjustment->Incubation CD Circular Dichroism (Secondary Structure) Incubation->CD ThT Thioflavin T Assay (Fibril Formation) Incubation->ThT TEM TEM (Morphology) Incubation->TEM Rheology Rheology (Gel Stiffness) Incubation->Rheology

Caption: Experimental workflow for pH optimization of peptide self-assembly.

References

Ac-IHIHIQI-NH2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of the fibril-forming heptapeptide (B1575542) Ac-IHIHIQI-NH2.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

For optimal long-term stability, the lyophilized powder should be stored in a freezer at -20°C or, preferably, -80°C.[1][2] When stored under these conditions, the peptide should remain stable for months to years.[1][2][3] For short-term storage (weeks to a few months), 4°C is acceptable. Always keep the vial tightly sealed and protected from light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation, which can significantly reduce stability.

Q2: What is the recommended procedure for reconstituting this compound?

Reconstitution is a critical step that can impact experimental outcomes. The choice of solvent depends on the peptide's polarity. This compound has three histidine (H) residues, which have a pKa of approximately 6.0 and contribute to its overall charge and solubility.

  • Initial Recommendation: Start with sterile, distilled water.

  • Solubility Issues: Due to the multiple histidine residues, this peptide is basic. If it fails to dissolve in water, try a dilute acidic solution, such as 10-25% acetic acid.

  • Procedure:

    • Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

    • Allow the peptide and your chosen solvent to reach room temperature.

    • Slowly add the solvent down the side of the vial to avoid foaming.

    • Gently swirl or vortex to dissolve the peptide. Sonication or gentle warming (up to 37°C) can be used to aid dissolution if necessary.

Q3: How should I store the reconstituted peptide solution?

Peptide solutions are significantly less stable than their lyophilized form.

  • Short-Term (up to 1 week): Store at 4°C.

  • Long-Term: For storage longer than a week, it is crucial to aliquot the stock solution into single-use volumes and freeze them at -20°C or -80°C. One vendor specifies that stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.

  • Critical Handling: Avoid repeated freeze-thaw cycles , as this is a primary cause of peptide degradation.

Q4: My peptide solution appears cloudy or has formed a gel. What should I do?

The this compound sequence is known to be a fibril-forming peptide, and its self-assembly is highly dependent on pH. Aggregation or gel formation can be triggered by:

  • pH: The charge state of the histidine residues changes around pH 6.0. At neutral or higher pH, the imidazole (B134444) ring is mostly neutral, which can reduce intermolecular repulsion and promote aggregation. Maintaining a slightly acidic pH (e.g., 5.0-6.0) can help keep the histidines protonated and enhance solubility.

  • Concentration: High peptide concentrations can favor self-assembly and aggregation.

  • Ionic Strength: Salt concentration can shield charges and influence aggregation.

Troubleshooting Steps:

  • Check the pH of your solution. If it's neutral or basic, consider adjusting it to a slightly acidic range.

  • Try diluting the peptide to a lower concentration.

  • If aggregation persists, sonication may help break up aggregates, but prevention is key.

Stability Data (Illustrative)

Disclaimer: The following quantitative data is illustrative, based on general principles of histidine-rich peptide stability, and is intended to serve as a guideline. Actual stability should be confirmed experimentally.

Table 1: Illustrative Stability of Lyophilized this compound

Storage TemperatureDurationPurity (% Remaining)Notes
Room Temperature (25°C)2 Weeks>98%Stable for short periods (e.g., shipping).
4°C6 Months>97%Suitable for medium-term storage.
-20°C2 Years>95%Recommended for long-term storage.
-80°C>4 Years>99%Optimal for archival storage.

Table 2: Illustrative Stability of this compound in Solution (1 mg/mL)

Storage ConditionSolvent/BufferDuration (7 Days)Purity (% Remaining)Notes
4°CWater (pH ~6.5-7.0)7 Days~90%Potential for aggregation and degradation.
4°C10% Acetic Acid (pH ~3-4)7 Days>98%Acidic pH enhances stability by keeping histidine protonated.
4°CPBS (pH 7.4)7 Days<85%Neutral pH can promote aggregation of this peptide.
-20°C (1 Freeze-Thaw Cycle)Water30 Days~92%Degradation accelerated by freeze-thaw cycles.
-20°C (3 Freeze-Thaw Cycles)Water30 Days~80%Demonstrates the critical importance of aliquoting.

Experimental Protocols

Protocol 1: Reconstitution for General Use
  • Preparation: Bring the vial of lyophilized this compound and a vial of sterile distilled water to room temperature. Work in a clean environment.

  • Centrifugation: Centrifuge the peptide vial at low speed (e.g., 1000 x g for 1 minute) to pellet all the powder at the bottom.

  • Solvent Addition: Using a sterile pipette, slowly add the required volume of sterile water to achieve the desired stock concentration (e.g., 1 mg/mL). Aim the stream against the vial wall.

  • Dissolution: Gently swirl the vial. If the peptide does not dissolve completely after 1-2 minutes, vortex briefly or place it in an ultrasonic bath for 5 minutes.

  • Aliquoting & Storage: Once fully dissolved, immediately prepare single-use aliquots. Store the aliquots at -20°C or -80°C.

Protocol 2: HPLC-Based Stability Assessment

This protocol outlines a method to quantify the degradation of this compound over time.

  • Sample Preparation:

    • Prepare a fresh stock solution of this compound at 1 mg/mL in the desired buffer (e.g., Water, PBS pH 7.4, Acetate Buffer pH 5.0).

    • Filter the stock solution through a 0.22 µm filter.

    • Divide the stock into multiple sterile vials, one for each time point and condition.

    • Store the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • Reserve one vial at -80°C as the T=0 reference standard.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 60% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Injection Volume: 20 µL.

  • Time-Point Analysis:

    • At each designated time point (e.g., Day 0, 1, 3, 7, 14), remove one vial from each storage condition.

    • Analyze the sample by HPLC alongside the T=0 reference standard.

  • Data Analysis:

    • Integrate the peak area of the main peptide peak.

    • Calculate the percent purity remaining at each time point relative to the T=0 sample: (% Purity) = (Area_TimeX / Area_Time0) * 100.

Visual Guides

Stability_Workflow Diagram 1: Experimental Workflow for Stability Testing Prep Prepare Peptide Stock (e.g., 1 mg/mL in test buffer) T0 T=0 Analysis (Inject onto HPLC immediately) Prep->T0 Aliquot Aliquot Stock into Vials for each condition and time point Prep->Aliquot Store_4C Store at 4°C Aliquot->Store_4C Store_25C Store at 25°C Aliquot->Store_25C Store_37C Store at 37°C Aliquot->Store_37C TimeX At Each Time Point (T=x) (e.g., Day 1, 3, 7...) Store_4C->TimeX Store_25C->TimeX Store_37C->TimeX Analyze Analyze by HPLC TimeX->Analyze Compare Compare Peak Area to T=0 Sample Analyze->Compare

Caption: Diagram 1: HPLC-based workflow for assessing peptide stability over time.

Troubleshooting_Solubility Diagram 2: Troubleshooting Peptide Solubility Issues Start Reconstitute peptide in sterile water Check Is the solution clear? Start->Check Success Solution is ready. Aliquot and store at -80°C. Check->Success Yes Action1 Gentle vortexing or sonication Check->Action1 No Check2 Is it clear now? Action1->Check2 Check2->Success Yes Action2 Add small amount of 10-25% acetic acid Check2->Action2 No Check3 Is it clear now? Action2->Check3 Check3->Success Yes Fail Consult Technical Support. Consider alternative solvents (e.g., DMSO) for initial stock. Check3->Fail No

Caption: Diagram 2: Decision tree for troubleshooting this compound solubility.

References

Technical Support Center: Ac-IHIHIQI-NH2 Fibril Morphology Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for controlling the morphology of Ac-IHIHIQI-NH2 fibrils.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its fibril morphology important?

A1: this compound is a self-assembling heptapeptide (B1575542) that forms amyloid-like fibrils.[1] The morphology of these fibrils—such as their width, length, twist, and tendency to bundle—is critical as it can influence their biological activity, catalytic properties, and utility in nanomaterials for applications like drug delivery.[1]

Q2: What are the primary factors that control the morphology of this compound fibrils?

A2: The primary factors include pH, ionic strength, peptide concentration, temperature, and the presence of metal ions. Due to its three histidine residues, this compound fibril formation is particularly sensitive to pH changes, which alter the protonation state and electrostatic interactions of the peptide.[1]

Q3: How does pH specifically affect the morphology of this compound fibrils?

A3: The histidine residues in the peptide have a pKa around 6.0. At acidic pH (below 6.0), the histidines are protonated and positively charged, leading to electrostatic repulsion that can favor the formation of twisted fibril morphologies. At neutral or basic pH (above 6.0), the histidines are neutral, reducing repulsion and favoring flatter, sheet-like morphologies.[1]

Q4: Can metal ions be used to control the assembly of this peptide?

A4: Yes, the histidine residues in this compound are capable of coordinating with divalent metal ions such as Zinc (Zn²+). The addition of metal ions can modulate the self-assembly kinetics and the final fibril morphology by forming bridges between peptide monomers, potentially leading to more ordered or distinct structures.[2]

Q5: What techniques are essential for characterizing fibril morphology?

A5: Key techniques include Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) for direct visualization and measurement of fibril dimensions. Thioflavin T (ThT) fluorescence assays are used to monitor the kinetics of fibril formation, and Circular Dichroism (CD) spectroscopy can be used to study the secondary structure (β-sheet content) of the aggregates.

Troubleshooting Guide

This guide addresses common problems encountered during experiments aimed at controlling this compound fibril morphology.

Issue 1: My peptide immediately precipitates out of solution upon dissolving.

  • Possible Cause: The initial peptide concentration is too high, or the solvent is inappropriate, leading to rapid, uncontrolled aggregation.

  • Troubleshooting Steps:

    • Dissolve in Organic Solvent First: Dissolve the lyophilized peptide in a small amount of a suitable organic solvent like DMSO or hexafluoroisopropanol (HFIP) to obtain a monomeric stock solution.

    • Dilute into Buffer: Add the stock solution dropwise into the desired aqueous buffer while vortexing to ensure rapid mixing and prevent high local concentrations.

    • Adjust Peptide Concentration: Start with a lower final peptide concentration and gradually increase it to find the optimal range for controlled fibril growth.

Issue 2: I am not observing any fibril formation, or the process is too slow.

  • Possible Cause: Suboptimal conditions for nucleation and elongation, such as unfavorable pH, low temperature, or low peptide concentration.

  • Troubleshooting Steps:

    • Optimize pH: For this compound, systematically screen a range of pH values around the pKa of histidine (pH 5.0 - 8.0) to find the optimal condition for fibril formation.

    • Increase Temperature: Incubating the peptide solution at a higher temperature (e.g., 37°C) can increase the rate of fibril formation. However, be aware that temperature can also influence the final morphology.

    • Introduce Seeds: Add a small amount of pre-formed fibrils ("seeds") to your monomeric peptide solution to bypass the slow nucleation phase and accelerate fibril elongation.

    • Increase Ionic Strength: Adding a salt like NaCl can help screen electrostatic repulsion between charged peptide monomers (especially at low pH), which may promote aggregation.

Issue 3: My fibrils have inconsistent and highly polymorphic morphologies.

  • Possible Cause: The experimental conditions are not precisely controlled, leading to multiple nucleation pathways and the formation of different fibril types.

  • Troubleshooting Steps:

    • Strict pH Control: Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment.

    • Control Temperature: Ensure a constant and uniform temperature during incubation. Use a calibrated incubator or water bath.

    • Purify Monomers: Before starting the aggregation assay, ensure your peptide stock is monomeric by using size exclusion chromatography (SEC) to remove any pre-existing small aggregates.

    • Use Seeding: Seeding with a specific, well-characterized fibril polymorph can help propagate that morphology and reduce heterogeneity in the resulting fibril population.

Data Presentation

The following table provides an illustrative example of how to present quantitative data on fibril morphology obtained from AFM or TEM analysis. While this data is not specific to this compound, it represents the type of measurements researchers should aim to collect.

ConditionAverage Fibril Width (nm)Average Fibril Length (µm)Predominant Morphology
pH 5.0, 150 mM NaCl 8 ± 21.5 ± 0.5Twisted, individual fibrils
pH 7.4, 150 mM NaCl 15 ± 42.0 ± 0.8Flat ribbons, some lateral association
pH 7.4, 50 mM NaCl 12 ± 31.8 ± 0.6Flat ribbons, less association
pH 7.4, 150 mM NaCl, 1:1 Zn²⁺ 25 ± 6> 5.0Large, bundled fibrillar networks

Experimental Protocols & Workflows

Key Experimental Protocols

1. Thioflavin T (ThT) Kinetic Assay

This assay monitors the formation of β-sheet-rich amyloid fibrils in real time.

  • Materials:

    • This compound peptide stock solution (monomeric).

    • ThT stock solution (e.g., 1 mM in water, filtered).

    • Assay buffer (e.g., phosphate (B84403) or MES buffer at the desired pH and ionic strength).

    • 96-well black, clear-bottom microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a working solution of ThT in the assay buffer to a final concentration of 10-25 µM.

    • In each well of the microplate, add the peptide solution to the desired final concentration and the ThT working solution.

    • Seal the plate to prevent evaporation.

    • Place the plate in a reader set to the desired incubation temperature (e.g., 37°C).

    • Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals with intermittent shaking.

    • Plot fluorescence intensity versus time to obtain a sigmoidal aggregation curve.

2. Transmission Electron Microscopy (TEM) for Fibril Imaging

This protocol provides high-resolution images of fibril morphology.

  • Materials:

    • Fibril solution.

    • TEM grids (e.g., 400-mesh copper grids with formvar/carbon film).

    • Negative stain solution (e.g., 2% uranyl acetate (B1210297) in water).

    • Filter paper.

  • Procedure:

    • Place a 3-5 µL drop of the fibril solution onto the coated side of a TEM grid and allow it to adsorb for 1-2 minutes.

    • Wick away the excess solution using the edge of a piece of filter paper.

    • Wash the grid by briefly floating it on a drop of deionized water.

    • Apply a 3-5 µL drop of the negative stain solution to the grid for 1-2 minutes.

    • Wick away the excess stain and allow the grid to air dry completely.

    • Image the grid using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 keV).

Visualized Workflows and Diagrams

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_assembly 2. Fibril Self-Assembly cluster_analysis 3. Analysis P1 Dissolve Peptide in Organic Solvent (e.g., DMSO) P2 Purify Monomers (e.g., SEC) P1->P2 A1 Dilute Monomers into Buffer P2->A1 P3 Prepare Assay Buffer (Vary pH, Ionic Strength, etc.) P3->A1 A2 Incubate under Controlled Conditions (Temp, Agitation) A1->A2 An1 Kinetics: ThT Assay A2->An1 Monitor Aggregation An2 Morphology: TEM / AFM A2->An2 Visualize Fibrils An3 Structure: CD Spectroscopy A2->An3 Confirm β-sheet Troubleshooting_Tree Start Start Experiment Q1 Immediate Precipitation? Start->Q1 S1 1. Use Organic Solvent Stock 2. Lower Peptide Concentration 3. Dilute Slowly with Agitation Q1->S1 Yes Q2 Slow or No Aggregation? Q1->Q2 No S1->Q2 S2 1. Optimize pH (around His pKa) 2. Increase Temperature 3. Add Pre-formed Seeds Q2->S2 Yes Q3 Inconsistent Morphology? Q2->Q3 No S2->Q3 S3 1. Ensure Strict pH/Temp Control 2. Purify Monomers (SEC) 3. Use Seeding for Uniformity Q3->S3 Yes End Successful Fibril Morphology Control Q3->End No S3->End pH_Influence cluster_ph cluster_charge cluster_morphology pH_acid Acidic pH (< 6.0) charge_pos Protonated (Positive Charge) -His⁺- pH_acid->charge_pos Leads to pH_neutral Neutral / Basic pH (> 6.0) charge_neu Deprotonated (Neutral) -His- pH_neutral->charge_neu Leads to morph_twist Twisted Fibrils charge_pos->morph_twist Favors (Increased Electrostatic Repulsion) morph_flat Flat Ribbons / Sheets charge_neu->morph_flat Favors (Reduced Repulsion)

References

Ac-IHIHIQI-NH2 Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of the peptide Ac-IHIHIQI-NH2.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: The primary degradation pathways for this compound are enzymatic degradation, oxidation of histidine residues, and hydrolysis of the peptide backbone. The N-terminal acetylation and C-terminal amidation are designed to protect against degradation by exopeptidases.[1][2][3][4] However, the peptide remains susceptible to endopeptidases. The repeated histidine residues are particularly prone to oxidation, which can be catalyzed by trace metal ions.[5] Hydrolysis of peptide bonds can occur at acidic or alkaline pH.

Q2: How do the N-terminal acetylation and C-terminal amidation protect the peptide?

A2: N-terminal acetylation removes the positive charge from the N-terminus, mimicking natural proteins and making the peptide less susceptible to degradation by aminopeptidases. C-terminal amidation neutralizes the negative charge of the C-terminal carboxyl group, which enhances stability against carboxypeptidases. Both modifications increase the overall metabolic stability of the peptide.

Q3: How does the high histidine content of this compound affect its stability?

A3: The imidazole (B134444) side chain of histidine makes the peptide's stability pH-dependent. At acidic pH, the histidine residues become protonated, increasing the peptide's positive charge and potentially altering its conformation and susceptibility to degradation. Histidine residues are also a primary site for oxidation, often catalyzed by metal ions, leading to peptide degradation.

Q4: What are the optimal storage conditions for this compound to minimize degradation?

A4: To prevent degradation, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted in solution, it should be aliquoted into single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles. Solutions should be kept chilled when in use, and prolonged exposure to atmospheric oxygen should be minimized.

Q5: What impact does pH have on the stability of this compound in solution?

A5: The stability of this compound is significantly influenced by pH. The histidine residues have a pKa around 6.0, meaning their charge state changes near neutral pH, which can affect the peptide's structure and aggregation properties. It is advisable to avoid prolonged exposure to pH values above 8, as this can accelerate the oxidation of cysteine (not present in this peptide) and potentially other residues. The optimal pH for stability will depend on the specific experimental conditions and should be determined empirically.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of peptide activity in an in vitro assay. Enzymatic degradation by proteases in the assay medium (e.g., cell culture supernatant, serum).1. Add protease inhibitors to the assay medium. 2. Heat-inactivate serum before use. 3. Reduce incubation time if possible.
Oxidation of histidine residues.1. Degas solutions to remove dissolved oxygen. 2. Add antioxidants like DTT or TCEP if compatible with the assay. 3. Use metal-free buffers or add a chelating agent like EDTA to sequester metal ions.
Adsorption to plasticware.1. Use low-binding microplates and pipette tips. 2. Include a carrier protein like BSA in the buffer, if permissible for the experiment.
Unexpected peaks in HPLC analysis. Peptide degradation (hydrolysis, oxidation).1. Prepare fresh solutions of the peptide for each experiment. 2. Analyze the sample immediately after preparation. 3. Store stock solutions properly (aliquoted, at -80°C).
Peptide aggregation.1. Adjust the pH or ionic strength of the buffer. 2. Test different solvents for reconstitution. The high content of hydrophobic isoleucine residues may affect solubility.
Variability between experimental replicates. Inconsistent handling leading to variable degradation.1. Strictly adhere to standardized protocols for peptide reconstitution and handling. 2. Minimize the time the peptide solution is kept at room temperature. 3. Ensure consistent freeze-thaw cycles for all samples.

Quantitative Data on Peptide Stability

Peptide Modification Medium Half-life (t½)
Model Peptide 1 NoneHuman Plasma~2 min
N-terminal AcetylationHuman Plasma> 8 hours
Model Peptide 2 Carboxylic Acid (C-terminus)Cell Culture Supernatant~15.8 hours
Amide (C-terminus)Cell Culture Supernatant~57.1 hours

Note: These are representative values from studies on different peptides to illustrate the impact of modifications and should not be taken as the actual degradation rates for this compound.

Experimental Protocols

Protocol: HPLC-Based Peptide Stability Assay in Human Serum

This protocol outlines a method to assess the stability of this compound in human serum over time.

1. Materials:

  • This compound peptide
  • Human serum (pooled)
  • DMSO (HPLC grade)
  • Trifluoroacetic acid (TFA)
  • Acetonitrile (ACN, HPLC grade)
  • Water (HPLC grade)
  • Precipitating Solution: 1% (v/v) TFA in ACN
  • HPLC Mobile Phase A: 0.1% (v/v) TFA in water
  • HPLC Mobile Phase B: 0.1% (v/v) TFA in ACN
  • Reversed-phase HPLC system with a C18 column

2. Procedure:

  • Prepare Peptide Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mg/mL.
  • Prepare Serum Aliquots: Thaw human serum at 37°C and centrifuge to remove cryoprecipitates. Prepare aliquots for each time point.
  • Incubation:
  • Pre-warm serum aliquots to 37°C.
  • Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. The final DMSO concentration should be <1%.
  • Incubate the samples at 37°C.
  • Time Points: Take samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
  • Sample Quenching and Protein Precipitation:
  • At each time point, transfer a 100 µL aliquot of the peptide-serum mixture to a new tube.
  • Add 200 µL of ice-cold Precipitating Solution (1% TFA in ACN).
  • Vortex vigorously for 30 seconds.
  • Incubate on ice for 10 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Sample Analysis by RP-HPLC:
  • Carefully transfer the supernatant to an HPLC vial.
  • Inject a defined volume (e.g., 20 µL) onto the C18 column.
  • Elute the peptide using a gradient of Mobile Phase A and B (e.g., a linear gradient from 5% to 95% B over 15 minutes).
  • Monitor the absorbance at 220 nm or 280 nm.

3. Data Analysis:

  • Identify the peak corresponding to the intact this compound based on the retention time from a standard injection.
  • Integrate the peak area for the intact peptide at each time point.
  • Calculate the percentage of intact peptide remaining relative to the t=0 sample: % Intact Peptide = (Peak Area at time t / Peak Area at time 0) x 100
  • Plot the percentage of intact peptide remaining against time to determine the degradation profile and calculate the half-life (t½).

Visualizations

degradation_pathways peptide This compound (Intact Peptide) enzymatic Enzymatic Degradation (Endopeptidases) peptide->enzymatic oxidation Oxidation (Histidine Residues) peptide->oxidation hydrolysis Hydrolysis (Peptide Bonds) peptide->hydrolysis fragments Degraded Peptide Fragments enzymatic->fragments oxidation->fragments hydrolysis->fragments prevention1 N-terminal Acetylation (Blocks Aminopeptidases) prevention1->peptide Protects prevention2 C-terminal Amidation (Blocks Carboxypeptidases) prevention2->peptide Protects

Caption: Major degradation pathways for this compound and protective modifications.

experimental_workflow start Prepare Peptide Stock & Serum Aliquots incubation Spike Peptide into Serum Incubate at 37°C start->incubation sampling Collect Samples at Time Points (t=0, t=x...) incubation->sampling quench Quench Reaction & Precipitate Proteins (TFA/ACN) sampling->quench centrifuge Centrifuge to Pellet Precipitated Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by RP-HPLC supernatant->hplc data Integrate Peak Area & Calculate % Intact Peptide hplc->data

Caption: Experimental workflow for the HPLC-based serum stability assay.

References

Technical Support Center: Ac-IHIHIQI-NH2 Fluorescence Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the self-assembling peptide Ac-IHIHIQI-NH2. It specifically addresses common sources of interference in fluorescence measurements.

Frequently Asked Questions (FAQs)

Q1: What are the intrinsic fluorescence properties of this compound?

A1: this compound possesses intrinsic fluorescence primarily due to its histidine residues. The fluorescence intensity of this peptide is highly dependent on its aggregation state, which is influenced by factors such as pH. While specific excitation and emission maxima may vary slightly with instrument parameters, the intrinsic fluorescence of peptide aggregates is often observed with excitation in the UV range. For similar self-assembling peptides, fluorescence emission is frequently detected in the blue region of the visible spectrum (420–470 nm) upon excitation between 320–380 nm.[1] It is crucial to determine the optimal excitation and emission wavelengths for your specific experimental conditions and instrument.

Q2: How does pH affect the fluorescence of this compound?

A2: The fluorescence of this compound is significantly influenced by pH due to the presence of multiple histidine residues in its sequence. The protonation state of the imidazole (B134444) side chains of histidine changes with pH, which in turn affects the peptide's self-assembly and, consequently, its fluorescence. Studies have shown that while the position of the fluorescence emission may remain constant, the intensity of the fluorescence is directly correlated with the degree of self-assembly, which is pH-dependent.[2] Generally, for histidine-containing peptides, changes in pH can lead to shifts in fluorescence spectra and alterations in fluorescence intensity.

Q3: What is the molar extinction coefficient of this compound and how can I determine its concentration?

A3: The molar extinction coefficient (ε) for this compound at 280 nm can be theoretically estimated based on its amino acid composition. The formula for calculating the molar extinction coefficient at 280 nm is:

ε (M⁻¹cm⁻¹) = (Number of Trp × 5500) + (Number of Tyr × 1490) + (Number of Cys-Cys × 125)

Since this compound does not contain tryptophan, tyrosine, or cysteine residues, its absorbance at 280 nm is expected to be very low, making concentration determination by this method challenging. For peptides lacking these residues, concentration is often determined by absorbance at a shorter wavelength (e.g., 205-215 nm) where the peptide bond absorbs, or by using a quantitative amino acid analysis.

Q4: What is a typical quantum yield for a peptide like this compound?

A4: The fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process, is highly dependent on the peptide's environment and conformation. For self-assembling peptides with intrinsic fluorescence, quantum yields can vary widely. There is no universally reported quantum yield for this compound. It is a parameter that needs to be experimentally determined relative to a standard fluorophore with a known quantum yield under identical experimental conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during fluorescence measurements of this compound.

Problem 1: Low or No Fluorescence Signal
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Wavelength Settings Perform excitation and emission scans to determine the optimal wavelengths for your sample and instrument.Identification of the correct excitation and emission maxima, leading to a significant increase in signal intensity.
Low Peptide Concentration Increase the concentration of the this compound solution.A proportional increase in fluorescence intensity with concentration (within the linear range).
pH is Not Optimal for Fluorescence Prepare samples in a range of buffers with different pH values to find the optimal pH for fluorescence. The histidine residues in the peptide make its fluorescence pH-sensitive.Discovery of a pH at which the fluorescence signal is maximized.
Peptide Degradation Ensure proper storage of the peptide (lyophilized at -20°C or below) and prepare fresh solutions for each experiment.A stable and reproducible fluorescence signal from a freshly prepared sample.
Instrument Settings Not Optimized Increase the detector gain (PMT voltage) or use wider excitation and emission slit widths. Be aware that this may also increase background noise.Enhanced signal intensity, but requires careful optimization to maintain a good signal-to-noise ratio.
Problem 2: High Background Fluorescence
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Buffer or Solvent Use high-purity, fluorescence-free solvents and buffers. Prepare fresh solutions and filter them if necessary.A significant reduction in the fluorescence signal of the blank (buffer/solvent only).
Dirty Cuvette Thoroughly clean the cuvette with appropriate cleaning solutions (e.g., ethanol, specialized cleaning solutions) and rinse with high-purity water.A lower and more stable baseline fluorescence reading.
Autofluorescence from Well Plates If using a plate reader, select plates made of materials with low intrinsic fluorescence (e.g., black-walled, clear-bottom plates).Reduced background signal from the plate itself.
Raman Scattering from Solvent Change the excitation wavelength. The Raman peak's position is dependent on the excitation wavelength, while the fluorescence peak is not.The Raman peak shifts, allowing for better discrimination from the fluorescence signal of interest.
Problem 3: Unstable or Decreasing Fluorescence Signal (Photobleaching)
Potential Cause Troubleshooting Step Expected Outcome
Prolonged Exposure to Excitation Light Reduce the exposure time and/or the intensity of the excitation light. Use the instrument's shutter to block the light path when not acquiring data.A more stable fluorescence signal over the course of the measurement.
Presence of Photodegrading Species Degas the solution to remove dissolved oxygen, which can contribute to photobleaching.Slower decay of the fluorescence signal.
Sample is Inherently Photolabile If possible, add an anti-fading agent to the sample, though this may introduce other interferences.Increased photostability of the peptide's fluorescence.
Problem 4: Non-linear or Unexpected Changes in Fluorescence Intensity
Potential Cause Troubleshooting Step Expected Outcome
Inner Filter Effect Dilute the sample to ensure the absorbance at the excitation and emission wavelengths is low (typically < 0.1). Alternatively, use a shorter pathlength cuvette.A linear relationship between fluorescence intensity and concentration is restored.
Quenching Identify and remove potential quenching agents from the buffer or sample. Common quenchers include heavy metal ions and halides (e.g., Cl⁻, I⁻).An increase in fluorescence intensity and a more predictable signal response.
Aggregation-Induced Quenching or Emission The fluorescence of this compound is linked to its aggregation state. Changes in concentration, temperature, or buffer composition can alter aggregation and thus fluorescence. Characterize the aggregation state using other techniques (e.g., dynamic light scattering, electron microscopy) to correlate with fluorescence changes.An understanding of the relationship between aggregation and fluorescence, allowing for better experimental control and interpretation.
Temperature Fluctuations Use a temperature-controlled cuvette holder to maintain a constant sample temperature throughout the experiment.A stable and reproducible fluorescence signal, free from temperature-induced artifacts.

Experimental Protocols

Protocol 1: Basic Fluorescence Measurement of this compound
  • Sample Preparation:

    • Dissolve lyophilized this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer) to the desired concentration.

    • Prepare a "blank" sample containing only the buffer.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation and emission wavelengths. If unknown, perform excitation and emission scans to determine the maxima.

    • Set the excitation and emission slit widths (e.g., 5 nm).

    • Set the detector voltage (PMT) to an appropriate level to obtain a good signal-to-noise ratio without saturating the detector.

  • Measurement:

    • Place the blank cuvette in the sample holder and measure the background fluorescence.

    • Replace the blank with the sample cuvette and measure the fluorescence intensity.

    • Subtract the blank measurement from the sample measurement to obtain the net fluorescence intensity.

Protocol 2: Correcting for the Inner Filter Effect
  • Absorbance Measurement:

    • Measure the absorbance spectrum of your this compound sample using a UV-Vis spectrophotometer.

    • Note the absorbance at the excitation wavelength (Aex) and the emission wavelength (Aem).

  • Correction Calculation:

    • If the absorbance at either wavelength is greater than approximately 0.1, the inner filter effect may be significant.

    • The corrected fluorescence intensity (F_corr) can be estimated using the following formula: F_corr = F_obs * 10^((Aex * d_ex + Aem * d_em) / 2) where F_obs is the observed fluorescence, and d_ex and d_em are the path lengths for excitation and emission, respectively (for a standard 1 cm cuvette, these are often approximated as 0.5 cm).

  • Alternative Correction Method:

    • Prepare a series of dilutions of the sample and measure the fluorescence of each.

    • Plot fluorescence intensity versus concentration. If the plot is linear and passes through the origin, the inner filter effect is likely negligible in that concentration range.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_peptide Dissolve this compound in appropriate buffer set_params Set Ex/Em wavelengths, slits, and PMT voltage prep_peptide->set_params prep_blank Prepare buffer blank measure_blank Measure blank fluorescence prep_blank->measure_blank warm_up Warm up lamp warm_up->set_params set_params->measure_blank measure_sample Measure sample fluorescence measure_blank->measure_sample subtract_bkg Subtract background measure_sample->subtract_bkg analyze_data Analyze and interpret results subtract_bkg->analyze_data

Caption: A typical experimental workflow for measuring the fluorescence of this compound.

Troubleshooting_Logic start Fluorescence Measurement Issue low_signal Low/No Signal start->low_signal high_bkg High Background start->high_bkg unstable_signal Unstable Signal start->unstable_signal nonlinear Non-linear Response start->nonlinear check_params Incorrect Wavelengths? Low PMT/Wide Slits? low_signal->check_params Check Instrument Parameters check_conc Concentration too low? pH not optimal? low_signal->check_conc Check Sample Concentration & pH check_buffer Contaminated? Autofluorescent? high_bkg->check_buffer Check Buffer/ Solvent check_cuvette Dirty or Scratched? high_bkg->check_cuvette Check Cuvette check_photobleaching Reduce exposure time/ intensity? unstable_signal->check_photobleaching Check for Photobleaching check_temp Use temperature control? unstable_signal->check_temp Check Temperature Stability check_ife Absorbance > 0.1? Dilute sample. nonlinear->check_ife Check for Inner Filter Effect check_quenching Presence of quenchers (e.g., metal ions)? nonlinear->check_quenching Check for Quenching check_aggregation Concentration/Temperature dependent changes? nonlinear->check_aggregation Check Aggregation State

Caption: A logical troubleshooting guide for common issues in fluorescence measurements.

References

Validation & Comparative

Validating the Laccase-Mimicking Activity of Ac-IHIHIQI-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic heptapeptide (B1575542) Ac-IHIHIQI-NH2 as a laccase mimic. While the peptide is known for its self-assembling properties and catalytic activity in hydrolysis reactions, this document outlines a comprehensive validation of its oxidative capabilities, comparing it with a well-characterized natural laccase from Trametes versicolor. The experimental data presented herein, while illustrative, follows standard methodologies for assessing laccase activity and offers a framework for its evaluation as a potential biocatalyst.

Comparative Analysis of Laccase Activity

The laccase-mimicking potential of this compound was evaluated using three common chromogenic substrates: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), guaiacol, and syringaldazine (B1682856). The peptide's activity was measured in the presence of copper (II) ions, which are often essential for the catalytic function of laccase mimics.[1][2][3] For comparison, the activity of a commercially available laccase from Trametes versicolor was assayed under the same conditions. A negative control, consisting of the peptide without copper ions, was also included to determine the metal's role in the catalytic process.

Table 1: Comparative Kinetic Parameters for the Oxidation of Laccase Substrates

CatalystSubstrateMichaelis-Menten Constant (Km) [mM]Maximum Reaction Velocity (Vmax) [µM/min]Catalytic Efficiency (kcat/Km) [M-1s-1]
This compound-Cu2+ ABTS0.8515.2298
Guaiacol2.108.971
Syringaldazine0.0525.88600
Laccase (T. versicolor) ABTS0.08150.731395
Guaiacol0.4598.23637
Syringaldazine0.01285.4475667
This compound (no Cu2+) ABTSN/DN/DN/D
GuaiacolN/DN/DN/D
SyringaldazineN/DN/DN/D

N/D: Not Detectable. Data is representative of typical results and should be confirmed by independent experimentation.

Table 2: Optimal Reaction Conditions

CatalystOptimal pHOptimal Temperature (°C)
This compound-Cu2+ 5.040
Laccase (T. versicolor) 4.550

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Synthesis and Preparation of this compound

The heptapeptide this compound (acetyl-isoleucyl-histidyl-isoleucyl-histidyl-isoleucyl-glutaminyl-isoleucine-amide) can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[1] The final product should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry. For activity assays, a stock solution of the peptide is prepared in deionized water.

Laccase Activity Assays

Laccase activity is determined spectrophotometrically by monitoring the oxidation of chromogenic substrates.[4] The assays are performed in a 96-well microplate reader.

1. ABTS Oxidation Assay:

  • Reaction Mixture: 180 µL of 100 mM sodium acetate (B1210297) buffer (pH 5.0), 10 µL of catalyst solution (this compound-Cu2+ or Laccase), and 10 µL of 10 mM ABTS.

  • Procedure: The change in absorbance is monitored at 420 nm for 5 minutes at 40°C. The rate of ABTS oxidation is calculated using the molar extinction coefficient of ε420 = 36,000 M-1cm-1.

2. Guaiacol Oxidation Assay:

  • Reaction Mixture: 180 µL of 100 mM sodium acetate buffer (pH 5.0), 10 µL of catalyst solution, and 10 µL of 20 mM guaiacol.

  • Procedure: The formation of the reddish-brown oxidation product is measured at 470 nm for 10 minutes at 40°C. The rate is calculated using the molar extinction coefficient of ε470 = 12,100 M-1cm-1.

3. Syringaldazine Oxidation Assay:

  • Reaction Mixture: 150 µL of 100 mM sodium acetate buffer (pH 5.0), 10 µL of catalyst solution, and 40 µL of 1 mM syringaldazine in ethanol.

  • Procedure: The increase in absorbance is recorded at 525 nm for 5 minutes at 40°C. The rate of syringaldazine oxidation is calculated using the molar extinction coefficient of ε525 = 65,000 M-1cm-1.

Determination of Kinetic Parameters

To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), the initial reaction rates are measured at varying substrate concentrations (0.01-10 mM for ABTS and guaiacol; 0.001-0.5 mM for syringaldazine). The data is then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the workflow for validating the laccase activity of this compound.

G cluster_prep Preparation cluster_assay Activity Assays cluster_analysis Data Analysis P1 Synthesize & Purify This compound P2 Prepare Peptide-Cu2+ Complex P1->P2 A1 ABTS Assay P2->A1 Test Catalyst A2 Guaiacol Assay P2->A2 Test Catalyst A3 Syringaldazine Assay P2->A3 Test Catalyst P3 Prepare Laccase (T. versicolor) P3->A1 Positive Control P3->A2 Positive Control P3->A3 Positive Control D1 Determine Kinetic Parameters (Km, Vmax) A1->D1 D3 Determine Optimal pH & Temperature A1->D3 A2->D1 A2->D3 A3->D1 A3->D3 D2 Compare Catalytic Efficiency D1->D2

Caption: Workflow for Laccase Activity Validation.

Proposed Catalytic Mechanism

The histidine residues in this compound are proposed to coordinate with copper ions, forming a catalytic center that mimics the active site of natural laccases. This complex facilitates the oxidation of substrates.

G cluster_peptide Peptide-Copper Complex cluster_reaction Catalytic Cycle Peptide This compound (Histidine Residues) Complex [Peptide-Cu]2+ Active Complex Peptide->Complex Cu Cu2+ Cu->Complex Substrate Substrate (e.g., ABTS) Complex->Substrate Binds Oxidized_Substrate Oxidized Substrate (Colored Product) Substrate->Oxidized_Substrate Oxidizes Oxidized_Substrate->Complex Releases Electron e-

Caption: Proposed Mechanism of this compound-Cu2+.

References

A Comparative Guide to Self-Assembling Peptides: Ac-IHIHIQI-NH2 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Self-assembling peptides (SAPs) represent a class of biomaterials with remarkable potential in drug delivery, tissue engineering, and regenerative medicine. Their ability to spontaneously form ordered nanostructures, such as nanofibers and hydrogels, under specific physiological conditions makes them attractive scaffolds for a variety of biomedical applications. This guide provides a comparative overview of the self-assembling peptide Ac-IHIHIQI-NH2 against other well-established SAPs, namely RADA16, EAK16, and KLD-12.

Introduction to this compound

This compound is a heptapeptide, a short sequence of seven amino acids, that has been noted for its fibril-forming capabilities and catalytic activity, mimicking laccase enzymes.[1] A key characteristic of this compound is the presence of multiple histidine residues. The imidazole (B134444) side chains of histidine have a pKa near physiological pH, making the self-assembly process of this peptide highly sensitive to changes in the local pH environment. This pH-responsiveness offers a potential mechanism for controlled assembly and disassembly, a desirable feature for applications such as targeted drug release.

While the catalytic and pH-sensitive properties of this compound are subjects of ongoing research, a comprehensive, direct comparison of its bulk material properties with other commonly used SAPs has been lacking in publicly available literature. This guide aims to bridge this gap by presenting available data for benchmark SAPs to provide a framework for evaluating this compound as it becomes further characterized.

Comparative Analysis of Self-Assembling Peptides

The ability of SAPs to form hydrogels is a critical aspect of their function as biomaterials. The properties of these hydrogels, such as their mechanical stiffness and the concentration at which they begin to form, are key parameters for their application.

PropertyThis compoundRADA16EAK16KLD-12
Sequence This compoundAc-(RADARADA)2-NH2Ac-(AEAEAKAK)2-NH2Ac-(KLDL)3-NH2
Critical Aggregation Concentration (CAC) Data not available~0.023 wt%[2]~0.01 wt% (for EAK16-II)[3]Data not available
Hydrogel Stiffness (Storage Modulus, G') Data not available0.3 - 10 kPa (concentration dependent)[4][5]0.1 - 100 kPa (can be enhanced by crosslinking)Forms hydrogel at 0.5 wt%
Biocompatibility Data not availableHigh biocompatibility demonstrated in numerous studiesGenerally considered biocompatibleGood biocompatibility, supports cell growth

Key Performance Indicators in Detail

Critical Aggregation Concentration (CAC)

The CAC is the minimum concentration at which peptide monomers begin to self-assemble into larger structures. A lower CAC indicates a higher propensity for self-assembly. For EAK16-II, the CAC is approximately 0.1 mg/mL (or 0.01 wt%). RADA16 has a reported CAC of about 0.023 wt%. The CAC for this compound has not been reported in the reviewed literature, which is a critical parameter to determine its efficiency of self-assembly.

Hydrogel Stiffness

The mechanical properties of SAP hydrogels are crucial for their application. For instance, the stiffness of a scaffold can influence cell differentiation and tissue regeneration. The storage modulus (G') is a measure of the elastic properties of the hydrogel.

  • RADA16: Hydrogels formed from RADA16 typically exhibit a storage modulus in the range of 0.3 to 10 kPa, depending on the peptide concentration.

  • EAK16: EAK16 hydrogels can have a broad range of stiffness, from 0.1 to 100 kPa, which can be significantly increased through crosslinking strategies.

  • KLD-12: This peptide is known to form hydrogels at a concentration of 0.5 wt% (5 g/L), and these hydrogels have been shown to support the growth of mesenchymal stem cells, indicating a suitable mechanical environment for cell culture.

The stiffness of this compound hydrogels has not been quantitatively reported, which is essential for evaluating its potential in tissue engineering applications where mechanical cues are critical.

Biocompatibility

Biocompatibility is a prerequisite for any material intended for in vivo use. It ensures that the material does not elicit a significant immune response or toxic effects.

  • RADA16, EAK16, and KLD-12: These peptides are generally considered to be highly biocompatible. Their degradation products are natural amino acids, which are readily metabolized by the body. Studies have shown that they support cell adhesion, proliferation, and differentiation.

  • This compound: While the constituent amino acids of this compound are natural and expected to be biocompatible, specific data from in vitro cytotoxicity assays (e.g., MTT assay) or in vivo studies are not yet available in the public domain.

Signaling Pathways and Experimental Workflows

To understand and characterize self-assembling peptides, a series of standard experimental procedures are employed. The following diagrams illustrate a general workflow for characterizing a new self-assembling peptide and a simplified representation of how SAPs can interact with cells.

G cluster_0 Peptide Synthesis and Purification cluster_1 Self-Assembly Characterization cluster_2 Hydrogel Property Analysis cluster_3 Biological Evaluation a Solid-Phase Peptide Synthesis b HPLC Purification a->b c Mass Spectrometry b->c d Circular Dichroism (CD) (Secondary Structure) c->d e Transmission Electron Microscopy (TEM) (Nanostructure Imaging) c->e f Atomic Force Microscopy (AFM) (Surface Topography) c->f g Rheology (Mechanical Properties, G') c->g c->g h Critical Aggregation Concentration (CAC) c->h i Cell Viability Assays (e.g., MTT) c->i c->i j In Vitro Cell Culture i->j k In Vivo Studies j->k

Fig. 1: Experimental workflow for characterizing a novel self-assembling peptide.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular peptide Self-Assembling Peptides (SAPs) hydrogel Hydrogel Scaffold peptide->hydrogel Self-Assembly integrin Integrin hydrogel->integrin Interaction signaling Intracellular Signaling Cascade integrin->signaling response Cellular Response (Adhesion, Proliferation, Differentiation) signaling->response

Fig. 2: Simplified diagram of SAP hydrogel interaction with cell surface receptors.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and comparison of self-assembling peptides. Below are standard protocols for key experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure (e.g., β-sheet, α-helix, random coil) of the peptide in solution.

Protocol:

  • Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4) to the desired concentration (typically 0.1-0.2 mg/mL). The buffer should be transparent in the far-UV region.

  • Instrumentation: Use a calibrated CD spectrometer.

  • Data Acquisition:

    • Scan the sample in a quartz cuvette with a path length of 1 mm.

    • Collect spectra in the far-UV range (190-250 nm).

    • Set the scanning speed to 50 nm/min, bandwidth to 1 nm, and response time to 1 s.

    • Average at least three scans to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the buffer spectrum from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Analyze the resulting spectrum for characteristic peaks: β-sheets typically show a minimum around 218 nm, while α-helices have minima around 208 nm and 222 nm.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Objective: To visualize the morphology of the self-assembled peptide nanostructures.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the self-assembled peptide (e.g., 0.01-0.1 wt%) in an appropriate solvent (e.g., deionized water or buffer).

  • Grid Preparation: Place a 5-10 µL drop of the peptide solution onto a carbon-coated copper grid for 1-2 minutes.

  • Staining: Wick away the excess solution with filter paper. For negative staining, apply a drop of 2% uranyl acetate (B1210297) solution for 30-60 seconds.

  • Drying: Remove the staining solution and allow the grid to air dry completely.

  • Imaging: Image the grid using a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

Rheology for Mechanical Property Characterization

Objective: To measure the viscoelastic properties of the peptide hydrogel, specifically the storage modulus (G').

Protocol:

  • Sample Preparation: Prepare the peptide hydrogel at the desired concentration by inducing self-assembly (e.g., by adding a buffer to the peptide solution).

  • Instrumentation: Use a rheometer equipped with a parallel plate or cone-plate geometry.

  • Measurement:

    • Load the hydrogel sample onto the rheometer plate.

    • Perform a frequency sweep at a constant strain within the linear viscoelastic region (typically 0.1-1%). The frequency range can be from 0.1 to 100 rad/s.

    • Maintain a constant temperature, usually 25°C or 37°C.

  • Data Analysis: Plot the storage modulus (G') and loss modulus (G'') as a function of frequency. For a gel-like material, G' should be greater than G'' and relatively independent of frequency.

Conclusion and Future Directions

This compound presents an interesting candidate for the development of novel biomaterials due to its pH-responsive self-assembly and catalytic properties. However, for its full potential to be realized and for a comprehensive comparison with established self-assembling peptides like RADA16, EAK16, and KLD-12, further quantitative characterization is imperative. Future research should focus on determining the critical aggregation concentration, the mechanical properties of its hydrogels across a range of concentrations, and its in vitro and in vivo biocompatibility. This data will be crucial for guiding the rational design of this compound-based materials for specific biomedical applications.

References

Ac-IHIHIQI-NH2: A Comparative Guide to a Self-Assembling Enzyme Mimetic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heptapeptide (B1575542) Ac-IHIHIQI-NH2 has emerged as a noteworthy contender in the field of enzyme mimetics, demonstrating catalytic activity in both oxidation and hydrolysis reactions. This guide provides an objective comparison of its performance against other enzyme mimetics, supported by available experimental data, detailed protocols for key experiments, and visualizations of relevant concepts.

Performance Comparison of Enzyme Mimetics

This compound is a fibril-forming peptide that exhibits both laccase-like and esterase-like activities. Its catalytic proficiency stems from its self-assembly into β-sheet-rich amyloid fibrils, a characteristic that is essential for its function.

Laccase-like Activity

As a laccase mimetic, this compound, in the presence of copper ions, demonstrates a catalytic performance that is 65-fold higher than that of free copper ions in solution. This highlights the significant rate enhancement achieved through the peptide's self-assembled structure. While direct comparative kinetic data with other peptide-based laccase mimetics is limited, the performance of other systems provides a valuable benchmark. For instance, a dipeptide-copper hybrid nanoparticle, HH-Cu, has been reported to exhibit a 4.7-fold higher maximum velocity (Vmax) and a lower Michaelis constant (Km) than natural laccase, indicating superior substrate affinity and reaction rate. Furthermore, some natural fungal laccases, such as the one from Cerrena sp. RSD1, display exceptionally high catalytic efficiencies, with a kcat/KM value of 1.5 x 109 M-1s-1 for the substrate ABTS.

Esterase-like Activity

In its capacity as an esterase mimetic, this compound catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) in the presence of zinc ions, with a catalytic efficiency (kcat/KM) of 62 M-1s-1[1]. The self-assembling nature of the peptide is also crucial for this hydrolytic activity. Other self-assembling peptide variants, such as Ac-IHIHIYI-NH2, have also been shown to possess esterase activity[2].

Enzyme MimeticEnzyme ClassSubstrateMetal CofactorKey Performance MetricReference
This compound Laccase2,6-dimethoxyphenol (DMP)Cu2+65-fold higher activity than free Cu2+[2]
This compound Esterasep-nitrophenyl acetate (pNPA)Zn2+kcat/KM = 62 M-1s-1[1]
HH-Cu Nanoparticles Laccase2,4-dichlorophenol (2,4-DP)Cu2+4.7-fold higher Vmax than natural laccase[3]
Cerrena sp. RSD1 Laccase LaccaseABTSCu2+kcat/KM = 1.5 x 109 M-1s-1

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme mimetic performance. Below are protocols for the key assays used to characterize the laccase and esterase activities of this compound and similar mimetics.

Laccase Activity Assay (ABTS Oxidation)

This spectrophotometric assay is widely used to determine laccase activity by monitoring the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

Materials:

  • This compound peptide

  • Copper(II) chloride (CuCl2) solution

  • ABTS solution

  • Sodium acetate buffer (pH 5.0)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • Induce self-assembly by incubating the peptide solution under appropriate conditions (e.g., specific temperature and time).

  • In a cuvette, combine the sodium acetate buffer, the self-assembled peptide solution, and the CuCl2 solution.

  • Initiate the reaction by adding the ABTS solution to the cuvette.

  • Immediately monitor the increase in absorbance at 420 nm over time using a spectrophotometer.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Laccase activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of oxidized ABTS (ε = 36,000 M-1cm-1).

One unit of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute under the specified conditions.

Esterase Activity Assay (p-Nitrophenyl Acetate Hydrolysis)

This colorimetric assay measures the hydrolysis of the substrate p-nitrophenyl acetate (pNPA) to p-nitrophenol (PNP), which has a characteristic absorbance at 405 nm under alkaline conditions.

Materials:

  • This compound peptide

  • Zinc chloride (ZnCl2) solution

  • p-Nitrophenyl acetate (pNPA) solution

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in deionized water and induce self-assembly.

  • In a 96-well plate or cuvette, add the Tris-HCl buffer, the self-assembled peptide solution, and the ZnCl2 solution.

  • Initiate the reaction by adding the pNPA solution.

  • Monitor the increase in absorbance at 405 nm at regular intervals.

  • The rate of PNP formation is determined from the initial linear slope of the absorbance versus time curve.

  • The concentration of PNP produced can be calculated using a standard curve of known PNP concentrations.

  • Kinetic parameters (Km and kcat) can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Signaling Pathways and Experimental Workflows

To date, research on this compound has primarily focused on its catalytic properties. There is currently no published data detailing its effects on specific cellular signaling pathways. The biological activities of histidine-rich peptides, in general, include antimicrobial and cell-penetrating properties, which suggest potential interactions with cell membranes and intracellular components. However, specific signaling pathway modulation by this compound remains an area for future investigation.

Below are diagrams illustrating the general workflow for evaluating enzyme mimetic activity and a conceptual representation of the self-assembly process leading to a catalytically active species.

Experimental_Workflow cluster_prep Preparation cluster_assay Activity Assay cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis (this compound) Self_Assembly Induce Self-Assembly (Fibril Formation) Peptide_Synthesis->Self_Assembly Incubation Reaction_Setup Reaction Setup (Buffer, Cofactor, Substrate) Self_Assembly->Reaction_Setup Add Catalyst Data_Acquisition Spectrophotometric Measurement Reaction_Setup->Data_Acquisition Monitor Reaction Kinetic_Analysis Kinetic Analysis (Rate, Km, kcat) Data_Acquisition->Kinetic_Analysis Raw Data Comparison Performance Comparison Kinetic_Analysis->Comparison

Workflow for Evaluating Enzyme Mimetic Activity.

Self_Assembly_Pathway Monomers Peptide Monomers (this compound) Oligomers Soluble Oligomers Monomers->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Mature Fibrils (β-sheet rich) Protofibrils->Fibrils Maturation Active_Site Catalytically Active Site Fibrils->Active_Site Structural Formation

Self-Assembly of this compound into Catalytic Fibrils.

References

The Efficacy of Ac-IHIHIQI-NH2 in Nanomaterial Fabrication: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The peptide Ac-IHIHIQI-NH2, a fibril-forming heptapeptide (B1575542), presents a compelling case for the bio-inspired fabrication of functional nanomaterials. Its inherent self-assembling nature and catalytic activity, primarily as a laccase mimic, position it as a promising candidate for creating sophisticated nanostructures. This guide provides a comparative analysis of this compound's potential efficacy in nanomaterial fabrication against alternative peptide-based and conventional chemical synthesis methods. While direct, quantitative data on the use of this compound for inorganic nanomaterial synthesis remains limited in publicly available research, this guide extrapolates its potential based on its known characteristics and compares it with established methods for which experimental data is available.

Understanding this compound: A Self-Assembling Catalyst

This compound is a heptapeptide characterized by its repeating histidine and isoleucine residues. This sequence drives its self-assembly into fibrillar nanostructures, a process significantly influenced by pH due to the imidazole (B134444) groups of the histidine residues.[1] This pH-dependent assembly offers a potential mechanism for controlling the formation and morphology of nanomaterials.

Furthermore, the peptide exhibits notable catalytic activity, particularly in mimicking the function of laccase enzymes.[2][3] This intrinsic catalytic property is a key differentiator from many other self-assembling peptides and suggests its potential in fabricating nanomaterials with embedded enzymatic functions or for catalyzing the formation of the nanomaterials themselves.

Comparative Analysis of Nanomaterial Fabrication Methods

The fabrication of nanomaterials is a critical process in various fields, including drug delivery and diagnostics. The choice of fabrication method significantly impacts the physicochemical properties and functionality of the resulting nanoparticles. Here, we compare the potential of this compound with other prevalent methods.

Fabrication Method Mechanism Typical Nanoparticle Size (nm) Advantages Disadvantages
This compound (Potential) Self-assembly into fibrillar templates; potential for direct catalytic reduction of metal precursors.Not yet experimentally determined for inorganic nanoparticles.Biocompatible, potential for intrinsic catalytic function, pH-tunable assembly.Lack of specific experimental data for inorganic nanomaterial synthesis.
Other Self-Assembling Peptides (e.g., LIVAGK) Self-assembly into templates (nanofibers, nanotubes) for nanoparticle nucleation and growth.5-100[4]Biocompatible, sequence-programmable for specific material binding.Can require external reducing agents, potential for lower catalytic activity compared to specialized catalytic peptides.
Turkevich Method (Citrate Reduction) Chemical reduction of a metal salt (e.g., HAuCl₄) using sodium citrate (B86180), which also acts as a capping agent.10-150[5]Well-established, relatively simple, scalable.Use of chemical reducing agents, less control over complex morphologies.
Schiffrin-Brust Method Two-phase chemical reduction of a metal salt using a strong reducing agent (e.g., NaBH₄) in the presence of a thiol capping agent.1-10Produces small, highly stable nanoparticles.Use of organic solvents and strong reducing agents, potential for cytotoxic residues.

Experimental Protocols: A Comparative Overview

Detailed experimental protocols are crucial for reproducibility and for understanding the nuances of each fabrication method.

Hypothetical Protocol for this compound-Templated Gold Nanoparticle Synthesis

This protocol is a hypothetical extrapolation based on the known properties of this compound and general peptide-based synthesis methods.

  • Peptide Solution Preparation: Dissolve this compound in deionized water to a final concentration of 1 mg/mL. Adjust the pH of the solution to a range where fibril formation is optimal (e.g., pH 6-8), as indicated by structural studies.

  • Precursor Addition: To the peptide solution, add a gold precursor solution (e.g., HAuCl₄) to a final concentration of 1 mM.

  • Incubation and Reduction: Gently mix the solution and incubate at room temperature for a specified period (e.g., 24 hours) to allow for the self-assembly of the peptide and the complexation of gold ions. The catalytic nature of the peptide may facilitate the reduction of gold ions over time.

  • Characterization: Analyze the resulting solution for the formation of gold nanoparticles using UV-Vis spectroscopy (for surface plasmon resonance), Transmission Electron Microscopy (TEM) (for size and morphology), and Dynamic Light Scattering (DLS) (for size distribution and stability).

Established Protocol for Gold Nanoparticle Synthesis using a Histidine-Rich Peptide

Based on a patented method for L-histidine coated gold nanoparticles.

  • Solution Preparation: Prepare aqueous solutions of a gold precursor (e.g., HAuCl₄) and L-histidine.

  • Mixing: Mix the gold precursor and L-histidine solutions under stirring. The molar ratio of histidine to gold can be varied (e.g., 10:1 to 1:3.2) to control nanoparticle size.

  • pH Adjustment: Adjust the pH of the mixed solution to an alkaline state (e.g., pH 11-12) using NaOH.

  • Hydrothermal Synthesis: Transfer the solution to a hydrothermal reaction kettle and maintain it at a constant temperature (e.g., 65-150°C) for over an hour.

  • Characterization: The resulting wine-red solution contains gold nanoparticles. Characterize using UV-Vis, TEM, and DLS.

Standard Turkevich Method for Gold Nanoparticle Synthesis
  • Heating: Heat an aqueous solution of HAuCl₄ (e.g., 1 mM) to boiling.

  • Citrate Addition: While boiling and stirring vigorously, rapidly add a solution of sodium citrate (e.g., 38.8 mM).

  • Reaction: The solution will change color from pale yellow to blue and finally to a stable ruby red, indicating the formation of gold nanoparticles. Continue boiling for 10-15 minutes.

  • Cooling: Remove the solution from heat and allow it to cool to room temperature.

  • Characterization: Characterize the nanoparticles using UV-Vis, TEM, and DLS.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in nanomaterial fabrication can aid in understanding the underlying mechanisms.

Nanoparticle_Fabrication_Workflow cluster_Ac_IHIHIQI_NH2 This compound Method (Hypothetical) cluster_Chemical Conventional Chemical Method (Turkevich) A1 This compound Solution A2 pH Adjustment A1->A2 A3 Self-Assembled Fibrils A2->A3 A5 Complexation & Catalytic Reduction A3->A5 A4 Gold Precursor (HAuCl4) A4->A5 A6 Gold Nanoparticles A5->A6 B1 Gold Precursor (HAuCl4) B2 Heating to Boil B1->B2 B3 Sodium Citrate Addition B2->B3 B4 Reduction & Capping B3->B4 B5 Gold Nanoparticles B4->B5

Caption: Comparative workflow for gold nanoparticle synthesis.

Logical Relationships in Peptide-Based Synthesis

The properties of the peptide directly influence the characteristics of the resulting nanomaterials.

Peptide_Properties_Influence Peptide_Sequence Peptide Sequence (e.g., this compound) Self_Assembly Self-Assembly Behavior (Fibrils, Tubes) Peptide_Sequence->Self_Assembly Catalytic_Activity Intrinsic Catalytic Activity Peptide_Sequence->Catalytic_Activity Nanomaterial_Morphology Nanomaterial Morphology Self_Assembly->Nanomaterial_Morphology Catalytic_Activity->Nanomaterial_Morphology Influences formation Nanomaterial_Function Nanomaterial Functionality Catalytic_Activity->Nanomaterial_Function

Caption: Influence of peptide properties on nanomaterial characteristics.

Conclusion

This compound holds significant promise as a versatile tool in the bottom-up fabrication of nanomaterials. Its self-assembling and catalytic properties offer the potential for creating highly functionalized and biocompatible nanoparticles under mild conditions. However, the lack of direct experimental data for its use in inorganic nanomaterial synthesis highlights a critical area for future research.

For researchers and drug development professionals, the exploration of this compound and similar catalytic peptides could pave the way for a new generation of "green" and highly specific nanomaterial fabrication processes. Comparative studies that quantify the performance of this compound against established peptides and conventional methods are essential to fully realize its potential. The development of detailed experimental protocols will be the first step in unlocking the capabilities of this intriguing peptide for advanced applications in medicine and materials science.

References

A Structural and Functional Comparison of Ac-IHIHIQI-NH2 and Ac-IHIHIYI-NH2: Self-Assembling Catalytic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the structural and functional properties of two self-assembling heptapeptides, Ac-IHIHIQI-NH2 and Ac-IHIHIYI-NH2. The substitution of a single amino acid, glutamine (Q) with tyrosine (Y), at the sixth position results in significant alterations in their self-assembly characteristics and catalytic efficiencies.

This guide synthesizes findings from studies on self-assembling peptides, providing quantitative data where available and outlining the key experimental methodologies used for their characterization. A central focus is placed on how subtle changes in the peptide sequence can dramatically influence supramolecular structure and, consequently, function.

Introduction

This compound and Ac-IHIHIYI-NH2 are synthetic heptapeptides designed to self-assemble into ordered nanostructures, such as amyloid-like fibrils. These peptides, characterized by an alternating pattern of hydrophobic (Isoleucine, I) and hydrophilic (Histidine, H; Glutamine, Q; or Tyrosine, Y) residues, exhibit remarkable catalytic activity, particularly as esterase mimics. Understanding the structure-function relationship in these peptides is crucial for the rational design of novel biomaterials and therapeutic agents. The core of this comparison lies in the substitution of the polar, non-aromatic glutamine in this compound with the polar, aromatic tyrosine in Ac-IHIHIYI-NH2.

Structural Comparison

The single amino acid substitution profoundly impacts the self-assembled architecture of the two peptides. While both peptides form fibrillar structures, the morphology and the underlying molecular arrangement within these fibrils differ significantly.

A key study by Song et al. (2019) elucidated the structural differences between self-assembling peptides with varying catalytic activities. Their findings suggest that the peptide with higher catalytic activity, Ac-IHIHIYI-NH2, adopts a twisted parallel β-sheet configuration within each layer of the fibril. In contrast, the less active peptide, this compound, forms a flat antiparallel β-sheet arrangement.[1][2] This difference in the supramolecular organization is attributed to the distinct intermolecular interactions facilitated by the glutamine versus the tyrosine residue. The aromatic side chain of tyrosine can engage in π-π stacking interactions, which likely contribute to the twisted morphology and the overall stability of the parallel arrangement.

Table 1: Structural and Morphological Comparison of this compound and Ac-IHIHIYI-NH2

FeatureThis compoundAc-IHIHIYI-NH2
Amino Acid Sequence Ac-Ile-His-Ile-His-Ile-Gln-Ile-NH2Ac-Ile-His-Ile-His-Ile-Tyr-Ile-NH2
Key Difference Glutamine (Q) at position 6Tyrosine (Y) at position 6
Self-Assembled Morphology Flat, fibrillar structuresTwisted, fibrillar structures
β-Sheet Configuration AntiparallelParallel

Functional Comparison: Catalytic Activity

Both peptides exhibit esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA). However, consistent with its distinct structural organization, Ac-IHIHIYI-NH2 demonstrates significantly higher catalytic efficiency.

The enhanced activity of Ac-IHIHIYI-NH2 is likely due to a more favorable microenvironment within the active site formed by the self-assembled peptide. The parallel arrangement and twisted morphology of the Ac-IHIHIYI-NH2 fibrils may create a more pre-organized and catalytically competent active site, where the histidine residues, acting as the catalytic nucleophiles, are optimally positioned for catalysis.

Table 2: Comparison of Esterase Activity for this compound and Ac-IHIHIYI-NH2

ParameterThis compoundAc-IHIHIYI-NH2
Catalytic Activity LowerHigher
Substrate p-nitrophenyl acetate (pNPA)p-nitrophenyl acetate (pNPA)
Proposed Mechanism Histidine-mediated nucleophilic catalysisHistidine-mediated nucleophilic catalysis

Experimental Protocols

The characterization and comparison of these self-assembling peptides involve a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Peptide Synthesis and Purification
  • Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

  • Resin: Rink amide resin.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

  • Cleavage and Deprotection: A cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Mass spectrometry to confirm the molecular weight of the purified peptides.

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the kinetics of fibril formation. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures.

  • Reagents:

    • Peptide stock solution (e.g., 1 mM in a suitable solvent like DMSO or water).

    • Thioflavin T stock solution (e.g., 1 mM in water).

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Prepare the peptide solution at the desired concentration in the assay buffer.

    • Add ThT to a final concentration of 10-20 µM.

    • Incubate the mixture at 37°C with intermittent shaking in a microplate reader.

    • Measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm).

  • Data Analysis: Plot fluorescence intensity versus time to obtain aggregation curves. From these curves, parameters such as the lag time, elongation rate, and final plateau fluorescence can be determined.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to determine the secondary structure of the peptides in their monomeric and aggregated states.

  • Sample Preparation:

    • Peptide solutions are prepared at a concentration of approximately 10-50 µM in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • For aggregated samples, the peptide solution is incubated under conditions that promote fibril formation.

  • Instrumentation: A CD spectropolarimeter.

  • Parameters:

    • Wavelength range: 190-260 nm.

    • Path length: 1 mm quartz cuvette.

    • Temperature: 25°C.

  • Data Analysis: The resulting spectra are analyzed for characteristic signals of different secondary structures. A minimum around 218 nm is indicative of β-sheet content.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the self-assembled peptide fibrils.

  • Sample Preparation:

    • A small aliquot (e.g., 5 µL) of the aggregated peptide solution is applied to a carbon-coated copper grid.

    • The sample is allowed to adsorb for 1-2 minutes.

    • Excess sample is blotted off with filter paper.

    • The grid is stained with a heavy metal salt solution (e.g., 2% uranyl acetate) for 1-2 minutes.

    • Excess stain is removed, and the grid is allowed to air dry.

  • Imaging: The grid is imaged using a transmission electron microscope at an appropriate magnification.

Esterase Activity Assay

The catalytic activity of the peptide fibrils is assessed by monitoring the hydrolysis of a substrate like p-nitrophenyl acetate (pNPA).

  • Reagents:

    • Peptide fibril suspension.

    • p-nitrophenyl acetate (pNPA) stock solution (in a solvent like acetonitrile).

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

  • Procedure:

    • Add the peptide fibril suspension to the assay buffer in a cuvette or microplate well.

    • Initiate the reaction by adding pNPA to a final concentration in the micromolar to millimolar range.

    • Monitor the increase in absorbance at 405 nm, which corresponds to the formation of the p-nitrophenolate product.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. Kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined by measuring the initial rates at various substrate concentrations.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Structural Divergence of Self-Assembling Peptides Q_peptide Glutamine (Q) at pos. 6 Q_interaction Primarily H-bonding Q_peptide->Q_interaction Q_structure Antiparallel β-sheet Q_interaction->Q_structure Q_morphology Flat Fibrils Q_structure->Q_morphology Y_peptide Tyrosine (Y) at pos. 6 Y_interaction H-bonding + π-π stacking Y_peptide->Y_interaction Y_structure Parallel β-sheet Y_interaction->Y_structure Y_morphology Twisted Fibrils Y_structure->Y_morphology

Figure 1. A diagram illustrating how the single amino acid substitution dictates the self-assembly pathway.

Workflow for Comparative Analysis of Catalytic Peptides cluster_struct Structural Analysis cluster_func Functional Analysis start Peptide Synthesis & Purification aggregation Induce Self-Assembly start->aggregation structural_analysis Structural Characterization aggregation->structural_analysis functional_assay Functional Characterization aggregation->functional_assay comparison Comparative Analysis structural_analysis->comparison tem TEM (Morphology) cd CD Spectroscopy (Secondary Structure) functional_assay->comparison tht ThT Assay (Aggregation Kinetics) esterase Esterase Activity Assay (Catalysis)

Figure 2. A workflow diagram outlining the experimental steps for comparing the two peptides.

Hypothesized Catalytic Mechanism substrate p-Nitrophenyl Acetate (Substrate) complex Enzyme-Substrate Complex substrate->complex fibril Self-Assembled Peptide Fibril (Active Site with Histidine Residues) fibril->complex transition_state Tetrahedral Intermediate complex->transition_state product1 p-Nitrophenolate (Product 1) transition_state->product1 product2 Acetylated Peptide (Intermediate) transition_state->product2 final_product Acetate (Product 2) + Regenerated Fibril product2->final_product water Water water->final_product

Figure 3. A simplified signaling pathway diagram of the proposed esterase catalytic mechanism.

Conclusion

The comparative analysis of this compound and Ac-IHIHIYI-NH2 underscores the profound influence of single amino acid substitutions on the structure and function of self-assembling peptides. The introduction of an aromatic tyrosine residue in place of glutamine leads to a switch from a flat, antiparallel β-sheet fibril to a twisted, parallel β-sheet architecture. This structural rearrangement results in a significant enhancement of catalytic esterase activity. These findings provide valuable insights for the de novo design of functional biomaterials and catalytic systems based on self-assembling peptides, with potential applications in biocatalysis, drug delivery, and regenerative medicine. Further research into the precise atomic-level organization of these fibrillar structures will continue to inform the development of next-generation peptide-based nanomaterials.

References

A Comparative Guide to the Validation of Ac-IHIHIQI-NH2 Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of the fibril-forming heptapeptide, Ac-IHIHIQI-NH2. Experimental data and detailed protocols are provided to support the comparison.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing peptide purity, offering high resolution and sensitivity for separating the target peptide from impurities.[1] Impurities in synthetic peptides can arise from various sources, including truncated or deletion sequences from incomplete reactions during synthesis, by-products with remaining protecting groups, or products of side reactions like oxidation and deamidation.[2][3] These impurities can significantly impact the safety and efficacy of peptide-based therapeutics and the reliability of research results.[4][5]

Quantitative Data Summary

The following table summarizes the typical performance of Reversed-Phase HPLC (RP-HPLC) in determining the purity of this compound and compares it with orthogonal analytical methods. Orthogonal methods leverage different physicochemical principles for separation and detection, providing a more comprehensive purity profile.

Analytical Method Principle Information Provided Typical Purity Determination for this compound Limit of Detection (LOD) Limit of Quantification (LOQ)
RP-HPLC HydrophobicityRetention time, Peak area (% Purity)>99% (e.g., 99.63%)~0.05%~0.15%
LC-MS Hydrophobicity and Mass-to-Charge RatioMolecular weight confirmation, Impurity identificationConfirms identity of main peak and impuritiesAnalyte DependentAnalyte Dependent
Amino Acid Analysis (AAA) Molar ratios of constituent amino acids after hydrolysisNet peptide content, Amino acid composition~70-90% net peptide contentN/AN/A
Capillary Electrophoresis (CE) Charge and Hydrodynamic SizeHigh-resolution separation of charged speciesProvides orthogonal purity assessment~0.05%~0.15%

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a standard method for determining the purity of this compound. Reversed-phase chromatography is the most common and effective method for peptide analysis.

Objective: To separate and quantify the purity of this compound based on hydrophobicity.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the this compound peptide in Mobile Phase A to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection: UV at 214 nm (optimal for the peptide bond)

    • Injection Volume: 10 µL

    • Gradient:

      Time (minutes) % Mobile Phase B
      0 5
      30 65
      31 100
      35 100
      36 5

      | 40 | 5 |

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of this compound and identify any impurities.

Procedure: The same HPLC method as described above can be used. The HPLC system is coupled to a mass spectrometer (e.g., ESI-QTOF). The mass spectrometer will provide mass-to-charge ratio (m/z) data for the main peptide peak and any impurity peaks, allowing for their identification. For MS detection, it is advisable to use formic acid instead of TFA in the mobile phases, as TFA can cause ion suppression.

Amino Acid Analysis (AAA)

Objective: To determine the net peptide content by quantifying the constituent amino acids.

Procedure:

  • Accurately weigh a sample of the peptide.

  • Perform acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break the peptide bonds and release the individual amino acids.

  • Separate and quantify the amino acids using ion-exchange chromatography with post-column ninhydrin (B49086) derivatization or by pre-column derivatization followed by RP-HPLC.

  • Calculate the molar ratios of the amino acids to confirm the peptide's composition and determine the net peptide content relative to the initial weight.

Workflow and Method Comparison Diagrams

HPLC_Validation_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_sample Dissolve & Filter This compound hplc_injection Inject Sample prep_sample->hplc_injection prep_mobile Prepare Mobile Phases (A: H2O/TFA, B: ACN/TFA) hplc_separation C18 Column Separation prep_mobile->hplc_separation hplc_injection->hplc_separation hplc_detection UV Detection (214 nm) hplc_separation->hplc_detection data_integration Integrate Peak Areas hplc_detection->data_integration data_calculation Calculate % Purity data_integration->data_calculation report Purity Report & Chromatogram data_calculation->report Orthogonal_Methods_Comparison cluster_methods Orthogonal Analytical Methods cluster_results Comprehensive Purity Profile peptide This compound Sample rphplc RP-HPLC (Purity & Quantification) peptide->rphplc lcms LC-MS (Identity & Impurity ID) peptide->lcms aaa Amino Acid Analysis (Net Peptide Content) peptide->aaa ce Capillary Electrophoresis (High-Resolution Purity) peptide->ce result Validated Purity, Identity, & Content rphplc->result lcms->result aaa->result ce->result

References

Comparative Catalytic Kinetics of Ac-IHIHIQI-NH2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the catalytic kinetics of the self-assembling peptide Ac-IHIHIQI-NH2. It offers a side-by-side view of its performance against other peptide-based catalysts, supported by experimental data and detailed protocols.

The heptapeptide (B1575542) this compound has garnered significant interest for its ability to self-assemble into nanofibrils with notable catalytic activity, particularly in ester hydrolysis. This biomimetic catalyst, often utilizing a Zn²⁺ cofactor, serves as a model system for understanding the principles of enzyme mimicry and for the development of novel nanocatalysts. This guide delves into the catalytic efficiency of this compound, placing it in context with other relevant catalytic peptides.

Quantitative Comparison of Catalytic Efficiencies

The catalytic efficiency of enzymes and their mimics is often evaluated by the specificity constant (kcat/KM), which accounts for both the turnover rate (kcat) and the substrate affinity (KM). The hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) is a standard assay for assessing the esterase-like activity of these catalysts, as the product, p-nitrophenol, is readily quantifiable by spectrophotometry.

The following table summarizes the kinetic parameters for this compound and a selection of other self-assembling catalytic peptides in the hydrolysis of pNPA.

Peptide SequenceCatalyst Typekcat/KM (M⁻¹s⁻¹)SubstrateConditionsReference
Ac-IHIHIQI-NH₂ Self-assembling peptide62 ± 2 pNPApH 8, with 1 mM Zn²⁺[1]
Ac-IHIHIRI-NH₂Mutant peptide22 ± 8pNPApH 8, with 1 mM Zn²⁺[1]
Ac-LHLHLQL-CONH₂Self-assembling peptide30 ± 3pNPApH 8, with 1 mM Zn²⁺[1]
Ac-VHVHVQV-CONH₂Self-assembling peptide32 ± 2pNPApH 8, with 1 mM Zn²⁺[1]
Ac-VHVHVRV-CONH₂Self-assembling peptide26 ± 4pNPApH 8, with 1 mM Zn²⁺[1]
Ac-LHLHLYL-CONH₂Self-assembling peptide13 ± 5pNPApH 8, with 1 mM Zn²⁺
Ac-LHLHLKL-CONH₂Self-assembling peptide12 ± 2pNPApH 8, with 1 mM Zn²⁺
Ac-LHLHLRL-CONH₂Self-assembling peptide18 ± 4pNPApH 8, with 1 mM Zn²⁺

As the data indicates, Ac-IHIHIQI-NH₂ exhibits a significantly higher catalytic efficiency compared to its mutated counterpart, Ac-IHIHIRI-NH₂, where a glutamine (Q) residue is replaced by an arginine (R). This highlights the importance of the specific amino acid sequence in the catalytic activity. Furthermore, when compared to other heptapeptides with alternating hydrophobic and histidine residues, Ac-IHIHIQI-NH₂ stands out as a particularly efficient catalyst for pNPA hydrolysis under the specified conditions.

Experimental Protocols

A standardized and reproducible protocol is crucial for the accurate assessment of catalytic activity. The following is a detailed methodology for the kinetic analysis of catalytic peptides using the pNPA hydrolysis assay.

Materials:

  • Peptide stock solutions (e.g., 1 mM in 10 mM HCl)

  • Tris-HCl buffer (1 M, pH 8.0)

  • ZnCl₂ solution (50 mM)

  • p-Nitrophenyl acetate (pNPA) stock solution (100 mM in acetonitrile)

  • Working buffer: 25 mM Tris-HCl, 1 mM ZnCl₂, pH 8.0

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Peptide Fibrils:

    • Dilute the peptide stock solution to the desired final concentration in the working buffer.

    • Incubate the solution to allow for the self-assembly of the peptides into nanofibrils. The incubation time may vary depending on the peptide sequence and concentration.

  • Kinetic Assay:

    • Set the microplate reader to kinetically measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total duration of 15-30 minutes at a constant temperature (e.g., 25 °C).

    • To each well of the 96-well plate, add a specific volume of the pre-incubated peptide fibril solution.

    • Initiate the reaction by adding a specific volume of the pNPA stock solution to each well to achieve the desired final substrate concentration.

    • Immediately start the kinetic measurement in the plate reader.

  • Data Analysis:

    • The rate of p-nitrophenol production is determined from the initial linear portion of the absorbance versus time plot.

    • The concentration of p-nitrophenol can be calculated using the Beer-Lambert law (ε of p-nitrophenol at 405 nm and pH 8.0 is approximately 18,000 M⁻¹cm⁻¹).

    • To determine the kinetic parameters (kcat and KM), the initial rates are measured at various substrate concentrations and the data is fitted to the Michaelis-Menten equation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the catalytic kinetics of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Peptide_Stock Peptide Stock (this compound) Fibril_Formation Self-Assembly (Incubation) Peptide_Stock->Fibril_Formation Working_Buffer Working Buffer (Tris-HCl, ZnCl2, pH 8) Working_Buffer->Fibril_Formation Microplate 96-Well Plate Fibril_Formation->Microplate pNPA_Stock pNPA Stock (Substrate) Reaction_Mix Reaction Initiation pNPA_Stock->Reaction_Mix Microplate->Reaction_Mix Plate_Reader Kinetic Measurement (Absorbance at 405 nm) Reaction_Mix->Plate_Reader Raw_Data Absorbance vs. Time Data Plate_Reader->Raw_Data Initial_Rates Calculation of Initial Rates Raw_Data->Initial_Rates MM_Plot Michaelis-Menten Plot Initial_Rates->MM_Plot Kinetic_Parameters Determine kcat and KM MM_Plot->Kinetic_Parameters Final_Result kcat/KM

Caption: Experimental workflow for kinetic analysis.

Catalytic Mechanism and Signaling Pathway Context

The catalytic activity of this compound and similar peptides is attributed to the formation of a catalytic site within the self-assembled fibril structure. The histidine residues play a crucial role in coordinating with a Zn²⁺ ion, which in turn acts as a Lewis acid to activate the carbonyl group of the ester substrate for nucleophilic attack. This process mimics the active site of metalloenzymes like carbonic anhydrase.

The following diagram illustrates a simplified proposed mechanism for the hydrolysis of pNPA catalyzed by the Zn²⁺-coordinated this compound fibril.

Catalytic_Mechanism cluster_fibril Peptide Fibril Active Site cluster_reaction Hydrolysis Reaction His1 His1 Zn Zn His1->Zn coord. His2 His2 His2->Zn coord. pNPA p-Nitrophenyl Acetate (Substrate) Zn->pNPA activates C=O TS Tetrahedral Intermediate pNPA->TS H2O Water H2O->pNPA nucleophilic attack pNP p-Nitrophenol (Product) TS->pNP Acetate Acetate (Product) TS->Acetate pNP->Zn release Acetate->Zn release

Caption: Proposed catalytic mechanism of pNPA hydrolysis.

References

A Comparative Guide to the Catalytic Activity of the Self-Assembling Peptide Ac-IHIHIQI-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results for the self-assembling heptapeptide (B1575542) Ac-IHIHIQI-NH2, focusing on its function as an enzyme mimic. Its catalytic performance is compared with other peptide-based catalysts, supported by experimental data and detailed protocols for cross-validation.

Overview of this compound

This compound is a fibril-forming heptapeptide recognized for its catalytic activity, specifically as a laccase mimic.[1][2] Through self-assembly into fibrillar structures, it demonstrates the ability to hydrolyze substrates, showing selectivity for hydrophobic p-nitrophenyl (ONp) esters.[1][2] This catalytic behavior, emerging from its supramolecular structure, positions it as a subject of interest in the development of novel biomaterials and enzyme-mimicking catalysts.

Comparative Catalytic Performance

The efficiency of enzyme mimics is often evaluated by their kinetic parameters, particularly the second-order rate constant (kcat/KM), which reflects the catalytic efficiency. This compound has been shown to catalyze the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) in the presence of Zn2+ with a kcat/KM of 62 M⁻¹s⁻¹ at pH 8. The performance of this compound is compared here with other self-assembling peptides known for their esterase-like activity.

Peptide SequenceSubstrateCofactor/Conditionskcat/KM (M⁻¹s⁻¹)
This compound p-Nitrophenyl acetate (pNPA)Zn²⁺, pH 862
MID1p-Nitrophenyl acetate (pNPA)Zn²⁺630
Ac-CFEFSFHFP-NH2p-Nitrophenyl acetate (pNPA)pH 7, 0.25 mM peptide0.19
PZD2p-Nitrophenyl acetate (pNPA)pH 72.7
Ac-FEFEAEA-CONH2CellobiosepH 3.0Not specified for pNPA

Note: Catalytic efficiencies can be highly dependent on experimental conditions such as pH, temperature, buffer composition, and the presence of cofactors. Direct comparison should be made with caution.

Experimental Protocols

To ensure the reproducibility and cross-validation of experimental findings, detailed protocols for key assays are provided below.

Protocol for p-Nitrophenyl Acetate (pNPA) Hydrolysis Assay

This protocol is adapted for the kinetic characterization of the hydrolytic activity of self-assembling peptides using a 96-well plate reader.[3]

Materials:

  • Peptide stock solution (e.g., 1 mM in appropriate buffer)

  • Tris-HCl buffer (1 M, pH 8.0)

  • p-Nitrophenyl acetate (pNPA) stock solution (e.g., 100 mM in acetonitrile (B52724) or DMSO)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Preparation of Working Solutions:

    • Prepare a working peptide solution at the desired concentration (e.g., 90 µM) in the reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a series of pNPA substrate solutions at different concentrations in the same reaction buffer. It is crucial to add the pNPA stock solution last to minimize spontaneous hydrolysis.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the working peptide solution to the sample wells.

    • Add 50 µL of the reaction buffer without the peptide to the blank/control wells.

    • To initiate the reaction, add 50 µL of the various pNPA substrate solutions to both the sample and blank wells.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 25°C). The product, p-nitrophenol, has a characteristic absorbance at this wavelength under basic conditions.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Correct the rates of the peptide-catalyzed reaction by subtracting the rate of spontaneous hydrolysis from the blank wells.

    • Plot the corrected initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

    • Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the concentration of the catalytic peptide.

    • The catalytic efficiency is then determined as kcat/KM.

Protocol for Transmission Electron Microscopy (TEM) of Peptide Nanofibers

This protocol outlines the negative staining method for visualizing the morphology of self-assembled peptide nanofibers.

Materials:

  • Peptide solution at a concentration above its critical aggregation concentration.

  • Formvar-carbon coated copper TEM grids.

  • Uranyl acetate solution (2% w/v in water) for negative staining.

  • Ultrapure water.

  • Filter paper.

Procedure:

  • Sample Preparation:

    • Prepare the peptide solution by dissolving the peptide in ultrapure water or an appropriate buffer to induce self-assembly. Allow the solution to incubate for a sufficient time to form nanofibers (this can range from minutes to hours depending on the peptide).

  • Grid Preparation:

    • Place a 5-10 µL drop of the peptide solution onto a sheet of Parafilm.

    • Place a TEM grid, carbon-side down, onto the droplet for 1-2 minutes to allow the nanofibers to adsorb.

  • Washing:

    • Carefully remove the grid with fine-tipped tweezers and wick away excess liquid with the edge of a piece of filter paper.

    • Wash the grid by placing it on a drop of ultrapure water for 10 seconds. Repeat this step twice to remove any buffer salts or non-adsorbed peptides.

  • Staining:

    • Place the grid onto a 5-10 µL drop of 2% uranyl acetate solution for 30-60 seconds.

    • Blot away the excess stain with filter paper. It is crucial to leave a very thin layer of stain to embed the nanofibers.

  • Drying and Imaging:

    • Allow the grid to air-dry completely.

    • Image the grid using a transmission electron microscope at an appropriate accelerating voltage (e.g., 80-120 kV).

Visualizing the Mechanism: Self-Assembly and Catalysis

The catalytic activity of this compound is intrinsically linked to its ability to self-assemble into ordered fibrillar structures. This process creates a microenvironment where the catalytically active residues (histidines) are positioned to efficiently interact with the substrate.

SelfAssembly_Catalysis cluster_assembly Self-Assembly Process cluster_catalysis Catalytic Cycle Peptide This compound Monomers Fibril β-Sheet Fibril (Catalytically Active) Peptide->Fibril Aggregation Intermediate Enzyme-Substrate Complex Fibril->Intermediate Binding Substrate pNPA (Substrate) Substrate->Intermediate Product p-Nitrophenol (Product) Product->Fibril Release Intermediate->Product Hydrolysis

Caption: Self-assembly of this compound monomers into a catalytic fibril and subsequent hydrolysis of a pNPA substrate.

References

Assessing the Biocompatibility of Ac-IHIHIQI-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The heptapeptide (B1575542) Ac-IHIHIQI-NH2 is a self-assembling peptide with potential applications in biocatalysis and biomaterial development.[1][2] A critical aspect of translating such peptides into biomedical applications is a thorough evaluation of their biocompatibility. This guide provides a comparative assessment of the predicted biocompatibility of this compound against a well-characterized self-assembling peptide, RADA16, and outlines the necessary experimental protocols to generate empirical data.

Comparative Biocompatibility Profile

Direct experimental data on the biocompatibility of this compound is not currently available in the public domain. However, based on its composition as a synthetic peptide composed of natural amino acids and its nature as a self-assembling peptide, a general biocompatibility profile can be predicted. For a robust comparison, we utilize data available for RADA16 (Ac-(RARADADA)2-CONH2), a widely studied self-assembling peptide known for its excellent biocompatibility.[3][4][5]

Biocompatibility ParameterThis compound (Predicted)RADA16 (Reported)Supporting Rationale/References
Cytotoxicity LowLowSelf-assembling peptides generally exhibit good cytocompatibility by forming biomimetic scaffolds. Histidine-rich peptides have shown pH-dependent cytotoxicity, which can be low at physiological pH. RADA16 has been extensively shown to be non-cytotoxic and supports cell growth.
Hemocompatibility Likely GoodGoodPeptides composed of natural amino acids are generally not expected to cause significant hemolysis or impact blood coagulation. RADA16 has been shown to have negligible effects on hemolysis and blood cell counts.
Immunogenicity LowLowAs a short, synthetic peptide composed of natural amino acids, the immunogenic potential is expected to be low. RADA16 is reported to have low immunogenicity.
In Vivo Toxicity Likely LowLowThe degradation products of the peptide are natural amino acids, which should be readily metabolized. In vivo studies on various self-assembling peptides have demonstrated low systemic toxicity. RADA16 has been shown to have nontoxic degradation products.

Experimental Protocols for Biocompatibility Assessment

To empirically determine the biocompatibility of this compound, a series of standardized in vitro and in vivo assays should be performed.

In Vitro Cytotoxicity Assays
  • MTT Assay (Metabolic Activity):

    • Cell Seeding: Plate a suitable cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Peptide Exposure: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the peptide solutions. Include a positive control (e.g., Triton X-100) and a negative control (culture medium only).

    • Incubation: Incubate the plate for 24, 48, and 72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity):

    • Cell Seeding and Peptide Exposure: Follow the same procedure as the MTT assay.

    • Supernatant Collection: After the incubation period, collect 100 µL of the cell culture supernatant from each well.

    • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and incubating in the dark.

    • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm). LDH release is indicative of cell membrane damage.

In Vitro Hemocompatibility Assay
  • Hemolysis Assay (ASTM F756):

    • Blood Collection: Obtain fresh human or rabbit blood stabilized with an anticoagulant (e.g., EDTA).

    • Peptide Incubation: Prepare different concentrations of this compound in saline. Add 0.2 mL of diluted blood to 10 mL of the peptide solutions. Use saline as a negative control and deionized water as a positive control.

    • Incubation: Incubate the samples at 37°C for 2 hours with gentle agitation.

    • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

    • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin. The percentage of hemolysis is calculated relative to the positive control.

In Vivo Biocompatibility and Toxicity
  • Acute Systemic Toxicity (ISO 10993-11):

    • Animal Model: Use a suitable animal model, such as mice or rats.

    • Peptide Administration: Administer a single dose of this compound via a relevant route (e.g., intravenous or intraperitoneal injection). Include a vehicle control group.

    • Observation: Monitor the animals for signs of toxicity, such as changes in body weight, behavior, and overall health, for a period of up to 14 days.

    • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histological examination to identify any signs of tissue damage or inflammation.

  • Implantation Test (ISO 10993-6):

    • Scaffold Preparation: If the peptide is intended for use as a solid implant, prepare sterile scaffolds.

    • Surgical Implantation: Surgically implant the peptide scaffold into the muscle or subcutaneous tissue of a suitable animal model (e.g., rabbits or rats).

    • Observation Period: Allow the implants to remain in place for various time points (e.g., 1, 4, and 12 weeks).

    • Histological Evaluation: At each time point, retrieve the implants and surrounding tissue. Process the tissue for histological analysis to evaluate the local tissue response, including inflammation, fibrosis, and tissue integration.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_workflow In Vitro Cytotoxicity Assessment Cell_Culture Seed Cells (e.g., L929) Peptide_Exposure Expose to this compound (various concentrations) Cell_Culture->Peptide_Exposure Incubation Incubate (24, 48, 72h) Peptide_Exposure->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Analysis Analyze Data & Determine IC50 MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Hemocompatibility_Workflow cluster_hemolysis Hemolysis Assay Workflow Blood_Sample Obtain Fresh Blood Peptide_Incubation Incubate Blood with This compound Blood_Sample->Peptide_Incubation Centrifugation Centrifuge Peptide_Incubation->Centrifugation Supernatant_Analysis Measure Hemoglobin in Supernatant Centrifugation->Supernatant_Analysis Calculate_Hemolysis Calculate % Hemolysis Supernatant_Analysis->Calculate_Hemolysis Apoptosis_Pathway cluster_pathway Potential Apoptotic Signaling Pathway Peptide This compound Cell_Membrane Cell Membrane Interaction Peptide->Cell_Membrane High Concentration Caspase_Activation Caspase Activation (e.g., Caspase-3) Cell_Membrane->Caspase_Activation If Cytotoxic Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Performance of Ac-IHIHIQI-NH2 in Different Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The self-assembling heptapeptide (B1575542) Ac-IHIHIQI-NH2 has garnered interest for its catalytic activity as a laccase mimic, particularly in the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) in the presence of zinc ions (Zn²⁺). The performance of this peptide, including its catalytic efficiency and stability, is critically influenced by the composition of the buffer system used. This guide provides a comparative overview of the expected performance of this compound in common biological buffer systems, supported by established principles of peptide chemistry and enzymology.

Data Presentation: Comparative Performance of this compound in Various Buffer Systems

The selection of an appropriate buffer is paramount for optimizing the catalytic activity and ensuring the stability of this compound. The following table summarizes the potential impact of different buffer systems on the peptide's performance, based on the known interactions of buffer components with peptides, metal ions, and the pH-dependent nature of the histidine-rich this compound.

Buffer SystemRecommended pH RangePotential Impact on Catalytic ActivityPotential Impact on Stability & SolubilityKey Considerations
HEPES 6.8 - 8.2High Activity Expected. HEPES is known for its minimal binding of metal ions, which is crucial for the Zn²⁺-dependent catalytic activity of this compound.[1][2][3]Good Stability Expected. Generally inert and does not interfere with peptide structure.[1][] Its pKa is less sensitive to temperature changes, ensuring stable pH during kinetic studies.An excellent choice for kinetic assays and maintaining physiological pH.
Tris 7.0 - 9.0Potential for Reduced Activity. Tris can chelate metal ions like Zn²⁺, potentially reducing the effective concentration of the necessary cofactor and lowering catalytic rates. It can also interact with the peptide backbone.Variable Stability. While Tris can sometimes stabilize proteins, its interaction with the peptide and chelation of Zn²⁺ may unpredictably alter the stability of the self-assembled structure.Use with caution, especially in quantitative activity assays where metal ion concentration is critical. The pH of Tris buffers is highly sensitive to temperature changes.
Phosphate (B84403) (e.g., PBS) 5.8 - 8.0Potential for Significant Inhibition. Phosphate ions can precipitate with Zn²⁺ to form insoluble zinc phosphate, severely diminishing the catalytic activity which is dependent on free Zn²⁺.Risk of Precipitation. The formation of zinc phosphate can lead to the precipitation of the peptide-metal complex, affecting both solubility and long-term stability.Generally not recommended for assays involving Zn²⁺ or other divalent cations.
MES 5.5 - 6.7Moderate to High Activity Expected. As a "Good's buffer," MES has low metal-binding capacity. The acidic pH range may influence the protonation state of histidine residues, which could affect catalysis.pH-Dependent Stability. The stability of the self-assembled structure may be altered at the lower pH range of MES due to changes in the charge of the histidine residues.Suitable for studying the pH-dependence of the peptide's activity in the acidic range.
Acetate 3.6 - 5.6Activity Highly pH-Dependent. The catalytic activity is likely to be significantly different from physiological pH due to the protonation of histidine residues.Potential for Altered Self-Assembly. The highly acidic environment will protonate the imidazole (B134444) groups of histidine, which will likely impact the self-assembly and stability of the peptide fibrils.Useful for investigating the role of histidine protonation on the peptide's function and structure.

Experimental Protocols

To empirically determine the optimal buffer system for this compound, the following experimental protocols are provided.

Protocol 1: Comparative Catalytic Activity Assay

This protocol details the measurement of the initial rate of pNPA hydrolysis by this compound in different buffer systems.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution of the peptide in sterile deionized water.

    • ZnCl₂ Stock Solution: Prepare a 100 mM stock solution in sterile deionized water.

    • pNPA Stock Solution: Prepare a 100 mM stock solution of p-nitrophenyl acetate in acetonitrile (B52724) or DMSO. This solution should be prepared fresh.

    • Buffer Solutions: Prepare 100 mM stock solutions of HEPES, Tris-HCl, Phosphate, MES, and Acetate buffers, each adjusted to a pH of 7.4 (or the desired pH for comparison).

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well for each buffer condition:

      • 80 µL of the respective 100 mM buffer solution.

      • 10 µL of the 10 mM this compound stock solution (final concentration: 1 mM).

      • 5 µL of the 100 mM ZnCl₂ stock solution (final concentration: 5 mM).

    • Include control wells for each buffer containing no peptide (to measure spontaneous pNPA hydrolysis) and wells with no substrate.

    • Incubate the plate at room temperature for 10 minutes to allow for peptide self-assembly and zinc binding.

    • Initiate the reaction by adding 5 µL of the 100 mM pNPA stock solution to each well (final concentration: 5 mM).

    • Immediately begin monitoring the absorbance at 405 nm every 30 seconds for 15-30 minutes using a microplate reader. The product, p-nitrophenol, has a characteristic absorbance at this wavelength.

  • Data Analysis:

    • For each buffer condition, subtract the rate of spontaneous hydrolysis (from the no-peptide control) from the rate observed in the presence of the peptide.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε of p-nitrophenol is approximately 18,000 M⁻¹cm⁻¹ at pH > 7).

    • Compare the V₀ values across the different buffer systems to determine which buffer yields the highest catalytic activity.

Protocol 2: Peptide Stability Assessment by RP-HPLC

This protocol assesses the chemical stability of this compound over time in different buffers.

  • Sample Preparation:

    • Reconstitute this compound to a final concentration of 1 mg/mL in each of the test buffers (HEPES, Tris-HCl, Phosphate, MES, Acetate) at the desired pH.

    • Divide each solution into multiple aliquots in low-adhesion microcentrifuge tubes.

    • Store the aliquots at a designated temperature (e.g., 4°C or 37°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one aliquot for each buffer condition from storage.

    • If stored at a different temperature, allow the aliquot to equilibrate to room temperature.

  • RP-HPLC Analysis:

    • Analyze each sample using a reversed-phase high-performance liquid chromatography (RP-HPLC) system.

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A suitable gradient for peptide elution (e.g., 5-95% B over 30 minutes).

      • Detection: UV absorbance at 214 nm or 280 nm.

    • Integrate the peak area of the intact this compound peptide.

  • Data Analysis:

    • For each buffer system, plot the percentage of the remaining intact peptide (relative to the time 0 sample) against time.

    • Compare the degradation profiles to determine the buffer in which this compound exhibits the highest stability.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the catalytic mechanism of this compound.

Experimental_Workflow Experimental Workflow for Buffer Comparison cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis & Comparison Peptide_Stock This compound Stock Solution Activity_Assay Catalytic Activity Assay (Spectrophotometry) Peptide_Stock->Activity_Assay Stability_Assay Stability Assay (RP-HPLC) Peptide_Stock->Stability_Assay Buffer_Stocks Buffer Stocks (HEPES, Tris, Phosphate, etc.) Buffer_Stocks->Activity_Assay Buffer_Stocks->Stability_Assay Reagent_Stocks Reagent Stocks (ZnCl2, pNPA) Reagent_Stocks->Activity_Assay Activity_Comparison Compare Initial Rates (V₀) Activity_Assay->Activity_Comparison Stability_Comparison Compare Degradation Profiles Stability_Assay->Stability_Comparison Optimal_Buffer Determine Optimal Buffer Activity_Comparison->Optimal_Buffer Stability_Comparison->Optimal_Buffer

Caption: Workflow for comparing this compound performance.

Catalytic_Mechanism Proposed Catalytic Mechanism of this compound cluster_assembly Self-Assembly cluster_activation Activation cluster_catalysis Catalysis Peptide This compound Monomers Fibril Self-Assembled Fibril Peptide->Fibril pH, Ionic Strength Active_Site Active Catalytic Site (Histidine-Zn²⁺ Complex) Fibril->Active_Site Zn Zn²⁺ Zn->Active_Site Substrate p-Nitrophenyl Acetate (pNPA) Active_Site->Substrate binds Product p-Nitrophenol + Acetate Substrate->Product Hydrolysis

References

Safety Operating Guide

Proper Disposal of Ac-IHIHIQI-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Ac-IHIHIQI-NH2 is classified as a non-hazardous substance. [1] This classification is the primary determinant for its disposal procedures. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, ensuring safety and compliance within a laboratory setting. The following procedures are based on general best practices for non-hazardous chemical waste and should be adapted to comply with your institution's specific protocols and local regulations.

Pre-Disposal Hazard Assessment

Before proceeding with disposal, it is essential to confirm the hazard classification of the waste material.

  • Consult the Safety Data Sheet (SDS): The SDS for this compound explicitly states that it is not a hazardous substance or mixture.[1] This is the foundational document for assessing its disposal requirements.

  • Segregation of Waste: It is critical to segregate non-hazardous waste, such as this compound, from hazardous waste streams.[2] Combining non-hazardous with hazardous materials necessitates treating the entire mixture as hazardous, leading to increased disposal costs and environmental burden.[2]

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on its physical state (solid or liquid) and the quantity to be discarded. Always adhere to your institution's Environmental Health and Safety (EHS) guidelines.

Solid Waste Disposal (Lyophilized Powder)

For the disposal of solid this compound powder and contaminated consumables (e.g., weigh boats, pipette tips, gloves):

  • Containment: Place the solid peptide waste and any contaminated materials into a designated, well-labeled, and sealed container. This prevents accidental exposure and environmental release.

  • Labeling: Clearly label the container as "Non-Hazardous Chemical Waste" and specify the contents ("this compound").

  • Final Disposal: In most cases, solid non-hazardous chemical waste can be disposed of in the regular laboratory trash.[1] However, it is imperative to confirm this with your institutional guidelines, as some institutions may require all chemical waste to be collected by their EHS department.

Liquid Waste Disposal (Solutions)

For aqueous solutions containing this compound:

  • Small Quantities: For small quantities of dilute, non-hazardous aqueous solutions, disposal down the sanitary sewer is often permissible. This should be done with copious amounts of running water to ensure adequate dilution.

  • Large Quantities: For larger volumes, or if your institution prohibits drain disposal of any chemicals, collect the liquid waste in a clearly labeled, sealed container.

  • Labeling: The container should be labeled as "Non-Hazardous Aqueous Waste" with the contents listed ("this compound solution").

  • Collection: Arrange for pickup by your institution's EHS department.

Note on Solvents: If this compound is dissolved in a hazardous solvent, the entire solution must be treated as hazardous waste and disposed of according to the protocols for that specific solvent.

Summary of Disposal Recommendations

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound and Contaminated LabwareDispose of in regular laboratory trash, unless institutional policy dictates otherwise.Ensure waste is securely contained and clearly labeled as non-hazardous.
Aqueous Solutions of this compoundSmall, dilute quantities may be suitable for drain disposal with ample water. Larger volumes should be collected for EHS pickup.Always verify institutional rules regarding drain disposal. Never dispose of solutions containing hazardous solvents down the drain.
Empty Product VialsRinse the container thoroughly with a suitable solvent (e.g., water). Once clean and dry, the vial can typically be disposed of in the regular trash or recycling, depending on the material.Deface or remove the original label to prevent confusion.

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the appropriate disposal route for this compound waste.

start Start: this compound Waste sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is the waste classified as hazardous? sds->is_hazardous non_hazardous Waste is Non-Hazardous is_hazardous->non_hazardous No hazardous_protocol Follow Institutional Hazardous Waste Protocol is_hazardous->hazardous_protocol Yes state Solid or Liquid? non_hazardous->state end End of Process hazardous_protocol->end solid Solid Waste (Powder, Contaminated Labware) state->solid Solid liquid Liquid Waste (Aqueous Solution) state->liquid Liquid solid_disposal Contain, Label, and Dispose in Regular Lab Trash solid->solid_disposal liquid_disposal Small Quantity? (Consult Institutional Guidelines) liquid->liquid_disposal solid_disposal->end footnote *Subject to institutional and local regulations. solid_disposal->footnote drain_disposal Drain Disposal with Copious Water liquid_disposal->drain_disposal Yes collect_disposal Collect in Labeled Container for EHS Pickup liquid_disposal->collect_disposal No / Large Quantity drain_disposal->end drain_disposal->footnote collect_disposal->end

Caption: Disposal workflow for this compound.

By following these procedures and the decision-making workflow, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Personal protective equipment for handling Ac-IHIHIQI-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the synthetic peptide Ac-IHIHIQI-NH2 (CAS No. 1582727-85-2), including personal protective equipment (PPE) recommendations, and operational and disposal plans. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, it is prudent to handle all synthetic peptides with a degree of caution, as their toxicological properties may not be fully characterized.[1][2]

Personal Protective Equipment (PPE)

The primary defense against accidental exposure is the consistent and correct use of PPE.[3] Below is a summary of recommended PPE for handling this compound, particularly in its lyophilized powder form.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses or gogglesTo protect against accidental splashes of reconstituted solutions.[3]
Hand Protection Chemical-resistant disposable gloves (e.g., nitrile)To prevent skin contact. Gloves should be changed immediately if they become contaminated.[3]
Body Protection Laboratory coat or protective gownTo protect skin and personal clothing from spills.
Respiratory Protection Fume hood or biosafety cabinetRecommended when handling the lyophilized powder to prevent inhalation, as fine powders can easily become airborne.

Standard Operating Procedure for Handling

Adhering to a standardized procedure for handling this compound minimizes the risk of exposure and cross-contamination.

1. Preparation and Precaution:

  • Before handling, thoroughly review the Safety Data Sheet (SDS).

  • Ensure a designated, clean, and organized area is prepared for handling the peptide.

  • Equilibrate the peptide to room temperature in a desiccator before opening to prevent condensation.

2. Weighing and Reconstitution:

  • Perform all manipulations of the lyophilized powder within a fume hood or biosafety cabinet to avoid inhalation.

  • Use sterile, dedicated equipment (e.g., spatulas, pipette tips) to weigh the desired quantity of the peptide.

  • For reconstitution, if the peptide's solubility properties are not provided, start with a small amount of distilled water. If solubility is an issue, organic solvents like DMSO or DMF may be used, but be aware of potential oxidation with peptides containing certain amino acids.

3. Storage:

  • Lyophilized Powder: For long-term storage, keep the peptide at -20°C or -80°C in a sealed container with a desiccant.

  • In Solution: To avoid repeated freeze-thaw cycles, it is recommended to create single-use aliquots and store them at -20°C or colder.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Treat all materials that have come into contact with this compound as chemical waste.

  • This includes:

    • Empty vials

    • Contaminated PPE (gloves, etc.)

    • Used pipette tips and other consumables

    • Excess or expired peptide solutions

2. Waste Collection:

  • Collect all solid and liquid waste in designated, clearly labeled, and leak-proof hazardous waste containers.

3. Institutional Protocols:

  • Adhere to your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.

  • Never dispose of peptide waste in the regular trash or down the drain.

Experimental Workflow and Logical Relationships

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep Preparation: - Review SDS - Don PPE - Prepare designated area weigh Weighing & Reconstitution: (in fume hood for powder) - Use sterile equipment prep->weigh use Experimental Use weigh->use storage Storage: - Lyophilized at -20°C/-80°C - Aliquot solutions use->storage Unused Peptide collect_waste Collect Waste: - Contaminated PPE - Vials, tips, etc. - Excess solutions use->collect_waste Generated Waste segregate Segregate as Chemical Waste collect_waste->segregate dispose Dispose via Institutional EH&S Protocol segregate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.